molecular formula C9H6O6 B105301 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde CAS No. 34374-88-4

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B105301
CAS No.: 34374-88-4
M. Wt: 210.14 g/mol
InChI Key: KAPNIDMXEKQLMQ-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6O6 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPNIDMXEKQLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34374-88-4
Record name 2,4,6-Triformylphloroglucinol
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is a highly functionalized aromatic compound with the molecular formula C₉H₆O₆.[1][2] Its unique structure, featuring three hydroxyl and three aldehyde groups on a central benzene ring, imparts a high degree of reactivity and versatility. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a building block in the synthesis of Covalent Organic Frameworks (COFs). While its biological activities are an emerging area of interest, current research primarily highlights its potential as an antioxidant, antimicrobial, and anti-inflammatory agent, largely inferred from the properties of its phloroglucinol core.

Chemical and Physical Properties

This compound is a solid at room temperature with limited solubility in water but better solubility in organic solvents like dimethyl sulfoxide (DMSO).[3] The presence of multiple hydrogen bond donors and acceptors contributes to its relatively high melting point.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₉H₆O₆[1][2]
Molecular Weight210.14 g/mol [1][2]
Melting Point199-200 °C[4]
Boiling Point233.8 ± 40.0 °C (Predicted)[3]
Water SolubilityPractically insoluble (0.065 g/L at 25 °C)[5]
AppearancePale Orange Solid[3]
CAS Number34374-88-4[1][2]
Table 2: Spectroscopic Data
TechniqueWavelength/Chemical ShiftDescriptionReference(s)
¹H NMR (400 MHz, CDCl₃)δ 14.11 (s, 3H), 10.15 (s, 3H)Singlet at 14.11 ppm corresponds to the three hydroxyl protons, and the singlet at 10.15 ppm corresponds to the three aldehyde protons.[4]
¹³C NMR (100 MHz, CDCl₃)δ 192.1, 173.6, 102.9Peak at 192.1 ppm is attributed to the aldehyde carbons. Peak at 173.6 ppm corresponds to the carbons bearing the hydroxyl groups. Peak at 102.9 ppm is for the carbons of the benzene ring.[4]
FT-IR (KBr disc)2889, 1643, 1593, 1433, 1390, 1253, 1193, 968, 873, 817, 785, 607 cm⁻¹The spectrum shows characteristic peaks for O-H, C=O (aldehyde), and aromatic C=C stretching, and C-H bending vibrations.[4]

Synthesis and Reactivity

Synthesis

The most common method for synthesizing this compound is through the Duff reaction, which involves the formylation of phloroglucinol.[6]

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask maintained under a nitrogen atmosphere, add 1,3,5-trihydroxybenzene (phloroglucinol) (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[4]

  • To this mixture, add trifluoroacetic acid (47 mL) as a solvent.[4]

  • Heat the solution to 100°C and stir for 2.5 hours.[4]

  • After 2.5 hours, add 50 mL of HCl and continue heating at 100°C for an additional hour.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Extract the product with dichloromethane (3 x 100 mL).[4]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.[4]

  • Remove the solvent by rotary evaporation to obtain the crude product.[4]

  • Recrystallize the crude product from hot ethanol to yield the final product as a white solid.[4]

Reactivity

The chemical behavior of this compound is dominated by its aldehyde and hydroxyl functional groups.

  • Condensation Reactions: The aldehyde groups readily undergo condensation reactions with primary amines to form imines (Schiff bases). This reactivity is fundamental to its use in the synthesis of Covalent Organic Frameworks (COFs).[2]

  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids using appropriate oxidizing agents.

  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.[2]

Applications in Covalent Organic Frameworks (COFs)

A primary application of this compound is as a monomer in the synthesis of COFs. Its trigonal symmetry and reactive aldehyde groups allow for the formation of porous, crystalline polymers with a regular, repeating structure.

Materials:

  • This compound (TP)

  • 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT)

  • Mesitylene

  • Dioxane

  • 6M Acetic acid

Procedure:

  • In a Pyrex tube, add this compound (31.52 mg, 0.15 mmol) and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (53.17 mg, 0.15 mmol).[1]

  • Add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6M acetic acid to the mixture.[1]

  • Sonicate the tube for 15 minutes to achieve a homogenous dispersion.[1]

  • The tube is then subjected to a freeze-pump-thaw cycle three times.

  • Seal the tube and heat it at 120°C for 3 days.

  • After cooling, the resulting solid is collected by filtration.

  • The solid is washed with anhydrous acetone and tetrahydrofuran.

  • The purified COF is then dried under vacuum at 120°C.

COF_Synthesis_Workflow cluster_materials Starting Materials cluster_procedure Synthesis Procedure cluster_product Final Product 2_4_6_Trihydroxybenzene_1_3_5_tricarbaldehyde 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Mixing_Sonication Mixing and Sonication (15 min) 2_4_6_Trihydroxybenzene_1_3_5_tricarbaldehyde->Mixing_Sonication TAPT 4,4',4''-(1,3,5-Triazine- 2,4,6-triyl)trianiline TAPT->Mixing_Sonication Solvents_Catalyst Mesitylene, Dioxane, 6M Acetic Acid Solvents_Catalyst->Mixing_Sonication Freeze_Pump_Thaw Freeze-Pump-Thaw (3 cycles) Mixing_Sonication->Freeze_Pump_Thaw Heating Heating (120°C, 3 days) Freeze_Pump_Thaw->Heating Filtration_Washing Filtration and Washing (Acetone, THF) Heating->Filtration_Washing Drying Drying (120°C, vacuum) Filtration_Washing->Drying COF Covalent Organic Framework (COF) Drying->COF

COF Synthesis Workflow

Biological Activity

The biological activities of this compound are not yet extensively studied. However, based on its structural similarity to phloroglucinol and other polyphenolic compounds, it is suggested to possess antioxidant, antimicrobial, and anti-inflammatory properties.[2]

  • Antioxidant Properties: The hydroxyl groups on the benzene ring are expected to act as hydrogen donors, enabling the molecule to scavenge free radicals and exhibit antioxidant effects.[2]

  • Antimicrobial Activity: Preliminary research suggests potential antimicrobial activity against certain bacteria and fungi, though specific minimum inhibitory concentration (MIC) values are not widely reported.[2]

  • Anti-inflammatory Effects: Some studies indicate a potential role in modulating inflammatory pathways, but the specific mechanisms and signaling pathways involved have not been elucidated.[2]

Further research, including detailed in vitro and in vivo studies, is required to fully characterize the biological activities and therapeutic potential of this compound.

Conclusion

This compound is a versatile and highly reactive molecule with significant potential in materials science, particularly as a building block for Covalent Organic Frameworks. Its well-defined synthesis and reactivity make it a valuable tool for the rational design of porous materials. While its biological activities are an area of growing interest, further investigation is needed to substantiate its potential applications in drug development. This guide provides a foundational understanding of its chemical properties and established experimental protocols to aid researchers in their exploration of this fascinating compound.

References

Synthesis routes for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Introduction

This compound, also known as phloroglucinol tricarbaldehyde or 1,3,5-triformylphloroglucinol, is a key building block in the synthesis of covalent organic frameworks (COFs), pharmaceuticals, and other advanced materials.[1][2] Its trifunctional nature, featuring three hydroxyl groups and three aldehyde groups on a benzene ring, allows for the construction of complex, highly ordered porous polymers with applications in gas storage, catalysis, and sensing. This technical guide provides a detailed overview of the primary synthetic routes to this versatile compound, complete with experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of this compound predominantly involves the electrophilic formylation of phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, makes it susceptible to formylation at the ortho positions. The most commonly employed and effective methods are the Duff reaction and the Vilsmeier-Haack reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically trifluoroacetic acid (TFA).[1] This method is widely cited for the synthesis of this compound.[1][3][4]

Reaction Scheme

Duff_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Phloroglucinol Phloroglucinol reaction_step_1 + HMTA Hexamethylenetetramine (HMTA) TFA Trifluoroacetic Acid (TFA) HCl Hydrochloric Acid (HCl) for hydrolysis Product This compound intermediate Intermediate reaction_step_1->intermediate 1. Heat reaction_step_2 + H₂O intermediate->reaction_step_2 2. Hydrolysis (HCl) reaction_step_2->Product

Caption: General workflow of the Duff reaction for phloroglucinol formylation.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via the Duff reaction is provided below, based on literature reports.[3][4][5]

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M solution

  • Dichloromethane

  • Sodium sulfate

  • Ethanol

Procedure:

  • Under an argon atmosphere, dissolve phloroglucinol (e.g., 10.0 g, 79.3 mmol) and hexamethylenetetramine (e.g., 22.3 g, 158.6 mmol) in trifluoroacetic acid (e.g., 60 mL).[3]

  • Heat the reaction mixture to 100°C for 2.5 to 6 hours.[3][5]

  • Cool the mixture slightly and then add 3 M HCl (e.g., 200 mL).[3]

  • Heat the solution at 100°C for an additional 1 to 3 hours to facilitate hydrolysis of the intermediate.[4][5]

  • After cooling to room temperature, extract the aqueous solution with dichloromethane (e.g., 3 x 150 mL).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.[3][4]

  • Remove the solvent by rotary evaporation to yield the crude product as a powder.[3][4]

  • Purify the crude product by washing with or recrystallizing from hot ethanol to obtain the pure this compound.[4][5]

Quantitative Data
ParameterValueReference
Starting Material Phloroglucinol[3][4]
Reagents Hexamethylenetetramine, Trifluoroacetic Acid, HCl[3][4]
Reaction Temperature 100°C[3][4]
Reaction Time 3.5 - 9 hours (total)[3][4][5]
Yield 18% - 20%[3][4]
Purity Recrystallized solid[4]
Appearance Light pink to white powder[4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic compounds, including phloroglucinols.[6][7][8][9] This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[6][7][9][10]

Reaction Scheme

Vilsmeier_Haack_Reaction cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF reagent_formation + POCl3 POCl₃ Phloroglucinol Phloroglucinol formylation_step + Vilsmeier_Reagent Vilsmeier Reagent Product This compound reagent_formation->Vilsmeier_Reagent iminium_intermediate Iminium Intermediate formylation_step->iminium_intermediate Electrophilic Aromatic Substitution hydrolysis + H₂O iminium_intermediate->hydrolysis Hydrolysis hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation of phloroglucinol.

Experimental Protocol

While a specific, detailed protocol for the tris-formylation of phloroglucinol using the Vilsmeier-Haack reaction was not found in the initial search, a general procedure for the formylation of activated aromatic compounds is as follows.[8] Note that optimization of stoichiometry and reaction conditions would be necessary for the target molecule.

Materials:

  • Phloroglucinol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (pre-formed Vilsmeier reagent)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • To a solution of the substrate (phloroglucinol) in DMF, add the Vilsmeier reagent (either pre-formed or generated in situ by the addition of POCl₃ to DMF) at 0°C.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0°C.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine and dry over sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue, typically by silica gel column chromatography.

Quantitative Data

Gattermann Reaction

The Gattermann reaction is a classical method for the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12][13][14][15] A modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas, which generates HCN in situ.[13][14] While a viable formylation technique, its application specifically for the exhaustive formylation of phloroglucinol to the tricarbaldehyde is less commonly reported in recent literature compared to the Duff and Vilsmeier-Haack reactions.

Reaction Scheme

Gattermann_Reaction cluster_reactants Reactants cluster_reagents Catalyst cluster_products Product Phloroglucinol Phloroglucinol reaction_step_1 + HCN HCN / HCl AlCl3 AlCl₃ (Lewis Acid) Product This compound intermediate Aldimine Intermediate reaction_step_1->intermediate Electrophilic Attack reaction_step_2 + H₂O intermediate->reaction_step_2 Hydrolysis reaction_step_2->Product

Caption: Conceptual pathway for the Gattermann formylation of phloroglucinol.

Summary and Comparison of Synthesis Routes

Synthesis RouteFormylating AgentCatalyst / Co-reagentAdvantagesDisadvantagesReported Yield
Duff Reaction Hexamethylenetetramine (HMTA)Trifluoroacetic Acid (TFA)Readily available reagents; well-documented for this specific synthesis.[1]Moderate yields; requires strong acid.18-20%[3][4]
Vilsmeier-Haack DMFPOCl₃Mild and efficient for activated arenes.[6]Stoichiometry for trisubstitution may need careful optimization; less specific literature for this product.Not specified
Gattermann Reaction HCN or Zn(CN)₂/HClAlCl₃Classical formylation method.Use of highly toxic HCN; less commonly used for this specific transformation.Not specified

Conclusion

The synthesis of this compound is most reliably achieved through the Duff reaction, for which detailed experimental protocols and expected yields are available in the scientific literature. While the Vilsmeier-Haack reaction presents a potent alternative for formylation, its application to achieve the desired trisubstituted product from phloroglucinol requires further specific investigation and optimization. The Gattermann reaction, though a fundamental formylation method, is less favored due to the hazardous nature of its reagents. For researchers and professionals in drug development and materials science, the Duff reaction currently represents the most accessible and well-characterized pathway to this valuable synthetic intermediate.

References

An In-depth Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a unique multifunctional aromatic compound, stands as a molecule of significant interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. While its direct pharmacological applications are still under exploration, this document will also touch upon the known biological activities of the broader phloroglucinol class of compounds, suggesting potential avenues for future drug discovery and development.

Molecular Structure and Formula

This compound, also known by several synonyms including phloroglucinol tricarbaldehyde and 2,4,6-triformylphloroglucinol, is a C3-symmetric aromatic compound.[1][2] Its structure consists of a central benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions. This unique arrangement of electron-donating hydroxyl groups and electron-withdrawing aldehyde groups results in a highly functionalized and reactive molecule.

The molecular formula of the compound is C₉H₆O₆ , and its molecular weight is 210.14 g/mol .[1]

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular Formula C₉H₆O₆
Molecular Weight 210.14 g/mol [1]
CAS Number 34374-88-4
IUPAC Name This compound
Synonyms 1,3,5-Triformyl-2,4,6-trihydroxybenzene, 1,3,5-Triformylphloroglucinol, 2,4,6-Triformylphloroglucinol, 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde
Melting Point 198-200 °C
Appearance White to yellow solid

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Duff reaction . This formylation reaction utilizes phloroglucinol and hexamethylenetetramine (HMTA) in the presence of a strong acid, typically trifluoroacetic acid (TFA), followed by acidic hydrolysis.

Experimental Protocol: Duff Reaction

A detailed experimental protocol for the synthesis is as follows:

  • To a solution of trifluoroacetic acid, add hexamethylenetetramine and dried phloroglucinol.

  • Heat the resulting solution at 100 °C for approximately 6 hours.

  • After cooling, add 3 M hydrochloric acid (HCl) to the reaction mixture.

  • Heat the solution again at 100 °C for another 3 hours to facilitate hydrolysis.

  • Cool the solution to room temperature and perform an extraction with dichloromethane.

  • Dry the organic layer over sodium sulfate and filter.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield a light yellow powder.

  • Wash the crude product with ethanol for further purification.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification Phloroglucinol Phloroglucinol Reaction_Step1 Heat at 100°C for 6h Phloroglucinol->Reaction_Step1 HMTA Hexamethylenetetramine (HMTA) HMTA->Reaction_Step1 TFA Trifluoroacetic Acid (TFA) TFA->Reaction_Step1 HCl 3M HCl Reaction_Step1->HCl Reaction_Step2 Heat at 100°C for 3h HCl->Reaction_Step2 Extraction DCM Extraction Reaction_Step2->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Washing Ethanol Wash Evaporation->Washing Product This compound Washing->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 14.11 (s, 3H, -OH), 10.15 (s, 3H, -CHO)
¹³C NMR (CDCl₃, 100 MHz)δ 192.1 (C=O), 173.6 (C-OH), 102.9 (C-CHO)
FT-IR (KBr, cm⁻¹)~3400-3200 (O-H stretch), ~2900 (C-H stretch, aldehyde), ~1640 (C=O stretch, aldehyde), ~1590 (C=C stretch, aromatic)
Mass Spectrometry (HRMS)[M+H]⁺ calculated for C₉H₇O₆: 211.0243; Found: 211.0231

Potential Applications in Drug Development and Materials Science

While this compound is a valuable building block in organic synthesis, its direct applications in drug development are still in the early stages of investigation. However, the phloroglucinol scaffold is present in numerous natural products with diverse biological activities.

The multiple reactive aldehyde and hydroxyl groups make this compound an excellent precursor for the synthesis of more complex molecules, including macrocycles and covalent organic frameworks (COFs).[2] These materials have potential applications in gas storage, catalysis, and sensing.

Hypothetical Signaling Pathway Modulation

Direct experimental evidence for the modulation of specific signaling pathways by this compound is currently limited in publicly available literature. However, based on the known antioxidant and anti-inflammatory properties of phloroglucinol and its derivatives, a hypothetical mechanism of action can be proposed. Phloroglucinols are known to scavenge reactive oxygen species (ROS) and may influence inflammatory pathways such as the NF-κB signaling cascade.

The following diagram illustrates a proposed signaling pathway that could be influenced by a phloroglucinol derivative, leading to antioxidant and anti-inflammatory effects. It is crucial to note that this is a hypothetical representation and requires experimental validation for this compound.

G Hypothetical Signaling Pathway Modulation by a Phloroglucinol Derivative cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes translocates to nucleus Phloroglucinol_Derivative 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (Hypothesized) Phloroglucinol_Derivative->ROS scavenges Phloroglucinol_Derivative->IKK inhibits (proposed)

Caption: Hypothetical modulation of ROS and NF-κB pathways by a phloroglucinol derivative.

Conclusion and Future Directions

This compound is a fascinating molecule with a unique structure and high reactivity. Its well-established synthesis and the potential for derivatization make it a valuable tool for chemists in various fields. While its primary applications have been in materials science, the inherent biological activities of the phloroglucinol core suggest that this compound and its derivatives warrant further investigation in the realm of drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to unlock its full therapeutic potential.

References

A Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a key organic compound with significant potential in various scientific fields, including drug development and material science. This document outlines its chemical properties, synthesis protocols, and key applications.

Core Compound Information

This compound, also known as 2,4,6-triformylphloroglucinol, is an aromatic compound with the chemical formula C₉H₆O₆.[1] Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions.[2] This symmetrical arrangement of functional groups contributes to its high reactivity and utility as a building block in organic synthesis.[1]

CAS Number: 34374-88-4[1][3][4]

Synonyms:

  • 1,3,5-Triformyl-2,4,6-trihydroxybenzene[1]

  • 1,3,5-Triformylphloroglucinol[1]

  • 2,4,6-Triformylphloroglucinol[1][5]

  • 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₆O₆[1][3]
Molecular Weight 210.14 g/mol [1][2]
Appearance White to yellow solid[3][6]
Melting Point 198 - 200 °C[3]
Boiling Point (Predicted) 233.8 ± 40.0 °C[3][5]
Density 1.72 - 1.755 g/cm³[3][5]
Solubility DMSO (Slightly, Heated)[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 6[3][6]
Rotatable Bond Count 3[3]
Exact Mass 210.01643791[3]
Complexity 205[3]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through the Duff reaction, starting from phloroglucinol.[2]

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)[7][8]

  • Hexamethylenetetramine (HMTA)[2][7]

  • Trifluoroacetic acid (TFA)[2][7]

  • Hydrochloric acid (HCl)[2][7]

  • Dichloromethane (CH₂Cl₂)[8]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[8]

Procedure:

  • Under an argon or nitrogen atmosphere, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid in a round-bottom flask.[7][8]

  • Heat the reaction mixture to 100°C and stir for approximately 2.5 hours.[7][8]

  • After 2.5 hours, add hydrochloric acid to the mixture and continue heating at 100°C for an additional hour to facilitate hydrolysis.[7][8]

  • Allow the solution to cool to room temperature.[8]

  • Extract the product using dichloromethane.[8]

  • Dry the combined organic layers over anhydrous sodium sulfate.[8]

  • Remove the solvent by rotary evaporation to yield the crude product as an organic powder.[8]

Characterization: The final product can be characterized using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[2][8]

Visualizations

Below is a diagram illustrating the synthesis workflow of this compound from phloroglucinol.

Synthesis_Workflow Phloroglucinol Phloroglucinol Reaction Duff Reaction (100°C, 2.5h) Phloroglucinol->Reaction HMTA Hexamethylenetetramine (HMTA) HMTA->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction Hydrolysis Hydrolysis (100°C, 1h) Reaction->Hydrolysis Intermediate HCl Hydrochloric Acid (HCl) HCl->Hydrolysis Extraction Extraction with Dichloromethane Hydrolysis->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Product 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Evaporation->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research:

  • Covalent Organic Frameworks (COFs): It is a key building block in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.[2]

  • Pharmaceuticals: The compound's biological activities, including potential antioxidant, antimicrobial, and anti-inflammatory effects, make it a subject of interest in drug development.[1]

  • Material Science: It serves as a precursor for advanced materials used in organic electronics and sensors.[1]

  • Coordination Chemistry: Its unique structure allows for the formation of complex coordination compounds.[1]

  • Analytical Reagents: It can be used in analytical techniques such as phloroglucinolysis for studying condensed tannins.[9]

References

Spectroscopic Profile of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of covalent organic frameworks (COFs) and other functional materials.[1][2] The unique molecular architecture of this compound, featuring three hydroxyl and three aldehyde groups on a benzene ring, results in a distinct spectroscopic signature.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its characterization.

Physicochemical Properties

This compound, also known as 2,4,6-triformylphloroglucinol, is an organic compound with the molecular formula C₉H₆O₆ and a molecular weight of 210.14 g/mol .[1]

PropertyValue
Molecular FormulaC₉H₆O₆[1][3][4]
Molecular Weight210.14 g/mol [1][3][4]
Melting Point199-200 °C[5]
AppearanceWhite to light pink or pale yellow solid/powder[5]
CAS Number34374-88-4[3][4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

SolventChemical Shift (δ) in ppmMultiplicityIntegrationAssignment
CDCl₃14.11singlet3H-OH (hydroxyl)
10.15singlet3H-CHO (aldehyde)
DMSO-d₆10.02singlet3H-CHO (aldehyde)

Data sourced from references[5][6].

¹³C NMR (Carbon-13 NMR)

SolventChemical Shift (δ) in ppmAssignment
CDCl₃192.1C=O (aldehyde carbon)
173.6C-OH (carbon attached to hydroxyl)
102.9C-CHO (aromatic carbon attached to aldehyde)

Data sourced from reference[5].

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2889C-H stretch (aldehyde)
1643C=O stretch (aldehyde)
1593C=C stretch (aromatic)
1433Aromatic ring vibration
1253C-O stretch (hydroxyl)

Data sourced from reference[5].

Mass Spectrometry
Technique[M+H]⁺ Calculated[M+H]⁺ Found
High-Resolution Mass Spectrometry (HRMS)211.0243211.0231

Data sourced from reference[5].

Experimental Protocols

The following is a representative synthetic protocol for this compound, which yields the compound for subsequent spectroscopic analysis.

Synthesis of this compound [5][6][7]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add 1,3,5-trihydroxybenzene (phloroglucinol) (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[5]

  • Reaction: Add trifluoroacetic acid (47 mL) to the flask. Heat the solution to 100°C and stir for 2.5 hours.[5]

  • Hydrolysis: Add 50 mL of HCl and heat the mixture at 100°C for an additional hour.[5]

  • Extraction: After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).[5]

  • Drying and Isolation: Dry the combined organic layers with anhydrous Na₂SO₄. The crude product is obtained by rotary evaporation of the solvent.[5]

  • Purification: The final product can be purified by recrystallization from hot ethanol to yield a white solid.[5]

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using either deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[5][6]

  • IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer with samples prepared as KBr discs.[5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to confirm the molecular weight and formula.[5]

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow A Synthesis of 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde B Purification (Recrystallization) A->B Crude Product C Structural Confirmation B->C Pure Compound D NMR Spectroscopy (¹H and ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry (HRMS) C->F G Final Characterized Compound D->G E->G F->G

General workflow for synthesis and spectroscopic analysis.

References

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is a symmetrical, multifunctional aromatic compound of significant interest in materials science and organic synthesis. Its unique structure, featuring three hydroxyl and three aldehyde groups, facilitates extensive hydrogen bonding and allows for versatile chemical modifications, notably in the construction of Covalent Organic Frameworks (COFs). A fundamental aspect of its chemistry is the potential for keto-enol tautomerism, a process that dictates its reactivity and structural dynamics. This technical guide provides a comprehensive examination of the tautomeric equilibrium, supported by experimental protocols for synthesis and characterization, and computational insights. While quantitative data for this specific molecule is scarce in the literature, this guide consolidates information from closely related phloroglucinol derivatives to provide a robust analytical framework.

Introduction

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For most simple aldehydes and ketones, the equilibrium heavily favors the keto form. However, structural features such as conjugation, intramolecular hydrogen bonding, and aromaticity can significantly stabilize the enol form.[2]

The parent compound, phloroglucinol (1,3,5-trihydroxybenzene), is a classic example where the tri-enol form (the aromatic phenol) is overwhelmingly dominant in neutral solutions, with keto tautomers being spectroscopically undetectable.[3] However, upon deprotonation, the equilibrium can shift towards the keto form.[3] The introduction of three strongly electron-withdrawing formyl (-CHO) groups onto the phloroglucinol ring, creating this compound, significantly influences the electronic properties of the ring and the acidity of the hydroxyl protons, thereby impacting the tautomeric equilibrium. This molecule's reactivity in forming β-ketoenamine-linked COFs inherently relies on its tautomeric nature.[4]

This guide will explore the synthesis of this compound, present available spectroscopic evidence for its predominant tautomeric form, and provide detailed protocols for its further investigation.

Synthesis and Characterization

The most common and effective method for the synthesis of this compound is a modified Duff reaction.[4]

Experimental Protocol: Synthesis

A detailed protocol adapted from the literature for the synthesis of this compound (TP) is provided below.[5]

Materials:

  • 1,3,5-trihydroxybenzene (phloroglucinol)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 1,3,5-trihydroxybenzene (3.0 g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).

  • Under a nitrogen atmosphere, add trifluoroacetic acid (47 mL).

  • Heat the solution to 100°C and stir for 2.5 hours.

  • Add HCl (50 mL, concentration typically 4M-6M) to the reaction mixture and maintain the temperature at 100°C for an additional 1 hour to hydrolyze the intermediate.

  • Cool the mixture to room temperature.

  • Extract the product into dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from hot ethanol to yield the final product as a light pink or white powder.

Characterization Data

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

Table 1: Spectroscopic Data for this compound

Data TypeSolventKey Signals and InterpretationReference
¹H NMR CDCl₃δ 14.11 (s, 3H), δ 10.15 (s, 3H)[5]
¹³C NMR CDCl₃δ 192.1, 173.6, 102.9[5]

The ¹H NMR spectrum is particularly revealing. The signal at δ 10.15 ppm corresponds to the three aldehyde protons. The highly deshielded signal at δ 14.11 ppm is characteristic of the three hydroxyl protons. This significant downfield shift strongly suggests that the hydroxyl protons are involved in very strong intramolecular hydrogen bonds with the adjacent aldehyde oxygen atoms. This arrangement is only possible in the tri-enol tautomer, indicating that this form is overwhelmingly predominant in a non-polar solvent like CDCl₃.

Tautomeric Equilibrium Analysis

Table 2: Tautomeric Equilibrium Data for Phloroglucinol Derivatives

CompoundConditionsEnol Form (%)Keto Form (%)Keq ([Enol]/[Keto])Reference
PhloroglucinolNeutral Solution~100%Undetectable> 99[3]
1,3,5-Trihydroxy-2,4,6-trimethylsulfonic acidD₂O Solution60%40%1.5[6]
1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanoneCrystalline Solid~100% (Form a)--[7]
1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanoneSolution (Predicted)Thermodynamically comparable to a keto form (Form e)--[7]

The data illustrates that substituents dramatically affect the tautomeric equilibrium. The electron-donating methylsulfonic acid groups in 1,3,5-trihydroxy-2,4,6-trimethylsulfonic acid allow for a significant population of the keto form.[6] Conversely, the acetyl groups in 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone, similar to the formyl groups in the title compound, favor the enol form in the solid state, stabilized by intramolecular hydrogen bonds.[7]

Proposed Experimental Protocol: NMR Quantification of Tautomers

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the ratio of tautomers in solution.[8][9]

Objective: To determine the keto-enol equilibrium constant (Keq) for this compound in various solvents.

Materials:

  • Synthesized and purified this compound.

  • Deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, CD₃OD, D₂O with appropriate buffer).

  • NMR tubes and spectrometer.

Procedure:

  • Prepare solutions of this compound of a known concentration (e.g., 10 mg/mL) in each deuterated solvent.

  • Acquire ¹H NMR spectra for each solution at a constant, controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

  • Identify characteristic signals for the enol tautomer (e.g., the intramolecularly H-bonded -OH proton, if not exchanging) and any potential signals for keto tautomers (e.g., -CH₂- protons of a cyclohexanetrione ring, typically expected between δ 3-5 ppm).

  • Carefully integrate the area of the identified enol peak (A_enol) and the keto peak (A_keto).

  • Calculate the percentage of the enol form using the formula: %Enol = [A_enol / (A_enol + A_keto/n)] * 100 (where n is the ratio of the number of protons giving rise to the keto signal to the number of protons for the enol signal).

  • Calculate the equilibrium constant: Keq = %Enol / %Keto

  • Repeat the experiment at different temperatures to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the tautomerization.

Visualizing the Tautomeric Landscape

Graphviz diagrams can be used to illustrate the chemical relationships and experimental workflows.

The Tautomeric Equilibrium

The primary equilibrium involves the aromatic tri-enol form and a potential tri-keto form (cyclohexane-1,3,5-trione derivative).

Caption: Keto-Enol tautomeric equilibrium for this compound.

Factors Influencing Equilibrium

Several factors can shift the position of the keto-enol equilibrium.

factors cluster_stabilize_enol cluster_stabilize_keto Equilibrium Keto-Enol Equilibrium Aromaticity Aromaticity (Loss of aromaticity destabilizes keto form) Aromaticity->Equilibrium Shifts to Enol H_Bonding Intramolecular H-Bonding (Stabilizes planar enol structure) H_Bonding->Equilibrium Shifts to Enol Conjugation Conjugation (Extended π-system with -CHO groups) Conjugation->Equilibrium Shifts to Enol Solvent Solvent Effects (Polar protic solvents may stabilize keto form) Solvent->Equilibrium Can shift to Keto Deprotonation Deprotonation (pH) (Anion may favor keto-enolate structure) Deprotonation->Equilibrium Can shift to Keto

Caption: Key chemical factors influencing the tautomeric equilibrium.

Experimental and Computational Workflow

A combined approach is recommended for a thorough investigation.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis start Synthesis of 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde purify Purification & Characterization (NMR, MS) start->purify qnmr Quantitative NMR in various solvents purify->qnmr dft DFT Calculations (Geometry Optimization & Frequencies) purify->dft uv_vis UV-Vis Spectroscopy (Solvatochromism study) qnmr->uv_vis temp_study Variable Temperature NMR uv_vis->temp_study calc_exp Calculate Keq and Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) temp_study->calc_exp correlation Correlate Experimental and Computational Results calc_exp->correlation solvation Continuum Solvation Models (PCM, SMD) dft->solvation energy Calculate Relative Energies of Tautomers solvation->energy predict Predict Keq and Spectroscopic Properties energy->predict predict->correlation conclusion Comprehensive Model of Tautomerism correlation->conclusion

Caption: Integrated workflow for investigating tautomerism.

Conclusion and Future Outlook

References

Physical properties like melting point and solubility of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and synthetic methodology for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the development of novel organic materials and potential pharmaceutical agents.

Core Physical and Chemical Properties

This compound, also known as phloroglucinol tricarbaldehyde, is an aromatic organic compound with the chemical formula C₉H₆O₆.[1] Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions. This unique arrangement of functional groups imparts significant reactivity and potential for further chemical modification, making it a valuable precursor in various synthetic applications.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₆O₆
Molecular Weight 210.14 g/mol [2]
Melting Point 198-200 °C[3]
Boiling Point 233.8 °C at 760 mmHg
Density 1.755 ± 0.06 g/cm³ (Predicted)[3][4]
Water Solubility Practically insoluble (0.065 g/L)[4]
Solubility in other solvents Soluble in DMSO (Slightly, Heated)[3]
Appearance Pale Orange Solid[3]
Storage Temperature 2-8°C[2][5] or in freezer, under -20°C in an inert atmosphere[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 1,3,5-trihydroxybenzene (phloroglucinol). The following protocol is based on established literature procedures.[6]

Materials:

  • 1,3,5-trihydroxybenzene (phloroglucinol)

  • Hexamethylenetetramine

  • Trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round bottom flask, combine 1,3,5-trihydroxybenzene (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[6]

  • Formylation Reaction: Add trifluoroacetic acid (47 mL) to the flask. Heat the mixture to 100°C and stir for 2.5 hours under a nitrogen atmosphere.[6]

  • Hydrolysis: After 2.5 hours, add HCl (50 mL) to the reaction mixture and continue heating at 100°C for an additional hour.[6]

  • Workup: Cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude product.[6]

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final this compound.

Visualizing the Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below, generated using the DOT language.

SynthesisWorkflow A 1. Mix Reactants (1,3,5-trihydroxybenzene & hexamethylenetetramine) B 2. Add Trifluoroacetic Acid & Heat to 100°C for 2.5h A->B Formylation C 3. Add HCl & Heat to 100°C for 1h B->C Hydrolysis D 4. Cool to Room Temperature C->D E 5. Extract with Dichloromethane D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Purify Product G->H

Synthesis of this compound.

References

A Technical Guide to the Biological Potential of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and potential biological activities of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and its derivatives. While direct biological data on the core compound is limited in publicly available research, its structural features make it a valuable scaffold for the synthesis of derivatives with significant therapeutic potential. This document focuses on the anticancer, antioxidant, and antimicrobial properties of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Synthesis of this compound and Its Derivatives

This compound, also known as phloroglucinol tricarbaldehyde, is a key precursor for a variety of biologically active molecules. Its synthesis and subsequent derivatization into chalcones and Schiff bases are critical steps in harnessing its therapeutic potential.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,3,5-trihydroxybenzene (phloroglucinol) with hexamethylenetetramine in the presence of trifluoroacetic acid. The reaction mixture is heated, followed by acid hydrolysis to yield the final product. The resulting compound is a light pink powder, which can be purified by recrystallization from hot ethanol.[1]

Synthesis of Chalcone and Schiff Base Derivatives

The aldehyde functional groups of this compound serve as reactive sites for the synthesis of various derivatives.

  • Chalcones: These are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (in this case, a derivative of 2,4,6-trihydroxyacetophenone) and a substituted benzaldehyde in the presence of a base.[2]

  • Schiff Bases: These are formed through the condensation of the aldehyde groups with primary amines. The reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol.[3][4]

Anticancer Activity of Derivatives

Derivatives of this compound, particularly chalcones and Schiff bases, have demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected derivatives.

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)HeLa3.204[5]
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-73.849[5]
Chalcone2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-1094.97[6]
Chalcone2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-4509.43[6]
Schiff Base ComplexCDSBsGL26117.9 µg/mL[7]
Schiff Base ComplexCDSBsU25114.9 µg/mL[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway: Chalcone-Induced Apoptosis

Certain chalcone derivatives have been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase.

G Chalcone Chalcone Derivative (e.g., Ch-19) ROS Reactive Oxygen Species (ROS) Accumulation Chalcone->ROS G2M G2/M Phase Cell Cycle Arrest Chalcone->G2M Apoptosis Apoptosis ROS->Apoptosis G2M->Apoptosis

Chalcone-induced apoptotic pathway.

Antioxidant Activity of Derivatives

The phenolic hydroxyl groups in the core structure of this compound suggest that its derivatives may possess significant antioxidant properties.

Quantitative Antioxidant Data

The antioxidant activity of Schiff base derivatives has been evaluated using the DPPH radical scavenging assay.

Derivative TypeCompoundAntioxidant AssayIC50 (µg/mL)Reference
Schiff BaseCompound 11DPPH12.157[8]
Schiff BaseCompound 14DPPH13.860[8]
Schiff BaseCompound 17DPPH14.744[8]
Schiff BaseCompound 10DPPH16.902[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

G Start Prepare DPPH and Sample Solutions Mix Mix DPPH and Sample Solutions Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity and IC50 Measure->Calculate

Workflow for DPPH antioxidant assay.

Antimicrobial Activity of Derivatives

Schiff base derivatives of this compound have been shown to exhibit activity against various bacterial strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Derivative TypeCompoundMicroorganismMIC (µg/mL)Reference
Schiff BaseCompound 4Escherichia coli6.25[9]
Schiff BaseCompound 5Escherichia coli6.25[9]
Schiff BaseCompound 4Staphylococcus aureus6.25[9]
Schiff BaseCompound 5Staphylococcus aureus6.25[9]
Schiff BaseCompound 4Salmonella typhimurium6.25[9]
Schiff BaseCompound 5Salmonella typhimurium6.25[9]
Schiff BaseCompound 4Streptococcus pyogenes6.25[9]
Schiff BaseCompound 5Streptococcus pyogenes6.25[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct evidence for the biological activities of this compound is not extensively documented, its utility as a scaffold for generating potent anticancer, antioxidant, and antimicrobial derivatives is clear. The chalcone and Schiff base derivatives, in particular, show promise for further investigation and development in the field of medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this class of compounds. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure of these derivatives for enhanced efficacy and safety.

References

Unveiling the Origins of a Versatile Building Block: The Early Research and Discovery of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational synthesis and characterization of a key chemical intermediate, 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, reveals its roots in the pioneering work on phenol formylation by J. C. Duff and E. J. Bills in the mid-20th century. This technical guide illuminates the early experimental pathways to this highly functionalized aromatic compound, providing a cornerstone for its modern applications in materials science and drug discovery.

Also known as phloroglucinol tricarbaldehyde, this compound is a symmetrical aromatic compound featuring three hydroxyl and three aldehyde groups. Its unique structure makes it a valuable precursor in the synthesis of a wide array of complex molecules, including covalent organic frameworks (COFs) and pharmacologically active agents. While modern synthetic routes are well-established, a historical perspective on its initial discovery and characterization is crucial for a comprehensive understanding of its chemistry.

The Genesis of Synthesis: The Duff Reaction

The primary route to the synthesis of this compound in early research was the Duff reaction . This formylation reaction, developed by James Cooper Duff and E. J. Bills in the 1930s and 1940s, utilizes hexamethylenetetramine as the formylating agent for phenols. While their initial publications focused on the mono- and di-formylation of various phenolic compounds, the extension of this methodology to the highly activated phloroglucinol ring paved the way for the creation of its tricarbaldehyde derivative.

The reaction proceeds through the electrophilic substitution of the aromatic ring by an iminium ion generated from hexamethylenetetramine in an acidic medium, followed by hydrolysis to yield the aldehyde. The highly activating nature of the three hydroxyl groups on the phloroglucinol ring directs the formylation to all three available ortho and para positions, leading to the desired tricarbaldehyde.

Early Experimental Protocols

Based on the foundational work of Duff and Bills, the early synthesis of this compound would have followed a procedure analogous to their published methods for other phenols. The following protocol is a reconstruction based on their general methodology:

Table 1: Reconstructed Early Synthesis Protocol for this compound

StepProcedure
1. Reaction Setup Phloroglucinol is dissolved in a suitable acidic medium, such as a mixture of glycerol and boric acid, or later, glacial acetic acid.
2. Addition of Reagent Hexamethylenetetramine is added to the solution.
3. Heating The reaction mixture is heated to induce formylation. The exact temperature and duration would have been determined empirically.
4. Hydrolysis After the reaction is complete, the intermediate is hydrolyzed by the addition of an aqueous acid, such as hydrochloric acid or sulfuric acid.
5. Isolation and Purification The product, this compound, is isolated from the reaction mixture, likely through filtration or extraction, and purified by recrystallization.

Quantitative Data from Early Investigations

Table 2: Expected Early Characterization Data

PropertyExpected Value
Yield Low to moderate
Melting Point A key identifier, likely reported with the initial synthesis. Modern sources report a melting point of around 198-200°C.
Appearance A crystalline solid.
Solubility Information on solubility in various solvents would have been determined.

Logical Pathway of the Duff Reaction

The underlying chemical logic of the Duff reaction involves several key steps, from the generation of the electrophile to the final hydrolysis.

Duff_Reaction_Pathway Phloroglucinol Phloroglucinol Intermediate Formiminyl Intermediate Phloroglucinol->Intermediate Electrophilic Aromatic Substitution Hexamethylenetetramine Hexamethylenetetramine Iminium Electrophilic Iminium Ion Hexamethylenetetramine->Iminium Activation Acid Acidic Medium (e.g., Acetic Acid) Acid->Iminium Iminium->Intermediate Product 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Intermediate->Product Hydrolysis Hydrolysis Acidic Hydrolysis Hydrolysis->Product

Caption: Logical workflow of the Duff reaction for the synthesis of this compound.

Experimental Workflow for Synthesis and Characterization

The general workflow for the early synthesis and characterization of this compound would have been a systematic process from reaction to purification and identification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Phloroglucinol + Hexamethylenetetramine + Acid Reaction Heating Reactants->Reaction Hydrolysis Acidic Workup (Hydrolysis) Reaction->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Filtration Filtration Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product MP Melting Point Determination Pure_Product->MP Solubility Solubility Tests Pure_Product->Solubility Elemental Elemental Analysis Pure_Product->Elemental

Caption: A typical experimental workflow for the early synthesis and characterization of the target compound.

The pioneering work on the Duff reaction laid the essential groundwork for the synthesis of this compound. While the initial discovery may not have been a singular, highly publicized event, the application of this formylation method to phloroglucinol was a logical and crucial step in the exploration of aromatic chemistry. This early research provided the fundamental knowledge that has enabled the widespread use of this versatile molecule in contemporary chemical research and development.

A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a highly functionalized aromatic compound. This document details its nomenclature, chemical and physical properties, established synthesis protocols, and explores its significant applications in materials science and its potential biological activities, including its role in key signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental methodologies and biological pathways are illustrated with detailed protocols and diagrams.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogs. The most common of these is Triformylphloroglucinol . Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Synonym Source/Context
TriformylphloroglucinolTrivial name, widely used in chemical synthesis literature.[1][2]
1,3,5-Triformyl-2,4,6-trihydroxybenzeneIUPAC-based name, clearly defining the substituent positions.[2][3]
2,4,6-TriformylphloroglucinolA common variation of the trivial name.[2][3]
2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehydeAnother IUPAC-compliant name.[2][3]
Phloroglucinol-1,3,5-tricarbaldehydeA semi-systematic name referencing the phloroglucinol core.
TPGAbbreviation for Triformylphloroglucinol.[4]
TFPAbbreviation for Triformylphloroglucinol.[4]
TpAbbreviation often used in the context of Covalent Organic Frameworks (COFs).[4]

Chemical and Physical Properties

This compound is a white to yellow solid. Its symmetric structure, featuring three hydroxyl and three aldehyde groups on a benzene ring, imparts unique chemical reactivity and physical characteristics.[5]

Property Value
Molecular Formula C₉H₆O₆[1][2]
Molecular Weight 210.14 g/mol [1][2]
CAS Number 34374-88-4[1][2]
Appearance White to yellow solid[5]
Melting Point 198 - 200 °C[5]
Boiling Point 233.8 ± 40.0 °C (Predicted)[5]
Density 1.72 g/cm³[5]
Solubility DMSO (Slightly, Heated)[5]
pKa 3.32 ± 0.33 (Predicted)[5]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the formylation of phloroglucinol. The Duff reaction and microwave-assisted synthesis are two prominent methods.

Duff Reaction Synthesis

The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve hexamethylenetetramine (22.3 g, 158.6 mmol) and phloroglucinol (10.0 g, 79.3 mmol) in trifluoroacetic acid (60 mL).

  • Heat the reaction mixture to 100°C for 2.5 hours.

  • Add 3 M hydrochloric acid (200 mL) to the reaction mixture and continue heating at 100°C for an additional hour.

  • After cooling to room temperature, filter the solution through Celite.

  • Extract the filtrate with dichloromethane (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to yield the crude product as an organic powder.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional heating.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Glycerin

  • Low-boiling chlorinated organic solvent (e.g., dichloromethane)

  • Inorganic acid (e.g., HCl)

  • Nitrogen gas

Procedure:

  • In a microwave reactor vessel, add hexamethylenetetramine and trifluoroacetic acid.

  • Under an ice-water bath and nitrogen protection, add phloroglucinol and glycerin.

  • Irradiate the mixture with microwaves at 90-120°C for 1.5-3 hours.

  • Cool the resulting intermediate mixture to room temperature.

  • Add a low-boiling chlorinated organic solvent for extraction and separation.

  • The upper organic layer containing trifluoroacetic acid can be separated and the TFA recovered by distillation.

  • To the lower layer, add an inorganic acid and continue the reaction at 90-105°C for 1-3 hours.

  • The final product, 1,3,5-trialdehyde-phloroglucinol, is then isolated and purified.

Applications in Research and Development

Covalent Organic Frameworks (COFs)

The primary application of this compound is as a building block for the synthesis of Covalent Organic Frameworks (COFs). Its trigonal symmetry and reactive aldehyde groups make it an ideal monomer for forming porous, crystalline polymers through condensation reactions with multi-amine linkers. These COFs have potential applications in gas storage, catalysis, and drug delivery.

COF_Synthesis_Workflow Workflow for COF Synthesis A 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (Monomer A) D Condensation Reaction (Imine Formation) A->D B Multi-amine Linker (Monomer B) B->D C Solvothermal or Microwave Reaction Conditions C->D E Covalent Organic Framework (COF) D->E F Purification and Activation E->F G Characterized Porous Material F->G

Caption: General workflow for synthesizing Covalent Organic Frameworks (COFs).

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound possesses antioxidant and antimicrobial properties. Its core structure, phloroglucinol (1,3,5-trihydroxybenzene), has been shown to modulate key signaling pathways involved in cellular stress and inflammation.

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (ascorbic acid or Trolox) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antimicrobial Activity

The compound has shown potential antimicrobial effects against certain bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • This compound

  • Bacterial or fungal strains

  • Nutrient agar or appropriate growth medium

  • Sterile petri dishes

  • Sterile cork borer

  • Solvent (e.g., DMSO)

  • Positive control antibiotic

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Aseptically punch wells (6-8 mm in diameter) in the agar.

  • Prepare a solution of this compound in a suitable solvent.

  • Add a defined volume (e.g., 100 µL) of the test solution to the wells.

  • Add the solvent alone to one well as a negative control and a standard antibiotic to another as a positive control.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well.

Modulation of Signaling Pathways

The core phloroglucinol structure is implicated in the regulation of cellular signaling pathways, including the AMPK and JNK pathways, which are involved in cellular stress responses. It is hypothesized that this compound may exhibit similar activities.

AMPK and JNK Signaling Pathway

1,3,5-Trihydroxybenzene has been shown to inhibit UVB-induced cellular damage by modulating the AMPK and JNK signaling pathways, which in turn suppresses the expression of NADPH oxidase 4 (NOX4) and subsequent reactive oxygen species (ROS) generation.[6]

AMPK_JNK_Pathway Proposed Inhibition of UVB-Induced Damage by this compound cluster_0 UVB Radiation cluster_1 Signaling Cascade UVB UVB AMPK p-AMPK UVB->AMPK activates JNK p-JNK UVB->JNK activates NOX4 NOX4 Expression AMPK->NOX4 JNK->NOX4 ROS ROS Generation NOX4->ROS Damage Cellular Damage (Apoptosis) ROS->Damage Compound 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Compound->AMPK inhibits Compound->JNK inhibits

Caption: Proposed mechanism of cytoprotection via AMPK and JNK pathway modulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. While direct studies on this compound are limited, many phenolic compounds are known to inhibit this pathway.

Caption: Overview of the canonical NF-κB inflammatory signaling pathway.

Conclusion

This compound, or triformylphloroglucinol, is a versatile molecule with significant potential in both materials science and pharmacology. Its well-defined structure and reactivity make it a valuable precursor for advanced materials like COFs. Furthermore, its potential to modulate key cellular signaling pathways warrants further investigation for drug development applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this promising compound.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. Their tunable porosity, structural stability, and the ability to functionalize their building blocks make them highly promising materials for a wide range of applications, including gas storage, catalysis, sensing, and importantly, in the biomedical field for drug delivery and theranostics.

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also commonly known as phloroglucinol tricarbaldehyde or simply Tp, is a key building block in the synthesis of a specific class of COFs. Its C3-symmetric structure, featuring three hydroxyl and three aldehyde groups, allows for the formation of robust and highly crystalline frameworks, often through Schiff base condensation reactions with amine linkers. The resulting β-ketoenamine linkages impart significant chemical stability to the COF structure. This document provides detailed application notes and experimental protocols for the synthesis and utilization of Tp-based COFs, with a focus on their relevance to drug development.

Application Notes

High Surface Area and Porosity for Drug Loading

COFs synthesized from this compound exhibit high Brunauer-Emmett-Teller (BET) surface areas and tunable pore sizes. These intrinsic properties are highly advantageous for drug delivery applications, as the porous network can serve as a reservoir for therapeutic agents. The high surface area allows for a large loading capacity of drug molecules, a critical factor for effective drug delivery systems. The ordered and tunable pore structure enables the encapsulation of a variety of drug molecules, from small molecules to larger biologics, by selecting appropriate amine linkers to adjust the pore dimensions.

Biocompatibility and Potential for Targeted Delivery

Initial studies have suggested that certain COFs, constructed from naturally occurring or biocompatible building blocks, exhibit low cytotoxicity, making them suitable for biomedical applications. The organic nature of Tp-based COFs, composed of light elements like carbon, hydrogen, oxygen, and nitrogen, is generally considered more biocompatible than metal-containing frameworks like MOFs. Furthermore, the surface of Tp-based COFs can be functionalized with targeting ligands, such as antibodies or peptides, to enable specific delivery to cancer cells or other diseased tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Controlled Drug Release

The release of encapsulated drugs from Tp-based COFs can be controlled by various mechanisms. The strong interactions between the drug molecules and the COF framework, such as hydrogen bonding and π-π stacking, can provide a sustained release profile. Moreover, the chemical environment within the pores can be engineered to respond to specific stimuli, such as changes in pH. For instance, the acidic microenvironment of tumors could trigger the release of a loaded anticancer drug, providing a targeted and on-demand therapeutic strategy.

Potential in Cancer Therapy and Interaction with Signaling Pathways

Recent research has highlighted the potential of Tp-based COFs not only as drug carriers but also as active therapeutic agents. One study on a Tp-based COF, EDTFP-1, demonstrated its intrinsic anticancer activity. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway, a critical tumor suppressor pathway. This dual functionality as both a drug carrier and a therapeutic agent opens up new avenues for combination therapies. The ability to interfere with key cellular signaling pathways is of significant interest to drug development professionals, and further research into the specific interactions of different Tp-based COFs with various cellular targets is a promising area of investigation. For example, phloroglucinol and its derivatives have been shown to influence various cellular signaling pathways, and this activity could be translated or enhanced within a COF structure.[1]

Quantitative Data of Tp-Based COFs

The following table summarizes key quantitative data for several COFs synthesized using this compound (Tp) as a monomer. This data allows for a comparative analysis of their physical properties.

COF NameAmine LinkerSynthesis MethodBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)
Tp-TAPT 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)Solvothermal4301.1>350
Tp-BD Benzidine (BD)Solvothermal~5601.5~400
TpPa-1 p-Phenylenediamine (Pa-1)Solvothermal~13601.5-1.8300-540
EDTFP-1 4,4'-EthylenedianilineSolvothermal-1.5-
COF-JLU4 2,5-DimethoxyterephthalohydrazideSolvothermal---
TRIPTA 2,4,6-tris(4-aminophenyl)triazine (TAPT)Solvothermal4301.1-

Note: The properties of COFs can vary depending on the specific synthesis conditions, activation procedures, and characterization techniques used. The data presented here is compiled from various literature sources for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Tp)

This protocol is based on the Duff reaction, a common method for the formylation of phenols.[2]

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100°C and stir for 2.5 hours.

  • Cool the mixture slightly and then add 3 M hydrochloric acid.

  • Heat the mixture again to 100°C and stir for an additional 1 hour to hydrolyze the intermediate.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from hot ethanol to yield this compound as a light pink powder.

Characterization:

  • The structure of the synthesized Tp can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

  • The purity can be assessed by HPLC.

Protocol 2: Solvothermal Synthesis of a Tp-based COF (e.g., Tp-BD)

This protocol describes a general solvothermal method for the synthesis of a β-ketoenamine linked COF from Tp and an amine linker, in this case, benzidine (BD).[3]

Materials:

  • This compound (Tp)

  • Benzidine (BD)

  • Mesitylene

  • Dioxane

  • Aqueous acetic acid (3 M)

  • Anhydrous acetone

  • Pyrex tube

  • Sonicator

  • High-vacuum line

  • Oven

Procedure:

  • In a Pyrex tube, add this compound (Tp) (63 mg, 0.3 mmol) and Benzidine (BD) (82.9 mg, 0.45 mmol).[3]

  • Add a solvent mixture of mesitylene (1.5 mL) and dioxane (1.5 mL), followed by 3 M aqueous acetic acid (0.5 mL).[3]

  • Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion.[3]

  • Freeze the tube in a liquid nitrogen bath (77 K) and degas the mixture through three freeze-pump-thaw cycles using a high-vacuum line to remove dissolved gases.[3]

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120°C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by centrifugation or filtration.

  • Wash the collected solid thoroughly with anhydrous acetone.

  • To activate the COF, solvent-exchange the powder with anhydrous acetone several times over a day.

  • Dry the activated COF under high vacuum at 180°C for 24 hours to obtain the final product as a colored powder.[3]

Characterization:

  • Crystallinity: Powder X-ray Diffraction (PXRD)

  • Porosity: N₂ adsorption-desorption isotherms at 77 K to determine BET surface area and pore size distribution.

  • Thermal Stability: Thermogravimetric Analysis (TGA)

  • Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and solid-state ¹³C NMR.

Protocol 3: Drug Loading into a Tp-based COF

This protocol provides a general procedure for loading a drug molecule into the pores of a Tp-based COF via physical adsorption.

Materials:

  • Activated Tp-based COF

  • Drug of interest (e.g., Doxorubicin, 5-Fluorouracil)

  • Suitable solvent for the drug (e.g., deionized water, ethanol, or a buffer solution)

  • Vials

  • Shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the drug in a suitable solvent at a known concentration.

  • Disperse a known amount of the activated Tp-based COF in a specific volume of the drug solution in a vial.

  • Agitate the mixture at room temperature for a predetermined period (e.g., 24-48 hours) to allow for the drug to diffuse into the pores of the COF and reach equilibrium. The process should be carried out in the dark if the drug is light-sensitive.

  • After the loading period, separate the drug-loaded COF from the solution by centrifugation.

  • Carefully collect the supernatant.

  • Wash the drug-loaded COF with the pure solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded COF under vacuum.

  • Determine the concentration of the drug remaining in the supernatant and the washing solutions using a UV-Vis spectrophotometer and a pre-established calibration curve for the drug.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of loaded drug / Mass of drug-loaded COF) x 100

    • EE (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 4: In Vitro Drug Release from a Tp-based COF

This protocol describes a typical method to study the release kinetics of a drug from a loaded Tp-based COF in a simulated physiological environment.

Materials:

  • Drug-loaded Tp-based COF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)

  • Vials or dialysis bags

  • Shaking incubator or water bath at 37°C

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded COF in a specific volume of PBS in a vial or place it in a dialysis bag immersed in PBS.

  • Incubate the sample at 37°C with gentle shaking.

  • At predetermined time intervals, collect an aliquot of the release medium.

  • To maintain a constant volume (sink conditions), replace the collected aliquot with the same volume of fresh pre-warmed PBS.

  • Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release percentage against time to obtain the drug release profile.

Visualizations

experimental_workflow_Tp_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up cluster_purification Purification phloroglucinol Phloroglucinol reaction_step Mix and Heat at 100°C for 2.5h phloroglucinol->reaction_step hmta HMTA hmta->reaction_step tfa TFA tfa->reaction_step hcl Add 3M HCl reaction_step->hcl hydrolysis_step Heat at 100°C for 1h hcl->hydrolysis_step extraction DCM Extraction hydrolysis_step->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Rotary Evaporation drying->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization final_product Pure Tp Product recrystallization->final_product

experimental_workflow_COF_synthesis cluster_reactants Reactants & Solvents cluster_preparation Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up & Activation cluster_product Final Product tp Tp Monomer mix Mix in Pyrex Tube tp->mix amine Amine Linker amine->mix solvents Mesitylene/Dioxane solvents->mix catalyst Acetic Acid catalyst->mix sonicate Sonicate for 10 min mix->sonicate degas Freeze-Pump-Thaw Cycles sonicate->degas seal Seal Tube degas->seal heat Heat at 120°C for 3 days seal->heat collect Collect Precipitate heat->collect wash Wash with Acetone collect->wash activate Solvent Exchange wash->activate dry Dry under Vacuum activate->dry cof_product Activated Tp-COF dry->cof_product

logical_relationship_drug_delivery cluster_synthesis COF Preparation cluster_loading Drug Encapsulation cluster_delivery Targeted Delivery & Release cluster_application Therapeutic Application synthesis Tp-COF Synthesis & Activation loading Drug Loading via Adsorption synthesis->loading drug Therapeutic Drug drug->loading delivery_system Drug-Loaded COF loading->delivery_system targeting Optional: Surface Functionalization for Targeting release Stimuli-Responsive Release (e.g., pH) targeting->release delivery_system->targeting delivery_system->release cancer_cell Diseased Cell (e.g., Cancer Cell) release->cancer_cell therapeutic_effect Therapeutic Effect cancer_cell->therapeutic_effect pathway_interaction Interaction with Signaling Pathways therapeutic_effect->pathway_interaction

References

Applications of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA), also known as phloroglucinol-1,3,5-tricarbaldehyde or 2,4,6-triformylphloroglucinol (TFP), is a highly functionalized aromatic building block that has garnered significant interest in materials science. Its unique molecular architecture, featuring a central benzene ring symmetrically substituted with three hydroxyl (-OH) and three aldehyde (-CHO) groups, makes it an exceptional precursor for the synthesis of advanced porous materials. The presence of multiple reactive sites allows for the formation of robust and tunable covalent networks, leading to materials with remarkable properties and diverse applications.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing THTA in materials synthesis. The primary focus is on its application in the construction of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with potential uses in gas storage, catalysis, and sensing.

Application Notes

The trifunctional nature of THTA allows it to act as a versatile monomer in polymerization reactions. The aldehyde groups can readily undergo condensation reactions with amines to form stable imine or β-ketoenamine linkages, which are the cornerstones of many COF structures. The hydroxyl groups contribute to the material's stability through intramolecular hydrogen bonding and can also serve as active sites for post-synthetic modification or catalysis.

Covalent Organic Frameworks (COFs)

The most prominent application of THTA in materials science is in the synthesis of two-dimensional (2D) COFs. These materials are characterized by their high crystallinity, permanent porosity, and large surface areas. The specific properties of THTA-based COFs can be tuned by judiciously selecting the complementary amine linker.

Key Properties of THTA-based COFs:

  • High Porosity and Surface Area: The rigid and predefined geometry of THTA and the amine linkers leads to the formation of well-defined porous structures with high Brunauer–Emmett–Teller (BET) surface areas. This is a critical feature for applications such as gas storage and separation.

  • Excellent Thermal Stability: The strong covalent bonds (e.g., β-ketoenamine linkages) within the COF framework impart high thermal stability, often with decomposition temperatures exceeding 400 °C.[1]

  • Chemical Stability: Many THTA-based COFs exhibit remarkable stability in various organic solvents, and even in acidic or basic aqueous solutions, which is a significant advantage over other porous materials like metal-organic frameworks (MOFs).[1]

  • Tunable Functionality: The properties of the resulting COF can be tailored by varying the amine linker. For instance, using linkers with different lengths or functional groups can alter the pore size, surface chemistry, and ultimately the material's performance in specific applications.

Other Functional Polymers and Materials

Beyond COFs, THTA is a valuable monomer for creating other functional polymers. Its Schiff base reactions with various amines can lead to the formation of porous organic polymers (POPs) with applications in catalysis and environmental remediation.[2] Furthermore, THTA has been incorporated into composite materials to enhance their sensing capabilities. For example, a composite of THTA with platinum nanoparticles and multi-walled carbon nanotubes has been shown to be a highly sensitive electrochemical sensor.

Quantitative Data Summary

The following tables summarize the key quantitative properties of representative materials synthesized using this compound.

Table 1: Properties of THTA-based Covalent Organic Frameworks

COF NameAmine LinkerBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (TGA)Reference
TpPa-1p-Phenylenediamine7941.2> 400 °C[3]
TpPa-22,5-Dimethyl-p-phenylenediamine10191.5> 400 °C[3]
THTA-TAPT2,4,6-Tris(4-aminophenyl)-1,3,5-triazine~11002.1~450 °C[4]
COF-300Tetra(4-anilyl)methane13600.72up to 490 °C[5]
COF-422,5-Diethoxyterephthalohydrazide7202.8up to 280 °C[5]

Table 2: Performance Data of THTA-based Materials in Specific Applications

MaterialApplicationKey Performance MetricValueReference
Tp-based COFPhotocatalytic H₂O₂ productionH₂O₂ production rate1,240 µmol g⁻¹ h⁻¹
Co-2,3-DHTA-COFPhotocatalytic CO₂ reductionCO production rate18,000 µmol g⁻¹ h⁻¹[6]
TFP-BpyD nano-COFPhotocatalytic H₂ evolutionHydrogen evolution rate392.0 mmol g⁻¹ h⁻¹[7]
COF-102Methane StorageVolumetric Uptake (35 bar)> 180 v(STP)/v
CS-COF-1Dye Adsorption (Methylene Blue)Adsorption Capacity1691 mg g⁻¹[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (THTA)

This protocol describes the synthesis of THTA from phloroglucinol via a Duff reaction.[4]

Materials:

  • Phloroglucinol (10.0 g, 79.3 mmol)

  • Hexamethylenetetramine (HMTA) (22.3 g, 158.6 mmol)

  • Trifluoroacetic acid (TFA) (60 mL)

  • Hydrochloric acid (HCl), 3 M (200 mL)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid under an argon atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 2.5 hours.

  • Add 3 M HCl to the reaction mixture and continue heating at 100 °C for an additional hour.

  • Cool the solution to room temperature.

  • Filter the solution through a pad of Celite.

  • Extract the filtrate with dichloromethane (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude product as an organic powder.

  • The product can be further purified by recrystallization.

Characterization:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.02 (s, 3H).[4]

Protocol 2: Solvothermal Synthesis of a THTA-based Covalent Organic Framework (THTA-TAPT COF)

This protocol outlines the solvothermal synthesis of a COF from THTA and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT).[4]

Materials:

  • This compound (THTA) (31.52 mg, 0.15 mmol)

  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) (53.17 mg, 0.15 mmol)

  • Mesitylene (2.5 mL)

  • 1,4-Dioxane (2.5 mL)

  • Aqueous acetic acid (6 M, 0.5 mL)

  • Tetrahydrofuran (THF) for washing

  • Pyrex tube (20 mL)

Procedure:

  • Add THTA and TAPT to a 20 mL Pyrex tube.

  • Add mesitylene, 1,4-dioxane, and 6 M acetic acid to the tube.

  • Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.

  • Flash-freeze the tube in a liquid nitrogen bath (77 K) and degas the mixture using a freeze-pump-thaw cycle (repeat three times).

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the resulting deep red solid by filtration.

  • Wash the solid with THF using a Soxhlet extractor for 12-18 hours to remove any unreacted monomers and impurities.

  • Dry the final product in a vacuum oven at 120 °C for 6 hours.

Visualizations

Synthesis_of_THTA cluster_hcl phloroglucinol Phloroglucinol reaction_mixture Reaction Mixture phloroglucinol->reaction_mixture hmta Hexamethylenetetramine hmta->reaction_mixture tfa Trifluoroacetic acid (TFA) tfa->reaction_mixture heating1 Heat to 100°C (2.5 hours) reaction_mixture->heating1 hcl 3M HCl heating1->hcl heating2 Heat to 100°C (1 hour) hcl->heating2 workup Workup (Filtration, Extraction, Drying) heating2->workup THTA 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (THTA) workup->THTA

Caption: Synthetic workflow for this compound (THTA).

COF_Synthesis_Workflow THTA THTA Monomer PyrexTube Pyrex Tube THTA->PyrexTube Amine Amine Linker (e.g., TAPT) Amine->PyrexTube Solvents Solvents (Mesitylene/Dioxane) Solvents->PyrexTube Catalyst Catalyst (Acetic Acid) Catalyst->PyrexTube Sonication Sonication (15 min) PyrexTube->Sonication FreezePumpThaw Freeze-Pump-Thaw (3 cycles) Sonication->FreezePumpThaw Sealing Seal Tube FreezePumpThaw->Sealing Heating Solvothermal Reaction (120°C, 3 days) Sealing->Heating Filtration Filtration Heating->Filtration Washing Soxhlet Extraction (THF, 12-18h) Filtration->Washing Drying Vacuum Drying (120°C, 6h) Washing->Drying COF Covalent Organic Framework (COF) Drying->COF

Caption: General workflow for the solvothermal synthesis of a THTA-based COF.

References

Application Notes and Protocols for Schiff Base Condensation with 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Schiff bases derived from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. Schiff bases are a class of organic compounds characterized by the azomethine or imine functional group (-C=N-). They are typically formed through the condensation reaction between a primary amine and a carbonyl compound. Those derived from this compound are of particular interest for the development of Covalent Organic Frameworks (COFs), which have applications in catalysis, drug delivery, and energy storage.

The protocols outlined below cover the synthesis of the aldehyde precursor and its subsequent condensation with primary amines under various conditions.

I. Synthesis of this compound

A common method for the synthesis of this compound (also known as 1,3,5-Triformylphloroglucinol) is through the reaction of phloroglucinol with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[1]

Protocol 1: Synthesis of this compound

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Dichloromethane

  • Magnesium sulfate

  • Celite

Procedure:

  • In a suitable reaction vessel, add HMTA (15.098 g, 108 mmol) to 90 mL of TFA.[1]

  • Sonicate the mixture for 10 minutes until the solid is completely dissolved.[1]

  • Under a nitrogen atmosphere, add phloroglucinol (6.014 g, 49 mmol) to the solution.[1]

  • Heat the solution at 100°C for approximately 2.5 hours.[1]

  • After heating, add 150 mL of 3 M HCl and continue to heat at 100°C for an additional hour.[1]

  • Cool the reaction mixture to room temperature.

  • Filter the solution through Celite.

  • Extract the filtrate with dichloromethane.

  • Dry the organic layer over magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the product.

G cluster_synthesis Synthesis of this compound Reactants Phloroglucinol + HMTA in TFA Reaction Heat at 100°C for 2.5h Reactants->Reaction Hydrolysis Add 3M HCl, Heat at 100°C for 1h Reaction->Hydrolysis Workup Cool, Filter, Extract with CH2Cl2, Dry Hydrolysis->Workup Product 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Workup->Product

Caption: Workflow for the synthesis of the aldehyde precursor.

II. Schiff Base Condensation Protocols

The following protocols detail the condensation of this compound with a primary amine. Protocol 2 describes a general solvothermal method, while Protocol 3 outlines an ultrasound-assisted synthesis at ambient temperature.

Protocol 2: Solvothermal Synthesis of a Schiff Base COF

This protocol is a general method for the synthesis of a covalent organic framework (COF) from this compound and a diamine, such as p-phenylenediamine.

Materials:

  • This compound

  • p-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (optional catalyst)

Procedure:

  • Prepare separate solutions of this compound and p-phenylenediamine in ethanol.

  • In a reaction vessel, combine the ethanolic solutions of the aldehyde and the amine in a 1:1.5 molar ratio.

  • Optionally, add a few drops of glacial acetic acid as a catalyst.[2]

  • Seal the vessel and heat at a temperature between 80-120°C for 24-72 hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the product with ethanol and dry under vacuum.

Protocol 3: Ultrasound-Assisted Synthesis at Ambient Temperature

This method provides a more rapid and energy-efficient synthesis of a Schiff base COF.

Materials:

  • This compound (Tp)

  • 1,4-Phenylenediamine (Pa-1)

  • Appropriate solvent system

Procedure:

  • In a suitable vessel, combine this compound and 1,4-phenylenediamine.

  • Add the chosen solvent system.

  • Subject the mixture to ultrasound irradiation at ambient temperature until the reaction is complete. The reaction time is significantly shorter than solvothermal methods.[3][4]

  • Collect the product by filtration.

  • Wash the product with a suitable solvent and dry.

G cluster_workflow General Schiff Base Condensation Workflow Start Start Dissolve Dissolve Aldehyde and Amine in Solvent Start->Dissolve Combine Combine Solutions Dissolve->Combine React Reaction Conditions (Heat or Ultrasound) Combine->React Isolate Isolate Product (Filtration) React->Isolate Wash Wash Product Isolate->Wash Dry Dry Product Wash->Dry Characterize Characterization (FT-IR, NMR, etc.) Dry->Characterize End End Characterize->End

Caption: General experimental workflow for Schiff base synthesis.

III. Data Presentation

The following tables summarize typical experimental parameters and characterization data for the synthesis of Schiff bases from this compound.

Table 1: Reaction Conditions for Schiff Base Synthesis

ParameterProtocol 2 (Solvothermal)Protocol 3 (Ultrasound-Assisted)
Aldehyde This compoundThis compound
Amine Primary diamine (e.g., p-phenylenediamine)1,4-Phenylenediamine
Molar Ratio (Aldehyde:Amine) 1:1.5Not specified
Solvent EthanolNot specified
Catalyst Glacial Acetic Acid (optional)Not specified
Temperature 80-120°CAmbient
Reaction Time 24-72 hoursSignificantly shorter than solvothermal
Product Appearance Crystalline solidSolid

Table 2: Spectroscopic Data for Characterization

Spectroscopic TechniqueKey Features and Expected Values
FT-IR (cm⁻¹) Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹). Appearance of the C=N (imine) stretching band (around 1620 cm⁻¹).[5] Broad O-H stretching band (around 3400 cm⁻¹).
¹H NMR (ppm) Disappearance of the aldehyde proton signal (around 10 ppm). Appearance of the imine proton signal (around 8-9 ppm). Aromatic proton signals in their respective regions.
¹³C NMR (ppm) Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of the imine carbon signal (around 160 ppm).

IV. Signaling Pathways and Logical Relationships

The Schiff base condensation reaction proceeds through a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine.

G Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Schiff Base (Imine) + H2O Hemiaminal->Imine Dehydration

Caption: Mechanism of Schiff base formation.

References

Application Notes and Protocols: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Porous Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde as a versatile building block for the synthesis of highly porous crystalline polymers, particularly Covalent Organic Frameworks (COFs). The unique structural features of this monomer, including its C3 symmetry and the presence of reactive aldehyde and hydroxyl groups, make it an ideal candidate for constructing robust frameworks with tunable porosity and functionality.[1][2] Such materials are gaining significant attention for their potential applications in gas storage, catalysis, and, notably, in advanced drug delivery systems.[1][3][4]

Introduction to this compound as a Building Block

This compound, also known as phloroglucinol tricarbaldehyde or triformylphloroglucinol (Tp), is an aromatic compound with a symmetrical arrangement of three aldehyde and three hydroxyl groups on a benzene ring.[1] This trifunctional nature allows it to act as a highly effective node for the construction of two-dimensional and three-dimensional polymeric networks. The presence of hydroxyl groups in close proximity to the aldehyde functionalities facilitates strong intramolecular hydrogen bonding, which influences the planarity of the molecule and the reactivity of the aldehyde groups. The Schiff base reaction between this compound and various amine linkers is a common and efficient method for the synthesis of porous crystalline COFs.[5] The reversibility of this reaction allows for "error-correction" during the synthesis, leading to highly ordered and crystalline materials.

Properties of Resulting Porous Polymers

Porous polymers synthesized from this compound exhibit a range of desirable properties:

  • High Porosity and Surface Area: These materials are characterized by exceptionally high Brunauer-Emmett-Teller (BET) surface areas, which can be tailored by the choice of linking units.[6] This high surface area provides a large interface for interaction with guest molecules.

  • Tunable Pore Size: The pore dimensions of the resulting polymers can be precisely controlled by varying the length and geometry of the amine linkers used in the synthesis.[2] This allows for the creation of materials optimized for specific applications, such as size-selective catalysis or controlled drug release.

  • Excellent Chemical and Thermal Stability: The strong covalent bonds forming the framework of these polymers impart significant chemical and thermal stability, allowing them to be used in a variety of harsh conditions.

  • Crystalline Structure: The ordered and crystalline nature of these polymers, particularly COFs, allows for detailed structural characterization and a fundamental understanding of structure-property relationships.

Key Applications

The unique properties of porous polymers derived from this compound make them promising candidates for a variety of applications:

  • Gas Storage and Separation: The high surface area and tunable porosity of these materials make them suitable for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures.

  • Catalysis: The porous structure allows for the incorporation of catalytic sites, and the high surface area enhances the accessibility of these sites to reactants, leading to efficient heterogeneous catalysis.

  • Drug Delivery: The well-defined pores can be loaded with therapeutic agents, and the surface chemistry of the pores can be functionalized to control the loading and release of drugs.[3][4] The biocompatibility of some of these polymers makes them particularly attractive for biomedical applications.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for porous polymers synthesized using this compound.

Polymer/COF NameCo-monomer/LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
TpPa-1p-Phenylenediamine633Not ReportedNot Reported[6]
TpPa-22,5-Dimethyl-p-phenylenediamine530Not ReportedNot Reported[6]
TpBDBenzidine601Not ReportedNot Reported[6]
TpFn9,9-Dimethyl-2,7-fluorenediamine354Not ReportedNot Reported[6]
TpBpy4,4'-Biphenyldiamine1140Not ReportedNot Reported[6]
DAAQ-COF2,6-Diaminoanthraquinone489Not ReportedNot Reported[6]
COF-366Not Specified420 (after drug release)Not ReportedNot Reported[7]
DrugPolymer/COF CarrierDrug Loading Capacity (wt%)Release ConditionsRelease Kinetics/ProfileReference
PlumbaginCOF-36616.3pH-responsiveBaker-Lonsdale model[7]
Curcumin (CUR) & Benzofurazan (BZ)COF-TBNot QuantifiedNot SpecifiedSustained release[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (THTA)

This protocol is adapted from a reported procedure.[8]

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel under an inert atmosphere (argon or nitrogen), dissolve phloroglucinol (10.0 g, 79.3 mmol) and hexamethylenetetramine (22.3 g, 158.6 mmol) in trifluoroacetic acid (60 mL).

  • Heat the reaction mixture to 100 °C and stir for 2.5 hours.

  • Add 3 M HCl (200 mL) to the reaction mixture and continue heating at 100 °C for an additional 1 hour.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis of a Covalent Organic Framework (COF-3)

This protocol describes the synthesis of a COF using this compound and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).[8]

Materials:

  • This compound (THTA) (31.52 mg, 0.15 mmol)

  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)

  • Mesitylene (2.5 mL)

  • Dioxane (2.5 mL)

  • Aqueous acetic acid (6 M, 0.5 mL)

  • Pyrex tube (20 mL)

  • Tetrahydrofuran (THF) for washing

Procedure:

  • Add this compound and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine to a 20 mL Pyrex tube.

  • Add mesitylene, dioxane, and 6 M acetic acid to the tube.

  • Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.

  • Freeze the tube in a liquid nitrogen bath (77 K), evacuate, and seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product sequentially with methanol, acetone, and THF.

  • Further purify the product by Soxhlet extraction with THF for 12-18 hours.

  • Dry the final COF product in a vacuum oven at 120 °C for 6 hours.

Protocol 3: Protocol for Drug Loading into Porous Polymers

This is a general protocol for loading a drug molecule into a porous polymer like a COF, based on common laboratory practices.

Materials:

  • Synthesized porous polymer (e.g., COF-3)

  • Drug of interest (e.g., a small molecule anticancer drug)

  • A suitable solvent in which the drug is soluble and the polymer is stable (e.g., ethanol, dimethyl sulfoxide)

Procedure:

  • Activate the porous polymer by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Disperse a known amount of the activated porous polymer in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the pores of the polymer.

  • Collect the drug-loaded polymer by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface of the polymer particles.

  • Dry the drug-loaded polymer under vacuum.

  • To determine the drug loading capacity, the amount of drug in the supernatant and washing solutions can be quantified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading is then calculated as: (Mass of loaded drug / Mass of drug-loaded polymer) x 100%

Diagrams

Synthesis_of_THTA cluster_reactants Reactants cluster_reagents Reagents & Conditions Phloroglucinol Phloroglucinol reaction1 Phloroglucinol->reaction1 HMTA Hexamethylenetetramine (HMTA) HMTA->reaction1 TFA Trifluoroacetic Acid (TFA) TFA->reaction1 HCl 3M HCl reaction2 HCl->reaction2 THTA 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (THTA) Heat1 100 °C, 2.5h Heat1->reaction1 Heat2 100 °C, 1h Heat2->reaction2 intermediate Intermediate reaction1->intermediate Duff Reaction intermediate->reaction2 Hydrolysis reaction2->THTA

Caption: Synthesis of this compound (THTA).

COF_Synthesis cluster_monomers Monomers cluster_conditions Reaction Conditions THTA 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (THTA) reaction THTA->reaction AmineLinker Amine Linker (e.g., TAPT) AmineLinker->reaction Solvent Solvent (Mesitylene/Dioxane) Solvent->reaction Catalyst Catalyst (Acetic Acid) Catalyst->reaction COF Porous Covalent Organic Framework (COF) Heat 120 °C, 3 days Heat->reaction reaction->COF Schiff Base Condensation

Caption: General synthesis of a Covalent Organic Framework (COF).

Drug_Delivery_Workflow start Activate Porous Polymer (Vacuum, Heat) drug_solution Prepare Concentrated Drug Solution start->drug_solution loading Disperse Polymer in Drug Solution & Stir drug_solution->loading separation Separate Drug-Loaded Polymer (Centrifugation/Filtration) loading->separation washing Wash to Remove Surface-Adsorbed Drug separation->washing drying Dry Drug-Loaded Polymer (Vacuum) washing->drying quantification Quantify Drug Loading (UV-Vis/HPLC) drying->quantification end Characterize & Use for Release Studies quantification->end

Caption: Workflow for drug loading into porous polymers.

References

Application Notes and Protocols for the Characterization of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol tricarbaldehyde, is a versatile building block in organic synthesis, particularly in the construction of complex architectures such as covalent organic frameworks (COFs) and other functional materials.[1] Its symmetric and highly functionalized structure, featuring three hydroxyl and three aldehyde groups, allows for a rich variety of chemical transformations.[1] Accurate characterization of the resulting products is crucial for understanding their properties and for their application in fields ranging from materials science to medicinal chemistry.[1]

These application notes provide an overview of the key analytical techniques used to characterize derivatives of this compound. Detailed protocols for the principal analytical methods are provided to guide researchers in their experimental work.

Key Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): For the determination of molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate components in a mixture.

  • X-ray Diffraction (XRD): For determining the three-dimensional structure of crystalline products.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis (EA): To determine the elemental composition of the synthesized products.

  • Brunauer-Emmett-Teller (BET) Analysis: To characterize the surface area and porosity of porous materials like COFs.

Experimental Protocols & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of this compound.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the analyte.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure good resolution.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Acquire the spectra at a constant temperature, typically 25 °C.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum and increase sensitivity. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Quantitative NMR Data Summary:

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
This compoundDMSO-d₆10.02 (s, 3H, CHO)192.23, 166.22, 104.52, 94.69[2][3]
Benzoyl-phloroglucinol derivativeCD₃CN13.46 (s, 1H), 10.02 (s, 1H), 7.59 – 7.54 (m, 2H), 7.51 (t, J = 7.4 Hz, 1H), 7.39 (t, J = 7.7 Hz, 2H), 5.90 (s, 1H)198.96, 192.23, 140.55, 131.79, 128.16, 127.91, 117.41, 104.52, 103.83, 94.69[2]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming, Temp Control) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate structure Structure Elucidation integrate->structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, which helps in confirming their identity. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and compatible with the ESI source.

  • Instrument Setup:

    • Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

    • Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to achieve a stable spray and maximum ion signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. For derivatives of this compound, positive ion mode observing [M+H]⁺ or [M+Na]⁺ is common.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • For HRMS data, compare the measured exact mass with the calculated theoretical mass for the expected molecular formula to confirm the elemental composition.

Quantitative Mass Spectrometry Data Summary:

CompoundIonization ModeCalculated m/zFound m/zReference
C₁₅H₁₂O₅ DerivativeESI (+)273.0757 [M+H]⁺273.0762[2]
C₂₅H₂₆O₅ DerivativeESI (+)407.1853 [M+H]⁺407.1858[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compounds and to separate components in a reaction mixture. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identification.

Protocol for Reversed-Phase HPLC:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument and Column:

    • Use a standard HPLC system with a UV detector.

    • Select a reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase and Gradient:

    • Use a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), both typically containing 0.1% trifluoroacetic acid or formic acid.

    • Develop a suitable gradient elution method, for example, starting with a high percentage of A and gradually increasing the percentage of B, to separate the compounds of interest.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile at a wavelength where the analyte has strong absorbance.

    • Determine the retention time and the peak area to assess purity.

Quantitative HPLC Data Summary:

Quantitative HPLC data is highly method-dependent. The table below provides an example format.

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Purity (%)
Product XC18 (4.6x250mm, 5µm)A: H₂O + 0.1% TFAB: Acetonitrile + 0.1% TFAGradient: 10-90% B over 20 min1.012.5>98
X-ray Diffraction (XRD)

For crystalline products, particularly COFs, X-ray diffraction is indispensable for determining the crystal structure, including the unit cell parameters, space group, and atomic coordinates. Both powder XRD (PXRD) for bulk material and single-crystal XRD for individual crystals are used.

Protocol for Powder X-ray Diffraction (PXRD):

  • Sample Preparation: Finely grind the crystalline powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Collection:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5418 Å).

    • Collect the diffraction pattern over a 2θ range appropriate for the material, for example, from 2° to 50°.

  • Data Analysis:

    • Compare the experimental PXRD pattern with a simulated pattern from a known or proposed crystal structure.

    • The positions and intensities of the diffraction peaks provide information about the crystal lattice and structure.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of sufficient size and quality. For COFs, this can be a challenging step, and specialized methods like solvothermal synthesis or the use of modulators may be required.[4]

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Quantitative Crystallographic Data Summary for COFs:

COF NameMonomersSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
COF-300Tetra-(4-anilyl)methane, TerephthalaldehydeI4₁/amd22.9622.9622.96909090[4]
LZU-79This compound, 4,4'-DiaminobenzanilideP6/mmc23.4523.4512.349090120[4]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Characterization cluster_secondary Further Analysis cluster_advanced Advanced Structural & Property Analysis Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR HPLC HPLC (Purity) NMR->HPLC EA Elemental Analysis (Composition) NMR->EA MS->HPLC MS->EA IR->HPLC IR->EA XRD X-ray Diffraction (Crystalline Structure) HPLC->XRD BET BET Analysis (Porosity) HPLC->BET EA->XRD EA->BET

Caption: Interrelation of analytical techniques.

Conclusion

The characterization of products derived from this compound requires a combination of spectroscopic and analytical techniques. The protocols and data presentation formats provided in these application notes are intended to serve as a comprehensive guide for researchers in the field. By systematically applying these methods, a thorough understanding of the structure, purity, and properties of these valuable compounds can be achieved, facilitating their application in drug development and materials science.

References

The Pivotal Role of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Advanced Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol-1,3,5-tricarbaldehyde or simply Tp, has emerged as a critical building block in the design of advanced electrocatalysts. Its unique molecular architecture, featuring a trifunctional aromatic core with alternating hydroxyl and aldehyde groups, enables the synthesis of highly crystalline and porous Covalent Organic Frameworks (COFs). These Tp-based COFs are at the forefront of research for clean energy conversion and storage, demonstrating remarkable performance in key electrochemical reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and carbon dioxide reduction reaction (CO2RR). This document provides a comprehensive overview of the role of Tp in electrocatalysis, including detailed application notes, experimental protocols, and performance data.

The significance of the Tp monomer lies in its ability to form exceptionally stable β-ketoenamine linkages through condensation reactions with amine-containing molecules.[1][2] This stability, even under harsh acidic or basic conditions, is crucial for the longevity and durability of the electrocatalyst.[2] Furthermore, the inherent porosity and high surface area of Tp-based COFs facilitate efficient mass transport and expose a high density of active sites for catalysis.[3][4] The electronic properties of the resulting COF can be precisely tuned by selecting different amine linkers, thereby optimizing the catalytic activity for specific reactions.[5]

Application Notes

This compound is not directly used as an electrocatalyst but serves as a key monomer for synthesizing robust and highly active Covalent Organic Frameworks (COFs). The applications of Tp-based COFs in electrocatalysis are diverse and rapidly expanding.

1. Hydrogen Evolution Reaction (HER): Metal-free Tp-based COFs have shown excellent performance as electrocatalysts for the HER in alkaline media, addressing the challenge of poor catalytic performance of many materials in non-acidic environments.[6] The synergy between the thiophene-S units and the one-dimensional nanochannels within the COF structure enhances conductivity and charge mobility, leading to low overpotentials and small Tafel slopes.[6] For instance, a metal-free 2D COF demonstrated an overpotential of 136 mV at 10 mA cm⁻².[6] Another example, TpPAM, exhibited a low overpotential of 250 mV at 10 mA cm⁻² and a high Faradaic efficiency of 98%.[4]

2. Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR): Tp-based COFs have been investigated as efficient metal-free electrocatalysts for both OER and ORR, which are critical for technologies like fuel cells and metal-air batteries.[7] The rational design of the COF structure, including the choice of linker and the incorporation of specific functional groups, allows for the tuning of the electronic environment of the active sites to optimize catalytic activity.[7][8] For instance, a magnesium-porphyrin-based COF, MgP-DHTA-COF, achieved a high Faradaic efficiency of 91% and H₂O₂ selectivity of 96% in alkaline media for the 2e⁻ ORR.[9]

3. Carbon Dioxide Reduction Reaction (CO2RR): Tp-based COFs are promising candidates for the electrochemical reduction of CO₂ into valuable fuels and chemicals. The porous nature of these materials allows for high CO₂ adsorption, and the tunable electronic properties of the framework can be engineered to enhance the selectivity and efficiency of the reduction process.[10] For example, a donor-acceptor COF, TP-TAPB, exhibited a high CO production rate of 464.6 μmol g⁻¹ with nearly 100% selectivity in photocatalytic CO₂ reduction.[11] In electrocatalysis, a NiPc-based COF with a piperazine linkage demonstrated a Faradaic efficiency for CO (FEco) up to 90.7% at a low overpotential of 0.39 V.[12]

Quantitative Performance Data

The following tables summarize the electrocatalytic performance of various COFs synthesized using this compound (Tp) or its derivatives.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Tp-Based COFs

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Faradaic Efficiency (%)Reference
Metal-free 2D Thiophene-S COFAlkaline136--[6]
TpPAM-25010698[4]
2DCCOF1 film-541130-[4]
C6-TRZ-TFP-200--[13]
TP-COF-C7000.5 M H₂SO₄94-98[14]

Table 2: Oxygen Evolution (OER) and Oxygen Reduction (ORR) Performance of Tp-Based COFs

CatalystReactionElectrolyteOverpotential (mV)Faradaic Efficiency/Selectivity (%)Reference
MgP-DHTA-COF2e⁻ ORRAlkaline-91 (FE), 96 (H₂O₂ selectivity)[9]
Rh/TQBQOER-340-[7][8]
Au/TQBQORR-500-[7][8]
Co-COF-C4NOER-280 @ 10 mA cm⁻²-[7]
Py-TD-COF2e⁻ ORR--80-92 (H₂O₂ selectivity)[15]

Table 3: Carbon Dioxide Reduction Reaction (CO2RR) Performance of Tp-Based COFs

CatalystMain ProductOverpotential (V)Faradaic Efficiency (%)Current Density (mA cm⁻²)Reference
NiPc-piperazine-COFCO0.3990.7-[12]
Co-TTCOF nanosheetsCO->90 (-0.6 to -0.9 V)-[10]
Cu-THQ-EFGFormate0.05--3[16]
PCZ-2 (trimetallic MOF)CO-95-[17]

Experimental Protocols

Protocol 1: Synthesis of this compound (Tp)

This protocol is adapted from a previously reported procedure.[1]

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid in a round-bottom flask.

  • Heat the reaction mixture at 100 °C for 2.5 hours with stirring.

  • After 2.5 hours, add 3 M HCl to the reaction mixture.

  • Continue heating at 100 °C for another 1 hour.

  • Cool the mixture to room temperature.

  • The product can be isolated by extraction and further purified by recrystallization.

Protocol 2: General Synthesis of a Tp-Based Covalent Organic Framework (COF)

This is a general procedure for a Schiff base condensation reaction.

Materials:

  • This compound (Tp)

  • Diamine or triamine linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube or similar reaction vessel

  • Sonication bath

  • Oven or vacuum oven for drying

Procedure:

  • In a Pyrex tube, add this compound and the chosen amine linker in a 1:1 molar ratio of aldehyde to amine functional groups.

  • Add the solvent mixture (e.g., mesitylene and dioxane) and the aqueous acetic acid catalyst.

  • Sonicate the mixture for approximately 15 minutes to ensure a homogeneous dispersion.

  • Seal the tube and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).

  • After cooling to room temperature, collect the precipitate by filtration or centrifugation.

  • Wash the solid product sequentially with various solvents (e.g., acetone, tetrahydrofuran, ethanol) to remove unreacted monomers and impurities.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 120 °C).

Protocol 3: Preparation of a COF-based Catalyst Ink and Working Electrode

Materials:

  • Synthesized Tp-based COF powder

  • Conductive carbon black (e.g., Vulcan XC-72)

  • Nafion solution (5 wt%)

  • Isopropanol and deionized water

  • Glassy carbon electrode (GCE) or other substrate

  • Micropipette

  • Ultrasonic bath

Procedure:

  • Prepare a catalyst ink by dispersing a specific amount of the Tp-based COF powder and conductive carbon black in a mixture of isopropanol and deionized water.

  • Add a small amount of Nafion solution to the dispersion to act as a binder.

  • Sonify the mixture for at least 30 minutes to form a homogeneous ink.

  • Using a micropipette, drop-cast a precise volume of the catalyst ink onto the polished surface of a glassy carbon electrode.

  • Allow the electrode to dry at room temperature or in a low-temperature oven to form a uniform catalyst film.

Protocol 4: Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (prepared as in Protocol 3)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte solution (e.g., 0.5 M H₂SO₄ for HER, 1.0 M KOH for OER, CO₂-saturated 0.5 M KHCO₃ for CO₂RR)

  • Gas supply for purging the electrolyte (e.g., N₂ or Ar for deaeration, CO₂ for CO₂RR)

Procedure:

  • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the appropriate electrolyte.

  • Purge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen (for HER and CO₂RR). For CO₂RR, saturate the electrolyte with CO₂.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 or 10 mV/s) to determine the onset potential and current density.

  • Chronoamperometry: Apply a constant potential to the working electrode for an extended period to assess the stability of the catalyst and to collect products for Faradaic efficiency analysis.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to investigate the charge transfer kinetics at the electrode-electrolyte interface.

  • Product Analysis (for CO₂RR): Analyze the gaseous and liquid products using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the Faradaic efficiency for each product.

Visualizations

Synthesis_of_Tp Phloroglucinol Phloroglucinol Reaction_Step1 1. Reaction at 100°C Phloroglucinol->Reaction_Step1 HMTA Hexamethylenetetramine (HMTA) HMTA->Reaction_Step1 TFA Trifluoroacetic Acid (TFA) TFA->Reaction_Step1 HCl Hydrochloric Acid (HCl) Reaction_Step2 2. Hydrolysis at 100°C HCl->Reaction_Step2 Tp This compound (Tp) Reaction_Step1->Reaction_Step2 Reaction_Step2->Tp

Caption: Synthesis pathway for this compound (Tp).

COF_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Reaction Solvothermal Synthesis cluster_Processing Product Processing Tp 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (Tp) Sonication Sonication Tp->Sonication AmineLinker Amine Linker (e.g., p-Phenylenediamine) AmineLinker->Sonication Solvents Solvent Mixture (Mesitylene/Dioxane) Solvents->Sonication Catalyst Catalyst (Aqueous Acetic Acid) Catalyst->Sonication Heating Heating (e.g., 120°C) Sonication->Heating Filtration Filtration/Centrifugation Heating->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying under Vacuum Washing->Drying COF_Product Tp-based Covalent Organic Framework (COF) Drying->COF_Product

Caption: General workflow for the synthesis of a Tp-based Covalent Organic Framework.

Electrocatalysis_Workflow cluster_Electrode_Prep Working Electrode Preparation cluster_Measurement Electrochemical Measurement cluster_Analysis Data and Product Analysis COF Tp-based COF Ink_Formation Catalyst Ink Formation (Sonication) COF->Ink_Formation Carbon Conductive Carbon Carbon->Ink_Formation Nafion Nafion Binder Nafion->Ink_Formation Drop_Casting Drop-Casting on Electrode Ink_Formation->Drop_Casting Drying Drying Drop_Casting->Drying Three_Electrode_Cell Three-Electrode Cell Assembly Drying->Three_Electrode_Cell Purging Electrolyte Purging (N2, Ar, or CO2) Three_Electrode_Cell->Purging LSV Linear Sweep Voltammetry (LSV) Purging->LSV Chrono Chronoamperometry Purging->Chrono EIS Electrochemical Impedance Spectroscopy (EIS) Purging->EIS Data_Analysis Performance Metrics Calculation (Overpotential, Current Density) LSV->Data_Analysis Product_Analysis Product Quantification (GC, NMR) (for CO2RR) Chrono->Product_Analysis FE_Calc Faradaic Efficiency Calculation Product_Analysis->FE_Calc FE_Calc->Data_Analysis

Caption: Experimental workflow for evaluating the electrocatalytic performance of Tp-based COFs.

Role_of_Tp cluster_Properties Key Properties of Tp-based COFs cluster_Applications Electrocatalytic Applications Tp 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (Tp) COF Tp-based Covalent Organic Framework (COF) Tp->COF Condensation Reaction AmineLinker Amine Linker AmineLinker->COF Stability High Chemical Stability (β-ketoenamine linkage) COF->Stability Porosity Tunable Porosity and High Surface Area COF->Porosity Crystallinity High Crystallinity COF->Crystallinity Electronics Tunable Electronic Properties COF->Electronics HER Hydrogen Evolution Reaction (HER) Stability->HER OER Oxygen Evolution Reaction (OER) Porosity->OER ORR Oxygen Reduction Reaction (ORR) Crystallinity->ORR CO2RR CO2 Reduction Reaction (CO2RR) Electronics->CO2RR

Caption: The central role of Tp in forming high-performance electrocatalytic COFs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in microwave-assisted synthesis. The protocols focus on the preparation of derivatives relevant to materials science and drug development, highlighting the significant advantages of microwave irradiation over conventional heating methods.

Application Notes

This compound is a versatile trifunctional aromatic compound. Its unique structure, featuring three hydroxyl groups and three aldehyde groups on a benzene ring, makes it a valuable building block in various chemical syntheses.[1] The electron-rich nature of the phloroglucinol core, combined with the reactive aldehyde functionalities, allows for its application in the synthesis of complex molecules such as Covalent Organic Frameworks (COFs) and Schiff bases.

Key Applications in Microwave-Assisted Synthesis:

  • Rapid Synthesis of Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with applications in gas storage, separation, and catalysis.[2] Microwave-assisted synthesis of COFs using this compound can dramatically reduce reaction times from days to minutes, leading to high yields and improved crystallinity.[3][4][5]

  • Efficient Formation of Schiff Bases: Schiff bases derived from this aldehyde are being investigated for their potential biological activities, including antimicrobial and anticancer properties.[6] Microwave irradiation provides a green chemistry approach for the rapid and efficient synthesis of these compounds, often in the absence of a solvent.[6][7]

  • Drug Development and Medicinal Chemistry: The core structure of this compound is a scaffold of interest in medicinal chemistry. Microwave-assisted derivatization allows for the rapid generation of compound libraries for screening and lead optimization.

Advantages of Microwave-Assisted Synthesis:

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating mechanism offers several advantages over conventional oil-bath or hot-plate heating:

  • Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[8][9]

  • Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[8][10]

  • Energy Efficiency: Microwave reactors are significantly more energy-efficient than conventional heating methods.[8]

  • Green Chemistry: Shorter reaction times and the potential for solvent-free reactions align with the principles of green chemistry.[6][8]

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Synthesis of this compound

This protocol is an adaptation of the conventional Duff reaction for a microwave reactor. The parameters are proposed as a starting point for optimization.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Microwave synthesis reactor with sealed vessels and temperature/pressure monitoring

  • Magnetic stir bars

Procedure:

  • In a 20 mL microwave process vial equipped with a magnetic stir bar, combine phloroglucinol (e.g., 1.0 g, 7.9 mmol) and hexamethylenetetramine (2.2 g, 15.7 mmol).

  • Under a fume hood, carefully add trifluoroacetic acid (6 mL) to the vial.

  • Seal the vial tightly with a Teflon septum and an aluminum crimp cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • After the microwave program is complete, allow the vial to cool to below 50 °C before carefully opening it in the fume hood.

  • Transfer the reaction mixture to a round-bottom flask and add 3 M HCl (20 mL).

  • Heat the mixture to 100 °C for 10 minutes using a conventional heating mantle to complete the hydrolysis.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Table 1: Comparison of Conventional and Proposed Microwave Synthesis of this compound

ParameterConventional MethodProposed Microwave-Assisted Method
Heating Method Oil BathMicrowave Irradiation
Reaction Time 3.5 hours~15 minutes
Temperature 100 °C100 °C
Solvent Trifluoroacetic AcidTrifluoroacetic Acid
Yield Reported up to ~18%Expected to be comparable or higher
Energy Consumption HighLow

Note: The yield for the proposed microwave method is an educated estimation and would require experimental validation.

Protocol 2: Microwave-Assisted Synthesis of a Schiff Base Derivative

This protocol describes the general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol (or solvent-free)

  • Glacial acetic acid (catalytic amount)

  • Microwave synthesis reactor

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave process vial, add this compound (e.g., 105 mg, 0.5 mmol).

  • Add the primary amine in a 3:1 molar ratio (1.5 mmol).

  • Add 3 mL of ethanol and one drop of glacial acetic acid. For a solvent-free reaction, omit the ethanol.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 1 minute

    • Hold time: 5 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, the product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Table 2: Comparison of Conventional and Microwave Synthesis of Schiff Bases

ParameterConventional MethodMicrowave-Assisted Method
Heating Method RefluxMicrowave Irradiation
Reaction Time Several hours5-10 minutes
Temperature Typically boiling point of solvent100-150 °C
Solvent Ethanol, Methanol, etc.Ethanol or solvent-free
Yield Moderate to goodGood to excellent
Protocol 3: Microwave-Assisted Synthesis of a Covalent Organic Framework (COF)

This protocol provides a general method for the synthesis of a 2D COF from this compound and a planar diamine or triamine linker.

Materials:

  • This compound

  • Aromatic amine linker (e.g., p-phenylenediamine or 1,3,5-tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., mesitylene/dioxane 1:1)

  • Aqueous acetic acid (e.g., 6 M)

  • Microwave synthesis reactor

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave process vial, combine this compound (e.g., 21 mg, 0.1 mmol) and the amine linker in the appropriate stoichiometric ratio (e.g., 1.5:1 for a diamine).

  • Add the solvent mixture (e.g., 2 mL) and the aqueous acetic acid catalyst (e.g., 0.2 mL).

  • Add a magnetic stir bar, and sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 20-60 minutes

    • Power: Dynamic

    • Stirring: Low

  • After cooling, collect the solid product by filtration.

  • Wash the COF powder sequentially with anhydrous acetone and tetrahydrofuran.

  • Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to afford the porous COF material.

Table 3: Comparison of Conventional and Microwave Synthesis of COFs

ParameterConventional SolvothermalMicrowave-Assisted Solvothermal
Heating Method OvenMicrowave Irradiation
Reaction Time 3-7 days20-90 minutes
Temperature 120 °C120 °C
Pressure AutogenousAutogenous
Yield GoodHigh
Crystallinity GoodOften enhanced

Visualizations

experimental_workflow cluster_synthesis Synthesis of Core Molecule cluster_application Microwave-Assisted Applications phloroglucinol Phloroglucinol + Hexamethylenetetramine microwave_synthesis Microwave Synthesis (100°C, 10 min) phloroglucinol->microwave_synthesis hydrolysis Acidic Hydrolysis microwave_synthesis->hydrolysis product 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde hydrolysis->product schiff_base Schiff Base Formation (120°C, 5 min) product->schiff_base cof COF Formation (120°C, 30 min) product->cof amine Primary Amine amine->schiff_base linker Aromatic Linker linker->cof drug_discovery Drug Discovery Applications schiff_base->drug_discovery materials_science Materials Science (e.g., Gas Storage) cof->materials_science

Caption: Overall workflow from synthesis to application.

schiff_base_formation reagents Aldehyde + 3x Amine + Catalyst (in vial) microwave Microwave Irradiation (120°C, 5 min) reagents->microwave cooling Cooling microwave->cooling filtration Filtration & Washing cooling->filtration product Purified Schiff Base filtration->product

Caption: Microwave-assisted Schiff base synthesis workflow.

cof_synthesis_pathway monomers Monomers Aldehyde + Linker dispersion Dispersion Solvent + Catalyst Sonication monomers->dispersion reaction Microwave Reaction Sealed Vial 120°C, 30 min dispersion->reaction workup Workup Filtration & Washing (Acetone, THF) reaction->workup activation Activation Vacuum Drying @ 120°C workup->activation cof_product { Covalent Organic Framework| Porous Crystalline Material} activation->cof_product

Caption: Pathway for microwave-assisted COF synthesis.

References

Application of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol-1,3,5-tricarbaldehyde or 2,4,6-triformylphloroglucinol, is a symmetrical aromatic compound with the molecular formula C₉H₆O₆.[1] Its unique structure, featuring three hydroxyl groups and three aldehyde functionalities on a central benzene ring, makes it a versatile building block in various chemical applications.[1] While extensively utilized in the synthesis of Covalent Organic Frameworks (COFs) for applications in material science, its potential in medicinal chemistry is an emerging area of interest.[1] The presence of multiple reactive sites allows for the synthesis of a diverse range of derivatives, particularly Schiff bases, which are known to possess a wide array of biological activities.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in medicinal chemistry, focusing on the synthesis of its derivatives and the evaluation of their potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory activities.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Duff reaction, which involves the formylation of phloroglucinol.

Experimental Protocol: Duff Reaction for this compound

Materials:

  • Phloroglucinol (1,3,5-trihydroxybenzene)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Under a nitrogen atmosphere, add 1,3,5-trihydroxybenzene (e.g., 3 g, 23.8 mmol) and hexamethylenetetramine (e.g., 8.34 g, 59.5 mmol) to a round-bottom flask.

  • Add trifluoroacetic acid (e.g., 47 mL) to the flask.

  • Heat the reaction mixture to 100°C and stir for 2.5 hours.

  • Add 3 M HCl (e.g., 50 mL) to the reaction mixture and continue heating at 100°C for an additional hour.

  • Cool the mixture to room temperature.

  • Extract the product with dichloromethane (e.g., 3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from hot ethanol to yield this compound as a light pink powder.

Expected Yield: Approximately 18%.

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Schiff Base Derivatives

The three aldehyde groups of this compound serve as reactive handles for the synthesis of tris-Schiff bases through condensation reactions with primary amines. Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]

General Experimental Protocol: Synthesis of Tris-Schiff Bases

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminophenol, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add a solution of the desired primary amine (3 mmol) in the same solvent to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (the Schiff base derivative) is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

Characterization: The synthesized Schiff base derivatives can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the FT-IR spectrum.

Potential Medicinal Chemistry Applications and Evaluation Protocols

While the direct biological evaluation of Schiff bases derived from this compound is a developing field, the known activities of related compounds suggest several promising therapeutic applications. Below are protocols for evaluating these potential activities.

Antimicrobial Activity

Schiff bases are widely recognized for their antibacterial and antifungal properties.[4] The antimicrobial efficacy of novel Schiff base derivatives of this compound can be assessed using the following protocol.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solution with the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum and no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add a resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., the well remains blue).

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Schiff Base Derivative 1Data to be determinedData to be determinedData to be determined
Schiff Base Derivative 2Data to be determinedData to be determinedData to be determined
CiprofloxacinReference valueReference valueN/A
FluconazoleN/AN/AReference value

Note: The table is a template for presenting experimentally determined data.

Antioxidant Activity

The polyphenol structure of this compound suggests that its derivatives may possess antioxidant properties by scavenging free radicals.[1]

Materials:

  • Synthesized Schiff base derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the synthesized Schiff bases and the standard antioxidant in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH working solution to each well to initiate the reaction.

  • Include a control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
Schiff Base Derivative 1Data to be determined
Schiff Base Derivative 2Data to be determined
Ascorbic Acid (Standard)Reference value

Note: The table is a template for presenting experimentally determined data.

Anti-inflammatory Activity

Phloroglucinol, the precursor to this compound, has demonstrated anti-inflammatory properties. Its derivatives, therefore, warrant investigation for similar activities.

Materials:

  • RAW 264.7 macrophage cell line

  • Synthesized Schiff base derivatives

  • Lipopolysaccharide (LPS)

  • DMEM medium supplemented with FBS and antibiotics

  • Griess reagent

  • MTT reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of the Schiff base derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant to measure nitric oxide production.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of nitrite.

  • Assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation:

Compound Concentration (µM)NO Production (% of LPS control)Cell Viability (%)
ControlValue100
LPS only100100
Schiff Base Derivative 1 (Conc. 1)Data to be determinedData to be determined
Schiff Base Derivative 1 (Conc. 2)Data to be determinedData to be determined
Schiff Base Derivative 1 (Conc. 3)Data to be determinedData to be determined

Note: The table is a template for presenting experimentally determined data.

Visualization of Workflows and Pathways

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Phloroglucinol Phloroglucinol Duff_Reaction Duff Reaction (TFA, 100°C) Phloroglucinol->Duff_Reaction HMTA HMTA HMTA->Duff_Reaction Hydrolysis Hydrolysis (HCl, 100°C) Duff_Reaction->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Schiff Base Formation and Biological Screening

G Start 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Condensation Schiff Base Condensation Start->Condensation Primary_Amine Primary Amines (R-NH2) Primary_Amine->Condensation Schiff_Base_Library Schiff Base Library Condensation->Schiff_Base_Library Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Schiff_Base_Library->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assay (DPPH) Schiff_Base_Library->Antioxidant_Assay Antiinflammatory_Assay Anti-inflammatory Assay (NO Inhibition) Schiff_Base_Library->Antiinflammatory_Assay Lead_Identification Lead Compound Identification Antimicrobial_Assay->Lead_Identification Antioxidant_Assay->Lead_Identification Antiinflammatory_Assay->Lead_Identification

Caption: Workflow for Schiff base synthesis and subsequent biological screening.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Proinflammatory_Cytokines iNOS iNOS NF_kB_Pathway->iNOS NO Nitric Oxide (NO) iNOS->NO Schiff_Base Schiff Base Derivative (Hypothesized) Schiff_Base->NF_kB_Pathway Inhibition

Caption: Hypothesized inhibitory action on the NF-κB inflammatory pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for creating a diverse library of derivatives, such as Schiff bases, make it an attractive starting point for drug discovery programs. The provided protocols offer a framework for the synthesis and evaluation of these derivatives for various biological activities. Further research into the medicinal chemistry applications of this versatile molecule is warranted and could lead to the identification of new lead compounds for a range of diseases.

References

Application Notes and Protocols: Formation of Layered Structures through π-π Stacking Interactions with 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as phloroglucinol-1,3,5-tricarbaldehyde or 2,4,6-triformylphloroglucinol (THTA), is a highly functionalized aromatic compound with the molecular formula C₉H₆O₆.[1][2] Its unique structure, featuring three aldehyde and three hydroxyl groups on a central benzene ring, makes it an exceptional building block for the synthesis of advanced materials.[1][2] The planar aromatic core of THTA facilitates the formation of well-ordered, layered structures through non-covalent π-π stacking interactions. These interactions are fundamental to the structural integrity and properties of materials derived from this molecule.[1]

These layered materials, particularly Covalent Organic Frameworks (COFs), exhibit tunable porosity, high thermal stability, and desirable electronic properties, leading to a wide range of applications in materials science, electrocatalysis, and pharmaceuticals.[1][3][4] The potential for use in drug development is an area of growing interest, with research indicating possible applications in drug delivery systems due to the porous architecture of THTA-based frameworks.[1][2] This document provides detailed protocols for the synthesis of THTA and its assembly into layered structures, along with key quantitative data and characterization methods.

Key Properties and Data

The formation of layered structures from this compound is characterized by several key parameters that dictate the material's properties and potential applications.

ParameterValueSignificanceReference
π-π Stacking Distance3.44 - 3.71 ÅOptimal range for strong aromatic interactions, crucial for structural integrity.[1]
Pore Size1.2 - 2.8 nmControllable porosity for applications in molecular separation, gas storage, and drug delivery.[1]
Band Gap2.0 - 2.5 eVInfluences electronic and photocatalytic properties, important for sensors and energy storage.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (THTA)

This protocol is based on a modified Duff reaction.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Dichloromethane

  • Sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an argon atmosphere, dissolve 10.0 g (79.3 mmol) of phloroglucinol and 22.3 g (158.6 mmol) of hexamethylenetetramine in 60 mL of trifluoroacetic acid in a round-bottom flask.[5]

  • Heat the reaction mixture to 100 °C and stir for 2.5 hours.[5]

  • Add 200 mL of 3 M HCl to the reaction mixture and continue heating at 100 °C for an additional 1 hour.[5]

  • Cool the solution to room temperature.

  • Filter the solution through Celite to remove any solid impurities.

  • Extract the aqueous solution with dichloromethane (3 x 150 mL) using a separatory funnel.[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter to remove the sodium sulfate and evaporate the solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization. The resulting organic powder is this compound.[5]

  • Characterize the product using ¹H NMR spectroscopy. The expected spectrum in DMSO-d6 should show a singlet at approximately δ 10.02 ppm corresponding to the three aldehyde protons.[5]

Protocol 2: Synthesis of a Layered Covalent Organic Framework (COF)

This protocol describes a general procedure for the Schiff base condensation of THTA with a triamine linker to form a 2D COF.

Materials:

  • This compound (THTA)

  • A suitable triamine linker (e.g., 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT))[5]

  • Mesitylene

  • Dioxane

  • 6 M Acetic acid

  • Pyrex tube

  • Sonicator

  • Oven

  • Soxhlet extractor

  • Tetrahydrofuran (THF)

Procedure:

  • In a 20 mL Pyrex tube, add 31.52 mg (0.15 mmol) of this compound (THTA) and 53.17 mg (0.15 mmol) of the triamine linker (e.g., TAPT).[5]

  • To this mixture, add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6 M acetic acid.[5]

  • Sonicate the tube for 15 minutes to obtain a homogeneous dispersion.[5]

  • Freeze the tube in liquid nitrogen and then evacuate to seal it under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the collected solid thoroughly with anhydrous acetone.

  • Purify the product by Soxhlet extraction with THF for 12-18 hours.[5]

  • Dry the final product at 120 °C for 6 hours to obtain the crystalline COF.[5]

Characterization of Layered Structures

The successful formation of layered structures and their properties can be confirmed using a variety of analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the stacking mode (e.g., staggered vs. eclipsed) of the layered structure.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (in the case of COFs) through the disappearance of aldehyde and amine stretching bands and the appearance of a C=N stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to confirm the structure of the resulting polymer.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the porous material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Visualizations

G cluster_0 π-π Stacking Interaction mol1 THTA-based Layer 1 mol2 THTA-based Layer 2 mol1->mol2 3.44 - 3.71 Å mol3 THTA-based Layer 3 mol2->mol3 G start Monomer Preparation (THTA & Amine Linker) reaction Solvothermal Synthesis (Mesitylene/Dioxane, 120°C, 3 days) start->reaction filtration Product Isolation (Filtration & Washing) reaction->filtration purification Purification (Soxhlet Extraction with THF) filtration->purification drying Drying (120°C, 6 hours) purification->drying characterization Characterization (PXRD, FTIR, BET, TGA) drying->characterization G cluster_0 Molecular Building Block cluster_1 Layered Structure Formation THTA 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (THTA) linkage Schiff Base Condensation THTA->linkage COF Covalent Organic Framework (COF) linkage->COF Covalent Bonds stacking π-π Stacking COF->stacking Non-covalent Interactions

References

Application Notes and Protocols: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Sensory Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (also known as phloroglucinol tricarbaldehyde or Tp) in the development of advanced sensory materials. The unique structural characteristics of Tp make it an exceptional building block for creating highly porous and crystalline Covalent Organic Frameworks (COFs) with significant potential in electrochemical and fluorescent sensing applications.

I. Overview of Sensory Materials based on this compound

This compound is a key monomer in the synthesis of various COFs, which are utilized for the detection of a wide range of analytes, including heavy metal ions, organic pollutants, and biologically relevant molecules. The inherent porosity of these COF-based materials facilitates the diffusion and interaction of analytes with the active sites within the framework, leading to highly sensitive and selective detection.

The primary applications of Tp-based sensory materials can be categorized into:

  • Electrochemical Sensors: These sensors leverage the electrochemical properties of Tp-based COFs, often modified on electrode surfaces, to detect analytes through changes in current or potential. The high surface area and tunable electronic properties of these COFs enhance the electrochemical response.

  • Fluorescent Sensors: The extended π-conjugated systems in Tp-based COFs can exhibit fluorescence. The interaction of analytes with the COF framework can lead to fluorescence quenching or enhancement, providing a detectable signal.

II. Data Presentation: Performance of Tp-Based Sensory Materials

The following tables summarize the quantitative performance of various sensory materials derived from this compound for the detection of different analytes.

Table 1: Electrochemical Sensing of Various Analytes

AnalyteSensory MaterialDetection MethodLinear RangeLimit of Detection (LOD)Reference
HydrazinePd²⁺/TpPa-1 COF/GCEAmperometry0.5 µM - 1.6 mM0.2 µM[1]
o-NitrophenolPd²⁺/TpPa-1 COF/GCECyclic Voltammetry1 µM - 1.2 mM0.4 µM[2]
p-NitrophenolPd²⁺/TpPa-1 COF/GCECyclic Voltammetry0.5 µM - 1.0 mM0.2 µM[2]
Glutathione (GSH)TpPa-1 derived N-doped CarbonAmperometry5 µM - 2.5 mM1.8 µM[3]

Table 2: Fluorescent Sensing of Metal Ions

AnalyteSensory MaterialDetection MethodLinear RangeLimit of Detection (LOD)Reference
Fe³⁺DhaTab COFFluorescence Quenching5 - 500 µM0.12 µM[4]
Fe³⁺MaTa-COFFluorescence Quenching0 - 250 µM0.0618 µM[5]
Fe³⁺Tfpa–Mth COFFluorescence QuenchingNot Specified64 nM[6]

III. Experimental Protocols

A. Synthesis of TpPa-1 Covalent Organic Framework

This protocol describes the solvothermal synthesis of TpPa-1 COF, a common framework used in sensory applications.

Materials:

  • This compound (Tp)

  • p-Phenylenediamine (Pa-1)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

  • Pyrex tube

  • Sonicator

  • Oven

Procedure:

  • In a Pyrex tube, add this compound (e.g., 0.15 mmol) and p-phenylenediamine (e.g., 0.225 mmol).

  • Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 5 mL total).

  • Add 6 M aqueous acetic acid (e.g., 0.5 mL).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the Pyrex tube and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product thoroughly with anhydrous acetone and tetrahydrofuran.

  • Dry the resulting TpPa-1 COF powder under vacuum at 80 °C overnight.

B. Fabrication of a Pd²⁺/TpPa-1 COF Modified Glassy Carbon Electrode (GCE) for Hydrazine Sensing

This protocol details the step-by-step preparation of a modified electrode for electrochemical detection.

Materials:

  • Glassy Carbon Electrode (GCE)

  • TpPa-1 COF powder

  • N,N-Dimethylformamide (DMF)

  • Palladium(II) chloride (PdCl₂) solution (e.g., 10 mM)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

    • Rinse the electrode thoroughly with deionized water.

    • Sonnicate the GCE in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the GCE under a stream of nitrogen.

  • COF Suspension Preparation:

    • Disperse the synthesized TpPa-1 COF powder in DMF to obtain a stable suspension (e.g., 1 mg/mL). Sonicate for 30 minutes to ensure good dispersion.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5 µL) of the TpPa-1 COF suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature to form a uniform COF film.

  • Palladium Ion Immobilization:

    • Immerse the COF-modified GCE into a 10 mM PdCl₂ solution for 30 minutes to allow for the coordination of Pd²⁺ ions with the COF.[1]

    • Rinse the electrode with deionized water to remove any unbound Pd²⁺ ions.

    • Dry the Pd²⁺/TpPa-1 COF/GCE at room temperature before use.

C. Protocol for Fluorescent Detection of Fe³⁺ Ions

This protocol outlines a general procedure for the detection of Fe³⁺ ions using a Tp-based fluorescent COF.

Materials:

  • Fluorescent Tp-based COF (e.g., DhaTab COF)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Stock solution of Fe³⁺ (e.g., FeCl₃ in deionized water)

  • Solutions of other metal ions for selectivity studies

  • Fluorescence spectrophotometer

Procedure:

  • COF Dispersion Preparation:

    • Disperse a small amount of the fluorescent COF in DMF (e.g., 0.1 mg/mL) by sonication to obtain a stable and homogeneous suspension.

  • Fluorescence Measurement:

    • Place the COF dispersion in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the COF dispersion by exciting at its maximum excitation wavelength.

  • Analyte Addition and Measurement:

    • Add a specific volume of the Fe³⁺ stock solution to the cuvette to achieve the desired final concentration.

    • Mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum again. A decrease in fluorescence intensity indicates quenching.

  • Selectivity Test:

    • Repeat step 3 with solutions of other metal ions at the same concentration as Fe³⁺ to assess the selectivity of the sensor.

  • Data Analysis:

    • Calculate the fluorescence quenching efficiency using the formula: Quenching Efficiency (%) = [(I₀ - I) / I₀] × 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity after adding the analyte.

    • Plot the quenching efficiency against the concentration of Fe³⁺ to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[4]

IV. Signaling Pathways and Experimental Workflows

A. Electrochemical Detection of Hydrazine

The detection of hydrazine at the Pd²⁺/TpPa-1 COF/GCE involves the electrocatalytic oxidation of hydrazine, facilitated by the palladium nanoparticles formed in situ on the COF. The COF acts as a porous support with a large surface area, enhancing the accessibility of active sites.

G cluster_electrode Pd²⁺/TpPa-1 COF/GCE Surface cluster_measurement Electrochemical Measurement Hydrazine Hydrazine (N₂H₄) in solution Adsorbed_Hydrazine Adsorbed N₂H₄ Hydrazine->Adsorbed_Hydrazine Diffusion & Adsorption Oxidation Electrocatalytic Oxidation Adsorbed_Hydrazine->Oxidation Pd_sites Pd Active Sites on TpPa-1 COF Pd_sites->Oxidation Products Nitrogen (N₂) + Protons (H⁺) + Electrons (e⁻) Oxidation->Products Electron_Transfer Electron Transfer to Electrode Products->Electron_Transfer e⁻ Current_Signal Measurable Oxidation Current Electron_Transfer->Current_Signal G cluster_excitation Excitation & Emission cluster_quenching Quenching by Fe³⁺ Excitation_Light Excitation Light (hν) COF_Ground COF (Ground State) Excitation_Light->COF_Ground Absorption COF_Excited COF* (Excited State) COF_Ground->COF_Excited Fluorescence Fluorescence Emission COF_Excited->Fluorescence Radiative Decay PET Photoinduced Electron Transfer (PET) COF_Excited->PET Fe3_ion Fe³⁺ Ion Fe3_ion->PET Non_Radiative_Decay Non-Radiative Decay (No Fluorescence) PET->Non_Radiative_Decay G Start Start: Define Analyte of Interest Synthesis 1. Synthesis of Tp-based COF Start->Synthesis Characterization 2. Material Characterization (FT-IR, PXRD, SEM, etc.) Synthesis->Characterization Sensor_Fabrication 3. Sensor Fabrication Characterization->Sensor_Fabrication Optimization 4. Optimization of Sensing Conditions (pH, temperature, time) Sensor_Fabrication->Optimization Performance_Eval 5. Performance Evaluation (Sensitivity, Selectivity, Linearity, LOD) Optimization->Performance_Eval Application 6. Application in Real Samples Performance_Eval->Application

References

Troubleshooting & Optimization

How to improve the yield of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (also known as 2,4,6-triformylphloroglucinol).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Recommended Action
Poor Reagent Quality Ensure the starting material, phloroglucinol (1,3,5-trihydroxybenzene), is of high purity and dry. The formylating agent, typically hexamethylenetetramine (HMTA), and the solvent/catalyst, trifluoroacetic acid (TFA), should also be of high grade. Moisture can interfere with the reaction.
Incorrect Reaction Temperature The formylation step is typically conducted at elevated temperatures (around 100°C).[1][2] Maintain a stable and accurate temperature throughout the reaction. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting material or product.
Inadequate Reaction Time The reaction requires sufficient time for all three formyl groups to be added to the phloroglucinol ring. Typical reaction times for the initial step range from 2.5 to 6 hours.[1][2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) if possible.
Ineffective Hydrolysis The intermediate formed from the reaction with HMTA must be hydrolyzed to yield the final aldehyde product.[4] This is typically achieved by adding aqueous hydrochloric acid (HCl) and heating for at least one hour.[1][2] Ensure the correct concentration and volume of HCl are used and that the hydrolysis is allowed to proceed to completion.
Atmosphere Control Some protocols specify conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.[1][2]
Issue 2: Product is Impure or Contains Significant By-products
Possible Cause Recommended Action
Incomplete Formylation The presence of mono- and di-formylated phloroglucinol is a common impurity. To maximize triformylation, ensure a sufficient excess of the formylating agent (HMTA) is used and that the reaction is run for an adequate amount of time at the optimal temperature.
Side Reactions/Decomposition The highly activated phloroglucinol ring can be susceptible to side reactions. Adhere strictly to the recommended reaction temperature and time to minimize the formation of polymeric or decomposition by-products.
Ineffective Work-up and Purification A proper work-up is crucial for isolating the product. After hydrolysis, the crude product is often extracted into an organic solvent like dichloromethane.[2][3] Subsequent purification steps are essential for achieving high purity.
Issue 3: Difficulty in Product Purification
Recommended Technique Description
Liquid-Liquid Extraction After the hydrolysis step, perform an extraction with a suitable organic solvent (e.g., dichloromethane or chloroform) to separate the product from aqueous-soluble impurities.[2][3][4]
Crystallization Recrystallization is an effective method for purification. Ethanol-water mixtures have been reported to yield light pink crystals of high purity (>95%).[4] Hot ethanol has also been used.[2]
Column Chromatography For removing minor by-products and achieving very high purity, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[4]
Washing Washing the crude or recrystallized product with appropriate solvents can remove residual impurities. Washing with water, ethanol, and dichloromethane has been reported.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The most frequently cited method is a variation of the Duff reaction, which involves the formylation of phloroglucinol using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), followed by acidic hydrolysis.[1][4] Other methods include the Vilsmeier-Haack reaction, the Gattermann reaction, and formylation using formamidine acetate.[5][6][7]

Q2: What is the role of each key reagent in the HMTA/TFA synthesis method?

A2:

  • Phloroglucinol: The electron-rich aromatic starting material that will be formylated.

  • Hexamethylenetetramine (HMTA): The formylating agent which, under acidic conditions, serves as a source of the electrophile that attacks the phloroglucinol ring.[4]

  • Trifluoroacetic Acid (TFA): Acts as both the solvent and the acidic catalyst required to activate the HMTA.[4]

  • Hydrochloric Acid (HCl): Used in the final step to hydrolyze the imine intermediates formed during the reaction, yielding the desired aldehyde functional groups.[1][4]

Q3: How can I monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material (phloroglucinol) and the formation of the product. After the reaction is complete, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry are used to confirm the structure and purity of the final product.[2][8]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrochloric acid (HCl) is also corrosive and should be handled with care in a fume hood.

  • Organic Solvents like dichloromethane are volatile and may be harmful. All extractions and evaporations should be performed in a fume hood.

  • The reaction is typically heated to 100°C , so precautions should be taken to avoid burns.

Q5: How should the final product be stored?

A5: The purified this compound should be stored in a cool, dry place. Some suppliers recommend storage at 2-8°C.[9]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes conditions from different reported protocols for the synthesis via the Duff-type reaction. This can help in optimizing your experimental setup.

ParameterProtocol 1[1]Protocol 2[2]Protocol 3[3]
Phloroglucinol 10.0 g (79.3 mmol)3.0 g (23.8 mmol)2.004 g
HMTA 22.3 g (158.6 mmol)8.34 g (59.5 mmol)5.032 g
TFA 60 mL47 mL30 mL
Formylation Temp. 100 °C100 °C100 °C
Formylation Time 2.5 h2.5 h6 h
HCl (Hydrolysis) 3 M, 200 mL50 mL (conc. not specified)3 M, 50 mL
Hydrolysis Temp. 100 °C100 °C100 °C
Hydrolysis Time 1 h1 h3 h
Reported Yield Not specified18%Not specified

Experimental Protocols

Detailed Protocol for Duff-Type Synthesis

This protocol is a composite based on several literature procedures.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phloroglucinol (1.0 eq) and hexamethylenetetramine (HMTA) (approx. 2.0-2.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.[1]

  • Solvent Addition: Carefully add trifluoroacetic acid (TFA) to the flask under the inert atmosphere. The amount should be sufficient to dissolve the reagents (e.g., ~6 mL per gram of phloroglucinol).

  • Formylation: Heat the reaction mixture to 100°C with vigorous stirring. Maintain this temperature for 2.5 to 6 hours.

  • Hydrolysis: After the initial heating period, cool the mixture slightly. Carefully add aqueous hydrochloric acid (e.g., 3M HCl) to the reaction flask.

  • Second Heating: Heat the mixture again to 100°C and maintain this temperature with stirring for an additional 1 to 3 hours to ensure complete hydrolysis.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Extract the product into an organic solvent, such as dichloromethane (CH₂Cl₂), by performing multiple extractions.[2]

    • Combine the organic layers and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄).[2]

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as hot ethanol or an ethanol/water mixture, to obtain the purified this compound.[2][4]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product phloro Phloroglucinol mix 1. Combine Reagents (under N2 or Ar) phloro->mix hmta HMTA hmta->mix tfa TFA tfa->mix heat1 2. Heat to 100°C (2.5 - 6 hours) mix->heat1 hydrolysis 3. Add HCl (aq) & Heat to 100°C (1 - 3 hours) heat1->hydrolysis extract 4. Extraction (e.g., CH2Cl2) hydrolysis->extract dry 5. Dry & Concentrate extract->dry purify 6. Recrystallization (e.g., Ethanol/Water) dry->purify product Pure 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde purify->product

Caption: General experimental workflow for the synthesis.

G cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues start Low Yield or Impure Product? reagent_purity Check Purity of Phloroglucinol & HMTA start->reagent_purity Reagents? temp Verify Reaction Temperature (100°C) start->temp Conditions? extraction Optimize Extraction Solvent & Procedure start->extraction Purification? reagent_dry Ensure Anhydrous Conditions (Dry Reagents) reagent_purity->reagent_dry time Increase Reaction Time (Monitor by TLC) temp->time hydrolysis Check Hydrolysis Step (HCl concentration, time, temp) time->hydrolysis crystallization Optimize Recrystallization Solvent System extraction->crystallization

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (also known as phloroglucinol tricarbaldehyde).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low yield of purified product after recrystallization. - The chosen solvent may not be optimal, leading to significant loss of the product in the mother liquor.- The crude product contains a high percentage of impurities.- Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal. For this compound, hot ethanol has been reported as a suitable recrystallization solvent.[1]- Consider a preliminary purification step, such as an acid-base wash or passing a solution of the crude product through a short plug of silica gel to remove gross impurities before recrystallization.
The product is an oil or a gummy solid and does not crystallize. - Presence of residual solvent, particularly high-boiling point solvents like DMSO, if used in the reaction or workup.[2]- The product may be impure, and the impurities are inhibiting crystallization.[2]- Ensure all solvents are thoroughly removed under high vacuum.- Attempt to precipitate the product by dissolving the gummy material in a minimal amount of a polar solvent (e.g., acetone) and then slowly adding a non-polar solvent (e.g., hexanes or heptane) until turbidity is observed, then cool.[2]- Purify the material using column chromatography to remove impurities before attempting crystallization.
Discoloration of the final product (e.g., yellow or brown). - Presence of colored impurities from the synthesis, which may include oxidation byproducts of phloroglucinol.[3]- Thermal degradation if the compound is heated for extended periods at high temperatures.- Treat a solution of the product with activated charcoal before the final filtration step of recrystallization to adsorb colored impurities.- Avoid prolonged heating during recrystallization.- Consider purification by column chromatography, which is effective at separating colored impurities.
Low yield of the bisulfite adduct during purification. - The formation of the bisulfite adduct can be affected by steric hindrance around the aldehyde groups.[4] However, this is less likely to be a major issue for this molecule.- The bisulfite adduct may have some solubility in the reaction mixture.[4]- Use a freshly prepared, saturated solution of sodium bisulfite to maximize the reaction.- If the adduct is suspected to be water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase instead of relying on precipitation and filtration.[4]
A solid forms at the interface of the organic and aqueous layers during bisulfite extraction. - This is often the precipitated sodium bisulfite adduct of the aldehyde.- This is the desired outcome. The solid can be isolated by filtration. The aldehyde can then be regenerated from this solid adduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials such as phloroglucinol and hexamethylenetetramine, residual trifluoroacetic acid from the synthesis, and byproducts resulting from incomplete formylation (i.e., di- and mono-formylated phloroglucinol). Oxidation products of the highly activated phloroglucinol ring can also be present as colored impurities.[3]

Q2: What is a good solvent for the recrystallization of this compound?

A2: Hot ethanol has been successfully used for the recrystallization of this compound, yielding a white solid.[1] A 1:1 mixture of chloroform and acetonitrile has been used for a related tricarbaldehyde derivative.[5] Experimentation with other polar solvents or solvent mixtures may also be effective.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a suitable technique for purifying polar aromatic compounds. While a specific protocol for this exact molecule is not widely published, a plausible method would involve using silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane.

Q4: Is the bisulfite adduct formation a viable purification method for this tri-aldehyde?

A4: Yes, the formation of a sodium bisulfite adduct is a classic and effective method for purifying aldehydes.[4] This technique is particularly useful for separating aldehydes from non-carbonyl-containing impurities. The aldehyde can be regenerated from the solid adduct by treatment with an acid or base.[4]

Q5: What is the expected yield and purity of the final product?

A5: The yield and purity are highly dependent on the success of the synthesis and the chosen purification method. A reported procedure involving recrystallization from hot ethanol yielded the pure product as a white solid with a yield of 18% and a melting point of 199-200°C.[1] Commercially available products often have a purity of 95% or higher.[6]

Quantitative Data Summary

Purification MethodReported YieldReported Purity/Melting PointReference
Recrystallization from hot ethanol18%White solid, m.p. 199-200°C[1]

Experimental Protocols

Protocol 1: Recrystallization from Hot Ethanol[1]
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation (Adapted for Aromatic Aldehydes)[4]
  • Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol.

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for several minutes. A precipitate of the bisulfite adduct may form.

  • If a precipitate forms, it can be collected by filtration. Wash the solid with a small amount of cold water and then with an organic solvent like ether.

  • To regenerate the aldehyde, suspend the adduct in water and add a suitable amount of a base (e.g., sodium carbonate or sodium hydroxide solution) or an acid (e.g., hydrochloric acid) until the adduct decomposes.

  • Extract the liberated pure aldehyde with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Column Chromatography (Hypothetical Protocol)
  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity (e.g., up to 50% ethyl acetate or higher) to elute the polar product. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure:

    • Prepare a column with silica gel in the initial low-polarity eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin eluting with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde) dissolution Dissolution in Appropriate Solvent crude_product->dissolution purification_choice Choice of Purification Technique dissolution->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture/ Colored Impurities bisulfite_adduct Bisulfite Adduct Formation purification_choice->bisulfite_adduct Separation from Non-carbonyl Impurities filtration_drying Filtration & Drying recrystallization->filtration_drying column_chromatography->filtration_drying bisulfite_adduct->filtration_drying pure_product Pure Product filtration_drying->pure_product analysis Purity & Identity Confirmation (NMR, MS, MP, etc.) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

purification_logic cluster_techniques Purification Techniques start Crude Product Analysis impurity_type What is the nature of the impurities? start->impurity_type recrystallization Recrystallization impurity_type->recrystallization Solid impurities with different solubilities column Column Chromatography impurity_type->column Impurities with different polarities (e.g., colored) acid_base Acid-Base Extraction impurity_type->acid_base Acidic or basic impurities bisulfite Bisulfite Adduct Formation impurity_type->bisulfite Non-aldehyde impurities end Pure Product recrystallization->end Pure Crystalline Product column->end Pure Eluted Product acid_base->end Product in Organic Layer bisulfite->end Regenerated Aldehyde

Caption: Logical relationships for selecting a purification technique based on impurity type.

References

Common side reactions and by-products in 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and utilized method for the synthesis of this compound is the Duff reaction . This reaction involves the formylation of phloroglucinol using hexamethylenetetramine (HMTA) in an acidic medium, typically trifluoroacetic acid (TFA), followed by acidic hydrolysis to yield the desired tricarbaldehyde. The Duff reaction is favored for its ability to introduce multiple aldehyde groups onto the electron-rich phloroglucinol ring.

Q2: What are the primary side reactions and by-products in this synthesis?

A2: The primary side reactions stem from incomplete formylation of the phloroglucinol ring. Due to the stepwise nature of the electrophilic aromatic substitution, the reaction can yield a mixture of mono-, di-, and the desired tri-formylated products. The main by-products are:

  • 2,4,6-Trihydroxybenzene-1-carbaldehyde (mono-formylated phloroglucinol)

  • 2,4,6-Trihydroxybenzene-1,3-dicarbaldehyde (di-formylated phloroglucinol)

  • Unreacted phloroglucinol

In some cases, polymeric or tar-like substances may form, especially at elevated temperatures or with incorrect stoichiometry.

Q3: What is the general reaction mechanism for the Duff reaction in this synthesis?

A3: The reaction proceeds through several key steps:

  • Formation of the Electrophile: In the acidic medium, hexamethylenetetramine (HMTA) is protonated and subsequently breaks down to generate an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phloroglucinol ring attacks the iminium ion in a stepwise manner, leading to the sequential addition of aminomethyl groups at the ortho positions to the hydroxyl groups.

  • Oxidation: An intramolecular redox reaction occurs, where the aminomethyl intermediate is oxidized to a Schiff base (iminium ion) intermediate.

  • Hydrolysis: In the final step, the addition of aqueous acid hydrolyzes the iminium intermediates to the corresponding aldehyde functional groups, yielding this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of the Desired Tricarbaldehyde 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect molar ratio of phloroglucinol to hexamethylenetetramine (HMTA). 3. Moisture Contamination: Presence of water in the initial reaction mixture can decompose the electrophile. 4. Product Loss During Workup: Inefficient extraction or purification.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. Typical reaction times are 2-4 hours at 80-100°C. A slight increase in temperature or reaction time may improve conversion. 2. Adjust Stoichiometry: An excess of HMTA is often used to drive the reaction towards complete formylation. A molar ratio of phloroglucinol to HMTA of 1:3 to 1:4 is a good starting point. 3. Ensure Anhydrous Conditions: Use anhydrous trifluoroacetic acid and ensure all glassware is thoroughly dried. 4. Improve Workup Procedure: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Optimize purification methods (see below).
Presence of Significant Amounts of Mono- and Di-formylated By-products 1. Insufficient Formylating Agent: The amount of HMTA is not enough to achieve complete formylation. 2. Short Reaction Time: The reaction was stopped before all three formyl groups could be introduced. 3. Low Reaction Temperature: The activation energy for the third formylation step may not have been reached.1. Increase HMTA Ratio: Gradually increase the molar equivalents of HMTA relative to phloroglucinol. 2. Extend Reaction Time: Monitor the disappearance of the mono- and di-formylated intermediates by TLC or HPLC and extend the reaction time accordingly. 3. Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C) to promote the formation of the tricarbaldehyde.
Formation of a Dark, Tarry, or Polymeric Substance 1. Excessive Temperature: Overheating can lead to decomposition and polymerization of the highly activated phloroglucinol ring and the aldehyde products. 2. Highly Concentrated Reaction Mixture: A high concentration of reactants can promote intermolecular side reactions.1. Maintain Strict Temperature Control: Use an oil bath or a temperature-controlled heating mantle to maintain the reaction temperature within the optimal range (80-100°C). 2. Adjust Reactant Concentration: Ensure adequate solvent (TFA) is used to keep the reactants and intermediates in solution and to help dissipate heat.
Difficulty in Purifying the Final Product 1. Similar Polarity of Products: The desired tricarbaldehyde and the partially formylated by-products have similar polarities, making chromatographic separation challenging. 2. Poor Crystallization: The product may be slow to crystallize or may co-crystallize with impurities.1. Optimize Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a non-polar eluent and gradually increasing the polarity with ethyl acetate in hexane). 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexane, can be effective. Seeding with a pure crystal can induce crystallization. 3. Liquid-Liquid Extraction: Perform a thorough extraction to remove unreacted, more polar starting materials and some by-products.

Experimental Protocols

Synthesis of this compound via the Duff Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol in anhydrous trifluoroacetic acid under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add hexamethylenetetramine in portions. An exothermic reaction may be observed. A typical molar ratio of phloroglucinol to HMTA is between 1:3 and 1:4.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add an aqueous solution of hydrochloric acid to the reaction mixture to hydrolyze the imine intermediates. Heat the mixture again at around 100°C for approximately 1 hour.

  • Cool the mixture and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis issue Low Yield or Impure Product? start->issue check_reaction Analyze Reaction Mixture (TLC/HPLC) issue->check_reaction Yes success Pure Product, Good Yield issue->success No incomplete Incomplete Formylation (Mono/Di-aldehydes present) check_reaction->incomplete High By-products tar Tar/Polymer Formation check_reaction->tar Tarry Mixture purification_issue Purification Difficulty check_reaction->purification_issue Complex Mixture optimize_stoichiometry Increase HMTA:Phloroglucinol Ratio incomplete->optimize_stoichiometry optimize_time_temp Increase Reaction Time/Temperature incomplete->optimize_time_temp control_temp Strict Temperature Control (80-100°C) tar->control_temp optimize_purification Optimize Chromatography/ Recrystallization purification_issue->optimize_purification optimize_stoichiometry->start Retry optimize_time_temp->start Retry control_temp->start Retry optimize_purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Reaction Pathway Overview

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_hydrolysis Hydrolysis cluster_products Products Phloroglucinol Phloroglucinol Iminium Iminium Ion Electrophile Phloroglucinol->Iminium HMTA Hexamethylenetetramine (HMTA) HMTA->Iminium in TFA TFA Trifluoroacetic Acid (TFA) Heat Heat (80-100°C) Schiff Schiff Base Intermediate Iminium->Schiff Electrophilic Aromatic Substitution Product 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde Schiff->Product Hydrolysis Byproducts Mono- & Di-formylated By-products Schiff->Byproducts Incomplete Reaction HCl Aqueous HCl HCl->Schiff

Caption: Overview of the synthetic pathway from reactants to products.

Optimizing reaction conditions for COF crystallization with 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for Covalent Organic Framework (COF) crystallization using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing COFs with this compound?

A1: The most prevalent methods are solvothermal synthesis, ambient temperature aqueous synthesis, and mechanochemical synthesis. Solvothermal synthesis is the conventional approach, often requiring high temperatures and long reaction times.[1][2] Aqueous synthesis offers a greener alternative at room temperature, while mechanochemical synthesis via ball milling is a rapid and solvent-minimal approach.[3][4][5]

Q2: How does the purity of this compound affect COF crystallization?

A2: The purity of the monomer is crucial for achieving high crystallinity. Common impurities include incompletely formylated products (mono- and di-aldehydes) and oxidation by-products like carboxylic acids. These impurities can act as defects, disrupting the long-range order of the crystalline framework. Purification of the crude product can be achieved through liquid-liquid extraction, crystallization from ethanol-water mixtures, or silica gel column chromatography.

Q3: What is the role of acetic acid in the synthesis of imine-linked COFs?

A3: Acetic acid is a common catalyst in imine-linked COF synthesis. It plays a dual role: it protonates the hydroxyl group of the hemiaminal intermediate, facilitating dehydration to form the imine bond. However, it can also protonate the amine monomer, which would hinder the initial nucleophilic attack on the aldehyde.[1][3] Therefore, the concentration and timing of acetic acid addition are critical. Pre-activating the aldehyde monomer with acetic acid before adding the amine has been shown to be an effective strategy in aqueous synthesis.[1][3]

Q4: What is keto-enamine tautomerism and why is it important for COFs synthesized with this compound?

A4: The presence of hydroxyl groups adjacent to the imine linkage in COFs formed from this compound allows for keto-enamine tautomerism. This is a reversible isomerization from the imine form to the more stable keto-enamine form. This transformation enhances the chemical stability of the COF, particularly its resistance to hydrolysis in the presence of water.

Q5: Are there any green synthesis alternatives to traditional solvothermal methods?

A5: Yes, several green synthesis methods are gaining prominence. Ambient temperature aqueous synthesis avoids the use of toxic organic solvents and high temperatures.[1][2][3] Mechanochemical synthesis, such as ball milling, is another environmentally friendly option that significantly reduces solvent usage and reaction times.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Poor monomer solubility. - Catalyst inefficiency.- Increase reaction time or temperature (for solvothermal methods). - Choose a solvent system that better dissolves both monomers. - Optimize catalyst concentration; consider using a stronger acid catalyst if necessary. - For aqueous synthesis, ensure pre-activation of the aldehyde monomer with acetic acid.[1][3]
Amorphous or Poorly Crystalline Product - Reaction is too fast, leading to kinetically trapped amorphous polymer. - Presence of impurities in monomers. - Incorrect solvent system. - Suboptimal catalyst concentration.- Slow down the reaction rate by lowering the temperature or using a less reactive catalyst. - Use of modulators can improve crystallinity. - Ensure high purity of this compound and the amine linker. - Experiment with different solvent mixtures to balance monomer solubility and reaction reversibility. - Fine-tune the concentration of the acid catalyst; too much or too little can be detrimental to crystallinity.
Product is Difficult to Filter - Very small particle size. - Gel-like consistency of the product.- Increase the reaction time to allow for crystal growth. - Try a different work-up procedure, such as centrifugation instead of filtration. - Adjust the solvent system which can influence particle morphology.
Inconsistent Results Between Batches - Variation in monomer quality. - Inconsistent heating or stirring. - Slight variations in reagent amounts or addition rates.- Use monomers from the same batch with consistent purity. - Ensure uniform heating and efficient stirring throughout the reaction. - Use precise measurements for all reagents and maintain a consistent addition protocol.

Data Presentation: Comparison of Synthesis Methods

ParameterSolvothermal SynthesisAqueous Synthesis (Room Temp)Mechanochemical Synthesis
Reaction Time Typically 3 daysA few minutes to a few hours1 minute to 1 hour[4][5]
Temperature 120 °CRoom TemperatureAmbient Temperature
Solvents Mesitylene, Dioxane, o-dichlorobenzene, n-butanolWater, Acetic AcidMinimal or no solvent (liquid-assisted grinding)[4]
Catalyst Acetic AcidAcetic AcidAcetic Acid (in liquid-assisted grinding)
Typical Yield Varies, can be highHigh yields reportedHigh yields reported
Crystallinity Can be high, but optimization is often neededHigh crystallinity can be achieved[1][3]High crystallinity reported, sometimes exceeding solvothermal methods[4]
Key Advantage Well-established methodEnvironmentally friendly, fastExtremely rapid, green, and scalable[4][5]
Key Disadvantage Long reaction times, high energy consumption, use of toxic solventsMay not be suitable for all monomer combinationsRequires specialized ball milling equipment

Experimental Protocols

Solvothermal Synthesis of a Tp-based COF

This protocol is a general guideline and may require optimization for specific amine linkers.

  • Reagent Preparation : In a Pyrex tube, add this compound (Tp) and the corresponding amine linker in a stoichiometric ratio (e.g., 2:3 for a C2-symmetric amine).

  • Solvent and Catalyst Addition : Add a mixture of solvents, for example, mesitylene and dioxane (1:1 v/v). Add a catalytic amount of aqueous acetic acid (e.g., 6M).

  • Homogenization : Sonicate the mixture for a few minutes to ensure a homogeneous dispersion.

  • Degassing and Sealing : Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.

  • Reaction : Heat the sealed tube in an oven at 120 °C for 3 days.

  • Work-up : After cooling to room temperature, collect the precipitate by filtration.

  • Purification : Wash the solid sequentially with anhydrous acetone and tetrahydrofuran. Further purify by Soxhlet extraction with a suitable solvent (e.g., ethanol or THF) to remove unreacted monomers and oligomers.

  • Activation : Dry the purified COF under vacuum at an elevated temperature (e.g., 120 °C) to remove residual solvent from the pores.

Aqueous Synthesis of a Tp-based COF at Room Temperature

This protocol is adapted from a green synthesis approach.[1][3]

  • Aldehyde Pre-activation : In a vial, suspend this compound in an aqueous solution of acetic acid. Stir the mixture for a short period (e.g., 10-30 minutes) to pre-activate the aldehyde.

  • Amine Solution : In a separate vial, dissolve the amine linker in water.

  • Reaction : Add the amine solution to the aldehyde suspension.

  • Crystallization : Stir the reaction mixture at room temperature. The product should precipitate out of the solution. The reaction time can vary from a few minutes to a few hours depending on the monomers.

  • Work-up and Purification : Collect the solid product by filtration, wash thoroughly with water and then with an organic solvent like acetone to remove unreacted starting materials.

  • Activation : Dry the COF under vacuum to activate the pores.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Monomer_Prep Monomer Preparation (Tp + Amine Linker) Mixing Mixing & Homogenization Monomer_Prep->Mixing Solvent_Catalyst Solvent & Catalyst Selection Solvent_Catalyst->Mixing Heating Heating / Stirring (Method Dependent) Mixing->Heating Isolation Isolation (Filtration / Centrifugation) Heating->Isolation Washing Washing with Solvents Isolation->Washing Purification Soxhlet Extraction Washing->Purification Activation Activation (Drying under Vacuum) Purification->Activation Final_COF Porous Crystalline COF Activation->Final_COF Characterization Characterization (PXRD, BET, etc.) Final_COF->Characterization

Caption: General experimental workflow for COF synthesis.

Troubleshooting_Logic cluster_optimization Optimization Strategies Start Initial Synthesis Check_Crystallinity Check PXRD Start->Check_Crystallinity Amorphous Amorphous Product Check_Crystallinity->Amorphous No sharp peaks Crystalline Crystalline Product Check_Crystallinity->Crystalline Sharp peaks Optimize Optimize Conditions Amorphous->Optimize Adjust_Temp Adjust Temperature Optimize->Adjust_Temp Change_Solvent Change Solvent System Optimize->Change_Solvent Vary_Catalyst Vary Catalyst Conc. Optimize->Vary_Catalyst Check_Purity Check Monomer Purity Optimize->Check_Purity Adjust_Temp->Start Change_Solvent->Start Vary_Catalyst->Start Check_Purity->Start

Caption: Troubleshooting decision tree for poor COF crystallinity.

References

Stability and degradation studies of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a freezer at temperatures between 2°C and 8°C.[1][2] The compound should be kept dry and under an inert atmosphere, such as nitrogen, to prevent degradation.[1][2]

Q2: What are the known degradation pathways for this compound?

This compound is susceptible to degradation through oxidation. The aldehyde functional groups can be oxidized to the corresponding carboxylic acids. The hydroxyl groups can also be oxidized, potentially leading to quinone-like structures, especially under harsh conditions.

Q3: How does pH affect the stability of this compound in solution?

The stability of phenolic compounds like this compound can be pH-dependent. In alkaline conditions, the hydroxyl groups are deprotonated, forming phenoxide ions. These ions are more susceptible to oxidation than the protonated hydroxyl groups. Therefore, maintaining a neutral to slightly acidic pH is generally advisable to enhance stability in solution, though specific data for this compound is limited.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reactions in Covalent Organic Framework (COF) Synthesis

Symptoms:

  • Formation of amorphous material instead of a crystalline COF.

  • Low product yield.

  • Incomplete consumption of starting materials as monitored by analytical techniques.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the compound has been stored correctly under an inert atmosphere and at the recommended temperature. Use freshly opened or properly stored material for the best results. Consider purifying the aldehyde before use if degradation is suspected.
Poor Solubility of Reactants The choice of solvent is critical. This compound has limited solubility. A mixture of solvents, such as mesitylene and dioxane, is often used in COF synthesis to ensure all reactants are in solution.[3] Gentle heating and sonication can aid in dissolution, but be mindful of potential thermal degradation.
Incorrect Stoichiometry Precisely weigh all reactants. An incorrect molar ratio of the aldehyde to the amine linker can lead to incomplete polymerization and the formation of oligomers or amorphous products.
Suboptimal Reaction Conditions COF synthesis is sensitive to temperature and reaction time. Follow established protocols carefully. The use of an acid catalyst, such as acetic acid, is often required to facilitate the imine condensation reaction.[3]

Experimental Workflow for COF Synthesis Troubleshooting

COF_Troubleshooting start Low COF Yield/ Amorphous Product check_aldehyde Verify Aldehyde Quality (Storage/Purity) start->check_aldehyde check_solubility Assess Reactant Solubility start->check_solubility check_stoichiometry Confirm Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions start->check_conditions purify_aldehyde Purify Aldehyde check_aldehyde->purify_aldehyde Suspect adjust_solvent Optimize Solvent System check_solubility->adjust_solvent Poor reweigh Re-weigh Reactants check_stoichiometry->reweigh Incorrect adjust_conditions Modify Temp/Time/Catalyst check_conditions->adjust_conditions Suboptimal rerun_reaction Rerun Reaction purify_aldehyde->rerun_reaction adjust_solvent->rerun_reaction reweigh->rerun_reaction adjust_conditions->rerun_reaction success Crystalline COF (High Yield) rerun_reaction->success

Caption: Troubleshooting workflow for low yield in COF synthesis.

Issue 2: Color Change of this compound Solid or Solutions

Symptoms:

  • The solid, which should be a white to light yellow powder, appears discolored (e.g., brown or pink).

  • Solutions of the compound develop color over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidation The phenolic hydroxyl groups are susceptible to oxidation, which can lead to colored byproducts. Ensure the solid is stored under an inert atmosphere. When preparing solutions, consider degassing the solvent to remove dissolved oxygen. The use of antioxidants is generally not recommended as they may interfere with subsequent reactions.
Exposure to Light Photodegradation can cause discoloration. Store the solid material in an amber vial or in the dark. Protect solutions from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
Contamination Impurities, particularly trace metals, can catalyze degradation. Use high-purity solvents and reagents.

Logical Relationship for Color Change

Color_Change color_change Discoloration of Aldehyde (Solid or Solution) oxidation Oxidation color_change->oxidation light_exposure Photodegradation color_change->light_exposure contamination Contamination color_change->contamination prevention_oxidation Store under Inert Gas Degas Solvents oxidation->prevention_oxidation Prevent with prevention_light Store in Dark Use Amber Glassware light_exposure->prevention_light Prevent with prevention_contamination Use High-Purity Reagents/Solvents contamination->prevention_contamination Prevent with

Caption: Factors leading to discoloration and preventive measures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆O₆[1][2]
Molecular Weight 210.14 g/mol [1][2]
Appearance White to light yellow solid[4]
Melting Point 197 °C[1]
Boiling Point 233.80 °C[1]
Solubility Soluble in ethanol and acetone, less soluble in water.[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., DMSO, dioxane, acetonitrile)

  • Buffers for pH-dependent studies

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. For pH studies, use appropriate buffers.

  • Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different stress conditions:

    • Thermal Stress: Place vials at various temperatures (e.g., room temperature, 40°C, 60°C).

    • Photostability: Expose vials to a controlled light source (e.g., a photostability chamber). Wrap control vials in aluminum foil.

    • pH Stress: Use solutions prepared with different buffers (e.g., pH 4, 7, 9).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis:

    • HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of this compound. The appearance of new peaks indicates the formation of degradation products.

    • LC-MS Analysis: Use LC-MS to identify the molecular weights of any new peaks observed in the HPLC chromatogram to elucidate the structure of degradation products.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot thermal Thermal aliquot->thermal photo Photolytic aliquot->photo ph pH aliquot->ph hplc HPLC for Quantification thermal->hplc photo->hplc ph->hplc lcms LC-MS for Identification hplc->lcms Identify New Peaks

Caption: General workflow for stability testing of the compound.

References

Proper storage and handling procedures for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (also known as phloroglucinol carboxaldehyde).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

IssuePossible CauseRecommended Action
Compound appears discolored (e.g., darker than expected). Degradation due to improper storage (exposure to light, air, or moisture).It is recommended to use a fresh batch of the compound. Ensure future storage is in a tightly sealed, opaque container at 2-8°C, preferably under an inert atmosphere.[1]
Inconsistent experimental results. 1. Inaccurate weighing due to moisture absorption by the hygroscopic compound. 2. Degradation of the compound.1. Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.[2] 2. Use a freshly opened container of the compound for sensitive experiments.
Poor solubility in a non-polar solvent. The compound has polar hydroxyl and aldehyde groups, leading to poor solubility in non-polar solvents.Use polar organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) for preparing stock solutions.[3]
Formation of unexpected byproducts in a reaction. 1. The compound may have degraded. 2. Incompatibility with other reagents (e.g., strong oxidizing agents or bases).[4][5]1. Verify the purity of the compound before use. 2. Review the reaction scheme to ensure no incompatible reagents are being used.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage temperature is between 2-8°C. The compound should be stored in a tightly sealed container to protect it from moisture and air.[1] For long-term storage, consider using an opaque container and storing under an inert atmosphere (e.g., nitrogen or argon).[4][6]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust.[1][4]

Q3: Is this compound sensitive to light?

A3: While not always explicitly stated, complex organic molecules can be light-sensitive.[6] As a precautionary measure, it is advisable to store the compound in an opaque container or a clear container wrapped in aluminum foil to protect it from light.[6][7]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[3] To prepare a stock solution, weigh the desired amount of the compound in a controlled environment to minimize moisture absorption and dissolve it in the appropriate solvent.[2][3] Aqueous solutions are not recommended for storage for more than a day.[3]

Q5: What materials are incompatible with this compound?

A5: This compound is incompatible with strong oxidizing agents and strong bases.[4][5] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Quantitative Data Summary

ParameterValueSource
Storage Temperature 2-8°C
Molecular Weight 210.14 g/mol
Purity (typical) ≥98%[3]
Solubility in Ethanol ~25 mg/mL[3]
Solubility in DMSO ~15 mg/mL[3]
Solubility in DMF ~30 mg/mL[3]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or ethanol)

  • Volumetric flask

  • Spatula

  • Analytical balance

  • Inert atmosphere glove box or desiccator (recommended)

Procedure:

  • Environment Preparation: If possible, perform all manipulations within a glove box under an inert atmosphere or in a desiccator to minimize exposure to air and moisture.[2]

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the desired amount of this compound. Work efficiently to minimize the time the compound is exposed to the atmosphere.

  • Transfer: Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size.

  • Dissolution: Add a small amount of the chosen anhydrous solvent to the volumetric flask and gently swirl to dissolve the compound.

  • Dilution: Once the compound is fully dissolved, add more of the solvent until the solution reaches the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, opaque container at the recommended storage temperature. If the solvent is hygroscopic, consider storing the solution over a desiccant.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues cluster_start Start cluster_issues Identify Issue cluster_causes Investigate Cause cluster_solutions Implement Solution start Experimental Anomaly Observed discoloration Discoloration of Compound start->discoloration Identify inconsistent_results Inconsistent Results start->inconsistent_results Identify poor_solubility Poor Solubility start->poor_solubility Identify degradation Degradation (Light/Air/Moisture) discoloration->degradation Likely inconsistent_results->degradation Could be moisture_absorption Hygroscopic Nature inconsistent_results->moisture_absorption Could be wrong_solvent Incorrect Solvent Choice poor_solubility->wrong_solvent Primary fresh_batch Use Fresh Compound degradation->fresh_batch Action proper_storage Ensure Proper Storage (2-8°C, Dark, Dry, Inert) degradation->proper_storage Action controlled_handling Handle in Controlled Environment (Glove Box/Desiccator) moisture_absorption->controlled_handling Action correct_solvent Use Polar Aprotic Solvent (DMSO, DMF) wrong_solvent->correct_solvent Action

Caption: Troubleshooting workflow for common experimental issues.

HandlingProcedure Handling Protocol for Sensitive Compounds cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) workspace Prepare Controlled Workspace (Glove Box or Desiccator) ppe->workspace weigh Weigh Compound Quickly and Accurately workspace->weigh transfer Transfer to Reaction Vessel or for Solution Prep weigh->transfer reseal Tightly Reseal Container Under Inert Gas if Possible transfer->reseal store Store at 2-8°C, Protected from Light reseal->store cleanup Clean Workspace and Dispose of Waste Properly store->cleanup

Caption: General handling procedure for sensitive chemical compounds.

References

Technical Support Center: Troubleshooting Low Crystallinity in COFs Derived from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Covalent Organic Frameworks (COFs) using 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to achieving high crystallinity in their COF materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in COF synthesis?

This compound, also known as 1,3,5-triformylphloroglucinol (Tp), is a trifunctional aromatic aldehyde.[1] Its unique structure, featuring three hydroxyl (-OH) and three aldehyde (-CHO) groups on a benzene ring, makes it a valuable building block for COFs.[1] When reacted with aromatic amines, it forms highly stable β-ketoenamine linkages through keto-enol tautomerism, which can enhance the crystallinity and stability of the resulting COF.[2]

Q2: What are the key factors that influence the crystallinity of COFs derived from this monomer?

The crystallinity of these COFs is influenced by several factors, including the choice of solvent, reaction temperature and time, the presence and concentration of a catalyst (like acetic acid), and the purity of the monomers. The reversible nature of the imine bond formation is crucial for error correction and achieving long-range order, which is a hallmark of a crystalline material.

Q3: How is the crystallinity of a COF sample typically evaluated?

The primary technique for evaluating COF crystallinity is Powder X-ray Diffraction (PXRD).[1] A highly crystalline COF will exhibit sharp, well-defined peaks in its PXRD pattern, corresponding to a regular, ordered structure. Amorphous or poorly crystalline materials will show broad, featureless patterns. Other techniques like High-Resolution Transmission Electron Microscopy (HR-TEM) can also provide visual evidence of crystalline domains.

Troubleshooting Guide for Low Crystallinity

Low crystallinity is a common challenge in COF synthesis.[3][4] This guide provides a systematic approach to diagnose and resolve potential issues in your experimental setup.

Issue 1: Amorphous or Broad, Undefined Peaks in PXRD Pattern

This is the most direct indication of poor or no crystallinity. The following flowchart outlines a troubleshooting workflow to address this issue.

Troubleshooting_Workflow start Start: Low Crystallinity Observed monomer_purity Verify Monomer Purity (Tp and Amine Linker) start->monomer_purity reaction_conditions Optimize Reaction Conditions monomer_purity->reaction_conditions If purity is confirmed solvent_system Adjust Solvent System reaction_conditions->solvent_system catalyst Tune Catalyst Concentration reaction_conditions->catalyst temp_time Modify Temperature & Time reaction_conditions->temp_time post_synthesis Optimize Post-Synthetic Treatment solvent_system->post_synthesis catalyst->post_synthesis temp_time->post_synthesis end End: Improved Crystallinity post_synthesis->end

Caption: A logical workflow for troubleshooting low COF crystallinity.

Step 1: Verify Monomer Purity and Stoichiometry

Question: Could impure monomers or incorrect stoichiometry be the cause of my low crystallinity?

Answer: Yes, the purity of the this compound and the corresponding amine linker is critical. Impurities can act as defects, disrupting the long-range order of the framework. Similarly, an incorrect stoichiometric ratio of the monomers can lead to incomplete reactions and amorphous byproducts.

Recommendations:

  • Purification: Ensure both monomers are of high purity. Recrystallization or sublimation may be necessary.

  • Characterization: Confirm the purity using techniques like NMR and FTIR spectroscopy.[1]

  • Stoichiometry: Accurately weigh the monomers to ensure the correct molar ratio as dictated by the specific COF synthesis protocol.

Step 2: Optimize Reaction Conditions

The reversibility of the imine bond formation is key to achieving a crystalline product. This reversibility is highly dependent on the reaction conditions.

Question: How do I optimize my reaction conditions to favor crystallization over amorphous polymer formation?

Answer: The goal is to find a balance where the reaction is reversible enough to allow for error correction and the formation of an ordered framework, but irreversible enough to yield a stable product. This can be achieved by carefully tuning the solvent system, catalyst concentration, temperature, and reaction time.

A. Solvent System

Question: What is the ideal solvent system for this type of COF synthesis?

Answer: A mixture of a non-polar solvent (like mesitylene or o-dichlorobenzene) and a polar aprotic solvent (like dioxane or n-butanol) is commonly used.[5][6] This combination helps to control the solubility of the monomers and the growing COF, which is crucial for promoting crystallization over rapid precipitation.

ParameterSolvent System 1Solvent System 2Reference
Solvents Mesitylene / Dioxaneo-Dichlorobenzene / n-Butanol[5][6]
Typical Ratio 1:1 (v/v)1:1 (v/v)[6]

B. Catalyst Concentration

Question: What is the role of the catalyst, and how much should I use?

Answer: An acid catalyst, typically aqueous acetic acid (6M), is used to accelerate the reversible imine condensation reaction.[5][6] The concentration is critical; too little catalyst may result in a slow or incomplete reaction, while too much can lead to rapid, irreversible polymerization and an amorphous product.

ParameterTypical ConcentrationVolume Ratio (to solvents)Reference
Catalyst 6M Acetic Acid0.1 - 0.2 (e.g., 0.5 mL in 5 mL total solvent)[5][6]

C. Temperature and Reaction Time

Question: What are the optimal temperature and reaction time?

Answer: Solvothermal synthesis is typically carried out at elevated temperatures (e.g., 120°C) for several days (e.g., 3 days).[6] This provides the necessary energy for the reversible reaction to reach thermodynamic equilibrium, favoring the formation of the more stable, crystalline COF. Shorter reaction times might not be sufficient for the error-correction mechanism to produce a well-ordered material.[7]

ParameterTypical RangeReference
Temperature 100 - 120 °C[5][6]
Time 3 days[6]

Issue 2: Product is a fine powder that is difficult to filter and handle.

This can be an indication of very small crystallite size, which can contribute to broad PXRD peaks.

Particle_Size_Troubleshooting start Start: Small Particle Size slow_reaction Slow Down Reaction Rate start->slow_reaction modulator Introduce a Modulator slow_reaction->modulator temp_ramp Use a Slower Temperature Ramp slow_reaction->temp_ramp end End: Larger Crystallites modulator->end temp_ramp->end

Caption: Strategies to increase COF crystallite size.

Question: How can I increase the crystallite size of my COF?

Answer: The formation of small crystallites is often due to a high nucleation rate followed by slow growth. To obtain larger crystals, the nucleation rate should be controlled.

Recommendations:

  • Slower Monomer Addition: Instead of adding all monomers at once, a slow, continuous addition can help control the nucleation process.

  • Modulators: The addition of a modulator, a monofunctional analogue of one of the linkers, can compete for reaction sites, slowing down the polymerization rate and allowing for the growth of larger, more ordered crystals.

  • Temperature Ramping: A slow and gradual increase to the final reaction temperature can promote slower nucleation and favor crystal growth.

Experimental Protocols

General Synthesis Protocol for a Tp-based COF

This protocol is a generalized procedure based on reported syntheses.[5][6]

  • Preparation: In a Pyrex tube, add this compound (Tp) (e.g., 0.15 mmol) and the corresponding amine linker (e.g., 0.15 mmol for a C3-symmetric amine).

  • Solvent Addition: Add the solvent mixture, for example, 2.5 mL of mesitylene and 2.5 mL of dioxane.[5]

  • Sonication: Sonicate the mixture for approximately 15 minutes to achieve a homogeneous dispersion.[6]

  • Catalyst Addition: Add 0.5 mL of 6M aqueous acetic acid.[5][6]

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Seal the Pyrex tube under vacuum.

  • Heating: Heat the sealed tube in an oven at 120°C for 3 days.[6]

  • Work-up: After cooling to room temperature, collect the precipitate by filtration. Wash the solid extensively with anhydrous solvents such as acetone and tetrahydrofuran (THF).

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 120°C) overnight.[5]

Characterization Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Finely grind a small amount of the dried COF powder to ensure random orientation of the crystallites.

  • Mounting: Mount the powdered sample on a zero-background sample holder.

  • Data Collection: Collect the PXRD data using a diffractometer with Cu Kα radiation. Scan over a 2θ range appropriate for COFs (e.g., 2° to 40°).

  • Analysis: Compare the experimental PXRD pattern with a simulated pattern derived from a predicted crystal structure to confirm the formation of the desired COF and assess its crystallinity based on peak sharpness and signal-to-noise ratio.

References

Enhancing the porosity of materials synthesized from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the porosity of materials synthesized from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of porous materials, particularly Covalent Organic Frameworks (COFs), using this compound as a monomer.

Issue 1: Low Crystallinity of the Synthesized Material

Potential Cause Suggested Solution
Incorrect Reaction Conditions: The reaction time, temperature, or catalyst concentration may not be optimal for achieving a crystalline product.- Optimize Reaction Time and Temperature: Experiment with varying reaction times (from hours to several days) and temperatures (typically between 80°C and 120°C).[1] - Adjust Catalyst Concentration: The concentration of the acid catalyst (e.g., acetic acid) is crucial. A 6M concentration is often a good starting point.[1][2]
Poor Solvent Choice: The solvent system plays a critical role in the solubility of monomers and the reversibility of the reaction, which is essential for error correction and crystallization.[3][4]- Use a Mixed Solvent System: A common and effective solvent mixture is 1:1 dioxane and mesitylene.[1] - Consider "Green" Solvents: While less common, research is exploring more environmentally friendly solvents. Water has been used in some syntheses.[3][5]
Monomer Impurities: Impurities in the this compound or the amine linker can disrupt the crystallization process.- Purify Monomers: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography. - Verify Monomer Quality: Check the quality of the this compound, as it can degrade if not stored correctly.[1]
Inefficient Activation: Residual solvent or unreacted monomers trapped within the pores can lead to a collapse of the framework and loss of crystallinity upon drying.[1]- Thorough Washing: After synthesis, wash the product extensively with various solvents (e.g., hot DMF, hot ethanol, hot acetone) to remove any trapped species.[1] - Supercritical CO2 Activation: If available, supercritical CO2 drying can be a gentler method for activation that helps preserve the crystalline structure.[1]

Issue 2: Low Porosity and Surface Area

Potential Cause Suggested Solution
Amorphous Product: As with low crystallinity, an amorphous product will inherently have low porosity.- Address Crystallinity Issues First: Refer to the troubleshooting steps for "Low Crystallinity of the Synthesized Material." A highly crystalline material is a prerequisite for high porosity.[6][7]
Pore Collapse During Activation: The removal of solvent molecules from the pores can cause the framework to collapse if not done carefully.- Gentle Activation Protocol: Employ a gradual solvent exchange process with a low-boiling-point solvent (e.g., acetone) before applying a high vacuum at an elevated temperature (e.g., 120°C).[1] - Freeze-Pump-Thaw Cycles: For some systems, performing several freeze-pump-thaw cycles can effectively remove guest molecules without causing structural damage.[1]
Incomplete Reaction: If the polymerization reaction is incomplete, the resulting framework will be poorly defined with a low surface area.- Increase Reaction Time: Extend the reaction duration to ensure the reaction goes to completion. Reactions can sometimes take several days.[1] - Monitor the Reaction: If possible, take aliquots at different time points to monitor the progress of the reaction and determine the optimal reaction time.
Intrinsic Properties of the Linker: The geometry and length of the amine linker used in the condensation reaction directly influence the pore size and overall porosity of the resulting COF.[4][8]- Select Appropriate Linkers: Choose linkers that are known to produce porous materials. Shorter linkers will generally result in smaller pores, while longer or more rigid linkers can lead to larger pores. - Consider Linker Design: Introducing bulky functional groups on the linkers can influence the stacking and topology of the framework, which in turn affects porosity.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for materials derived from this compound?

A1: The most common synthetic route is a Schiff base condensation reaction between this compound and a multitopic amine linker (e.g., p-phenylenediamine).[1] This reaction is typically carried out under solvothermal conditions in the presence of an acid catalyst, such as acetic acid.[1][2] The reversibility of the imine bond formation is crucial for the "error-correction" process that allows the formation of a crystalline, ordered framework.[4][11]

Q2: How can I enhance the porosity of my synthesized material after the initial synthesis?

A2: Post-synthetic modification (PSM) is a powerful strategy to enhance porosity and introduce new functionalities.[12][13][14] Key PSM techniques include:

  • Covalent Modification: Introducing new functional groups to the framework's pores through covalent bonds.[13]

  • Metalation: Coordinating metal ions to the framework.[13]

  • Host-Guest Interactions: Incorporating guest molecules within the pores.[12] These modifications can tune the pore size and improve the material's stability.[12]

Q3: What analytical techniques are essential for characterizing the porosity of these materials?

A3: The primary technique for characterizing porosity is gas sorption analysis , typically using nitrogen at 77 K. This provides quantitative data on:

  • BET Surface Area (SBET): A measure of the total surface area of the material.

  • Pore Volume: The total volume of the pores.

  • Pore Size Distribution: The distribution of different pore sizes within the material.

Other important characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the material.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size.

Q4: What are some typical BET surface areas for COFs synthesized from this compound?

A4: The BET surface areas can vary significantly depending on the specific amine linker used and the reaction conditions. For COFs synthesized in water, surface areas have been reported in the range of 354 to 1140 m²/g.[5] For other systems, a moderate surface area of 622 m²/g has been reported.[9]

Experimental Protocols

Protocol 1: General Synthesis of a COF via Schiff Base Condensation

This protocol is a general guideline and may require optimization for specific linker molecules.

  • Monomer Preparation: In a Pyrex tube, add this compound and the chosen amine linker in a 1:1.5 molar ratio.

  • Solvent and Catalyst Addition: Add a 1:1 (v/v) mixture of mesitylene and dioxane, followed by an aqueous solution of 6M acetic acid.[2]

  • Homogenization: Sonicate the mixture for approximately 15 minutes to ensure a homogeneous dispersion.[2]

  • Reaction: Seal the tube and heat it in an oven at 120°C for 3 to 5 days.[1]

  • Work-up and Washing: After cooling to room temperature, collect the solid product by filtration. Wash the product sequentially with hot DMF, hot ethanol, and hot acetone to remove unreacted monomers and other impurities.[1]

  • Activation: Dry the purified product under a high vacuum at 120°C overnight to remove residual solvent and activate the material.[1][2]

Quantitative Data Summary

Linker MoleculeSynthesis MethodBET Surface Area (m²/g)Reference
p-Phenylenediamine (Pa-1)Hydrothermal633[5]
2,5-Dimethyl-p-phenylenediamine (Pa-2)Hydrothermal530[5]
Biphenyl-4,4'-diamine (BD)Hydrothermal601[5]
2,7-Diaminofluorene (Fn)Hydrothermal354[5]
2,2'-Bipyridine-4,4'-diamine (Bpy)Hydrothermal1140[5]
2,6-Diaminoanthraquinone (DAAQ)Hydrothermal489[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization monomers Monomers (THTA + Amine Linker) reaction Solvothermal Reaction (120°C, 3-5 days) monomers->reaction solvent Solvent & Catalyst (e.g., Dioxane/Mesitylene, Acetic Acid) solvent->reaction filtration Filtration reaction->filtration washing Solvent Washing (DMF, Ethanol, Acetone) filtration->washing activation Vacuum Drying (120°C) washing->activation analysis Porosity & Crystallinity Analysis (Gas Sorption, PXRD) activation->analysis

Caption: Experimental workflow for the synthesis and characterization of porous COFs.

troubleshooting_logic start Low Porosity Observed check_cryst Check Crystallinity (PXRD) start->check_cryst amorphous Amorphous check_cryst->amorphous Low crystalline Crystalline check_cryst->crystalline High optimize_synth Optimize Synthesis: - Reaction Time/Temp - Solvents - Catalyst amorphous->optimize_synth check_activation Review Activation Protocol crystalline->check_activation harsh_activation Harsh Activation Conditions check_activation->harsh_activation Identified consider_psm Consider Post-Synthetic Modification (PSM) check_activation->consider_psm Optimal gentle_activation Use Gentle Activation: - Solvent Exchange - Supercritical CO2 harsh_activation->gentle_activation

Caption: Troubleshooting logic for addressing low porosity in synthesized materials.

References

Refining protocols for scaling up 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up reactions involving 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound, also known as phloroglucinol tricarbaldehyde.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-01 Low or no yield of the desired product. • Incomplete reaction. • Suboptimal reaction temperature. • Degradation of starting materials or product. • Inefficient purification.Reaction Time: Ensure the reaction runs for the recommended duration (e.g., 2.5 hours at 100°C followed by 1 hour with HCl). • Temperature Control: Maintain a stable reaction temperature. For the Duff reaction, heating at 100°C is crucial. • Reagent Quality: Use dry phloroglucinol and high-purity hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA). • Purification: Minimize exposure to conditions that could degrade the product. Recrystallization from hot ethanol or an ethanol-water mixture (3:1 v/v) can improve yield and purity.
SYN-02 The final product is a dark brown, insoluble solid. The product is known to be unstable and can spontaneously form imine-based cross-linked materials. This is often due to improper workup and drying.Acidic Precipitation: Precipitate the product in a 1M acetic acid solution to stabilize the amine residue if applicable to the synthesis route. • Avoid Over-drying: Do not leave the isolated product to dry for extended periods in a reactive state. • Proper Storage: Store the purified solid under an inert atmosphere and at low temperatures.
SYN-03 The reaction generates multiple by-products, complicating purification. • Incorrect stoichiometry. • Side reactions due to high temperatures. • Presence of moisture or other impurities.Stoichiometry: Use precise molar ratios of reactants, for instance, a 1:2.5 ratio of 1,3,5-trihydroxybenzene to hexamethylenetetramine. • Temperature Management: Avoid excessive temperatures that could lead to undesired side reactions. • Inert Atmosphere: Conduct the reaction under a nitrogen atmosphere to prevent oxidation and other side reactions.
PUR-01 Difficulty in removing unreacted phloroglucinol. Phloroglucinol has some solubility in the solvents used for extraction and crystallization.Liquid-Liquid Extraction: Perform a liquid-liquid extraction with chloroform or dichloromethane to effectively remove unreacted phloroglucinol. • Chromatography: Utilize silica gel column chromatography with a hexane:ethyl acetate (4:1) mobile phase to resolve minor by-products.
SCA-01 High cost of trifluoroacetic acid (TFA) makes scaling up expensive. TFA is a costly reagent, and using it in large quantities is not economical.TFA Recycling: Implement a TFA recovery protocol. After the reaction, TFA can be extracted using low-boiling chlorinated solvents like dichloromethane and then recovered by distillation at 72°C. This can achieve up to 98.6% purity with 70-80% efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is a variation of the Duff reaction, which involves the formylation of phloroglucinol. This reaction typically uses hexamethylenetetramine (HMTA) as the formylating agent and trifluoroacetic acid (TFA) as both a solvent and a catalyst.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a trifunctional aromatic aldehyde with the molecular formula C₉H₆O₆ and a molecular weight of approximately 210.14 g/mol . It typically appears as a light pink or white solid with a melting point of 199-200°C. Its structure, featuring three hydroxyl and three aldehyde groups, allows it to undergo keto-enol tautomerism, which is crucial for its role in forming covalent organic frameworks (COFs).

PropertyValue
Molecular Formula C₉H₆O₆
Molecular Weight 210.14 g/mol
Melting Point 199-200 °C
Appearance Light pink or white solid
Purity (Post-Purification) >95%

Q3: What are the primary applications of this compound in research and drug development?

A3: This compound is a versatile building block with several applications:

  • Covalent Organic Frameworks (COFs): It is a key monomer (often abbreviated as Tp) for the synthesis of highly ordered, porous COFs used in catalysis, drug delivery, and energy storage.

  • Material Science: It serves as a precursor for advanced materials in organic electronics and sensors.

  • Pharmaceuticals: Its derivatives are being investigated for their biological activities, including potential anti-inflammatory, antioxidant, and antimicrobial properties.

Q4: How should the final product be purified to achieve high purity?

A4: A multi-step purification process is recommended for achieving high purity (>95%):

  • Extraction: After the reaction, the crude product is typically extracted with a solvent like dichloromethane to separate it from the reaction medium.

  • Washing: The extracted product should be washed with water, ethanol, and dichloromethane to remove residual acids and other impurities.

  • Recrystallization: The final and most critical step is recrystallization from hot ethanol or an ethanol-water mixture (3:1 v/v) to yield a pure, crystalline solid.

**Q5: What are the optimal storage conditions for 2,4,6-Trihydroxybenzene-1,

Validation & Comparative

A Comparative Analysis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Other Aromatic Aldehydes: Antioxidant and Cytotoxic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the aromatic aldehyde 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THBTA) against commonly studied aromatic aldehydes: benzaldehyde, vanillin, and cinnamaldehyde. This analysis focuses on their antioxidant and cytotoxic properties, supported by available experimental data and detailed protocols.

Introduction

Aromatic aldehydes are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. Their diverse chemical structures give rise to a wide range of biological activities, making them a subject of interest in medicinal chemistry and drug discovery. This compound (THBTA), also known as triformylphloroglucinol, is a unique multifunctional aromatic aldehyde with three hydroxyl and three aldehyde groups symmetrically positioned on a benzene ring. This substitution pattern suggests the potential for significant biological activity. This guide compares the documented antioxidant and cytotoxic effects of THBTA with those of benzaldehyde, a basic aromatic aldehyde; vanillin, a phenolic aldehyde; and cinnamaldehyde, an alpha,beta-unsaturated aromatic aldehyde.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The table below summarizes key physicochemical properties of the compared aromatic aldehydes.

PropertyThis compoundBenzaldehydeVanillinCinnamaldehyde
Molecular Formula C₉H₆O₆C₇H₆OC₈H₈O₃C₉H₈O
Molecular Weight 210.14 g/mol [1]106.12 g/mol 152.15 g/mol 132.16 g/mol
Appearance Solid[2]Colorless liquidWhite to pale yellow crystalline powderYellowish oily liquid
Melting Point 199-200 °C[]-26 °C81-83 °C-7.5 °C
Boiling Point 233.8±40.0 °C178.1 °C285 °C248 °C
Solubility in Water InsolubleSlightly solubleSlightly solubleInsoluble

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine this activity, with the results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency.

While the polyphenolic structure of THBTA suggests strong antioxidant potential, specific experimental IC50 values are not available in the reviewed literature.

CompoundDPPH Radical Scavenging IC50Reference
This compound Data not available
Benzaldehyde Data not available
Vanillin 10.06 ppm[4]
Cinnamaldehyde 8.2 µg/mL[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Cytotoxic Activity

The cytotoxic potential of a compound is its ability to kill cells. This is a crucial parameter in the development of anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and determine the IC50 value of a compound against various cancer cell lines.

Qualitative studies suggest that THBTA and its derivatives may possess antitumor properties.[5][6][7] However, quantitative IC50 values from MTT assays are not readily found in the literature.

CompoundCell LineIC50 ValueReference
This compound Data not available
Benzaldehyde A549 (Lung)52.36 µmol/L[8]
Vanillin SH-SY5Y (Neuroblastoma)Showed slight toxicity at 500 µM[9]
Cinnamaldehyde PC3 (Prostate)73 µg/mL[]
U87MG (Glioblastoma)11.6 µg/mL[10]
MCF-7 (Breast)58 µg/mL (24h), 140 µg/mL (48h)[1]
HepG2 (Liver)16.36 µM (24h), 12.57 µM (48h), 11.12 µM (72h)

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared using methanol instead of the sample.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.

MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and MTT assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1mM) Mix Mix Sample + DPPH DPPH->Mix Sample Test Compound Solutions Sample->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure Measure Absorbance (517nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Assay Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed Cells in 96-well plate Adhere Allow Adhesion Seed->Adhere Treat Add Test Compounds Adhere->Treat Incubate_Compound Incubate (24-72h) Treat->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Viability & IC50 Measure_Absorbance->Calculate_Viability

MTT Assay Workflow

Conclusion

This comparative guide highlights the current understanding of the antioxidant and cytotoxic properties of this compound in relation to other well-characterized aromatic aldehydes. While the unique trifunctional structure of THBTA suggests significant therapeutic potential, a clear need exists for further quantitative experimental studies to elucidate its specific biological activities. The provided data for benzaldehyde, vanillin, and cinnamaldehyde offer a valuable benchmark for future investigations into the promising bioactivities of THBTA. The detailed experimental protocols and workflow diagrams serve as a resource for researchers aiming to conduct such comparative studies.

References

A Comparative Guide to the Structural Validation of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous structural validation of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA) and its derivatives is paramount for researchers in materials science and drug development. As a foundational building block for synthesizing complex molecules like Covalent Organic Frameworks (COFs) and novel therapeutic agents, its precise structure and purity dictate the properties and efficacy of the final product.[1][2][3][4] This guide provides an objective comparison of key analytical techniques, complete with experimental data and protocols, to ensure accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural determination of THTA derivatives in solution.[5] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), confirming the connectivity and substitution patterns of the molecule.

Performance Comparison:

  • ¹H NMR: Excellent for identifying the presence and integration of aldehyde protons and confirming the substitution pattern on the aromatic ring. The symmetry of the parent THTA molecule results in a simple spectrum, which becomes more complex upon derivatization, providing clear evidence of reaction success.

  • ¹³C NMR: Confirms the presence of carbonyl carbons from the aldehyde groups, hydroxyl-substituted aromatic carbons, and any carbons in derivative functional groups.

  • Limitations: Requires the sample to be soluble in a suitable deuterated solvent. For complex derivatives, 2D NMR techniques (e.g., COSY, HMBC) may be necessary for complete assignment.[5]

Quantitative Data Summary: ¹H NMR

Compound/DerivativeSolventProton AssignmentChemical Shift (δ, ppm)
THTA (Parent) DMSO-d₆Aldehyde (-CHO)10.02 (s, 3H)[6]
2-Hydroxybenzene-1,3,5-tricarbaldehydeDMSO-d₆Aldehyde (-CHO)10.33 (s, 2H), 10.01 (s, 1H)[6]
2,4-Dihydroxybenzene-1,3,5-tricarbaldehydeDMSO-d₆Aldehyde (-CHO)10.27 (s, 1H), 10.09 (s, 2H)[6]
Hypothetical THTA Monomethyl EtherCDCl₃Aldehyde (-CHO)~10.1
Methoxy (-OCH₃)~3.9

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified THTA derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Use a standard pulse sequence for ¹H NMR. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the peaks to determine the relative number of protons. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of THTA and its derivatives.[1] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it provides both purity information and structural data based on fragmentation patterns.[5][7]

Performance Comparison:

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Tandem MS (MS/MS): Induces fragmentation of the molecular ion. The resulting fragment ions provide valuable structural clues that help distinguish between isomers. For aldehydes, characteristic losses of hydrogen (M-1) and carbon monoxide (M-28) are often observed.[8]

  • Limitations: Fragmentation can sometimes be complex and difficult to interpret without reference spectra. Ionization efficiency can vary significantly between different derivatives.

Quantitative Data Summary: Expected m/z Values

Ion DescriptionFragmentationExpected m/z (for THTA)
Molecular Ion [M]⁺ -210.02
[M-H]⁺ Loss of aldehydic H radical209.01
[M-CHO]⁺ Loss of a formyl radical181.02
[M-H₂O]⁺ Loss of water192.01

Note: Expected m/z values are based on the molecular formula of THTA (C₉H₆O₆) with a molecular weight of 210.14 g/mol .[1][9]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Column: Use a C18 reversed-phase analytical column (e.g., 4.6 mm × 150 mm, 5 µm).[7]

    • Mobile Phase: A common mobile phase is a gradient of methanol and water containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[7]

    • Flow Rate: Set the flow rate to approximately 0.5 mL/min.[7]

  • Mass Spectrometry:

    • Ionization: Utilize Electrospray Ionization (ESI) in either positive or negative ion mode.[7]

    • Analysis: Perform a full scan analysis to detect the molecular ion. Subsequently, perform product ion scans (MS/MS) on the parent ion of interest to obtain fragmentation data.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the chromatogram. Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Complementary Techniques: FT-IR and Diffraction

Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and straightforward method to confirm the presence of key functional groups. For THTA derivatives, it is used to verify the presence of O-H stretches (broad, ~3200-3500 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and, most importantly, the sharp C=O stretch of the aldehyde groups (~1650-1700 cm⁻¹).

X-ray Diffraction (XRD): For crystalline materials derived from THTA, such as COFs, XRD is indispensable.[10] It provides definitive proof of the long-range ordered structure and allows for the precise determination of bond lengths, bond angles, and the overall crystal packing, offering the highest level of structural validation.[11]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for structural validation and a key synthetic application of THTA.

Structural_Validation_Workflow cluster_synthesis Step 1: Synthesis & Purification cluster_initial Step 2: Initial Characterization cluster_detailed Step 3: Detailed Elucidation cluster_final Step 4: Final Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) MS->NMR XRD X-ray Diffraction (For Crystalline Solids) NMR->XRD Final Structure Validated NMR->Final XRD->Final

Caption: A typical experimental workflow for the synthesis and complete structural validation of a THTA derivative.

COF_Synthesis_Pathway THTA 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde (THTA) Reaction Condensation Reaction (Schiff Base Formation) THTA->Reaction Amine Multifunctional Amine Linker (e.g., p-Phenylenediamine) Amine->Reaction COF Covalent Organic Framework (COF) with Imine (-C=N-) Linkages Reaction->COF + H2O H₂O Reaction->H2O byproduct

Caption: Reaction pathway showing THTA as a monomer for Covalent Organic Framework (COF) synthesis.[2][6]

References

Benchmarking the performance of COFs from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde against other porous materials.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Benchmark Against Other Porous Materials for Researchers, Scientists, and Drug Development Professionals.

Covalent Organic Frameworks (COFs) constructed from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (Tp), also known as phloroglucinol tricarbaldehyde, are emerging as a versatile class of crystalline porous materials. Their unique properties, including high porosity, tunable functionality, and robust covalent linkages, make them promising candidates for a wide array of applications, from catalysis and gas storage to targeted drug delivery. This guide provides a comprehensive performance benchmark of Tp-based COFs against other established porous materials such as Metal-Organic Frameworks (MOFs), zeolites, and activated carbon.

Performance Benchmarking: A Quantitative Comparison

The performance of porous materials is dictated by several key parameters, including surface area, pore volume, and application-specific metrics like adsorption capacity and catalytic activity. The following tables summarize the quantitative performance of Tp-based COFs in comparison to other materials.

Table 1: Comparison of Physical Properties

Material ClassSpecific Material ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Tp-based COF Tp-Azo COF636[1]0.6332[2]1.2 - 1.8[3][4]
TPB-DMTP COF2105[5]--
MOF Mg-MOF-741495[6]--
MOF-1774500[4]--
UiO-66---
Zeolite Zeolite Y~900~0.35<2
ZSM-5~425~0.18<1
Activated Carbon Commercial AC500 - 2500[7]VariableWide Distribution

Table 2: Performance in Catalysis

CatalystReactionProduct Yield (%)Recyclability
Tp-based COF Pd@Tp-bpy COF (Tandem C-C and C-O bond formation)Good to Excellent[8]Stable for 5 cycles[8]
TAPT-TP-COF (Photocatalytic synthesis of 2-arylbenzothiazoles)Favorable[9]Good[9]
MOF CuBTC (Knoevenagel condensation)High[10]No leaching observed[10]
Zeolite Zeolite BEA (Knoevenagel condensation)Inactive at low temperatures[10]-

Table 3: Performance in Adsorption and Storage

MaterialApplicationAdsorption CapacityConditions
Tp-based COF CO₂ Capture (IISERP-COF-15)--
H₂ Storage (COF-102)72 mg/g[4]77 K, 1 bar
MOF CO₂ Capture (Mg-MOF-74)12.35 mmol/g (for Ni-MOF-74)[6]-
H₂ Storage (MOF-177)75 mg/g[4]-
Zeolite CO₂ Capture (Zeolite 13X)Lower than MOFs[11]-
Activated Carbon CO₂ Capture3.3–5.0 mmol/g[7]-

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the validation of research findings. Below are representative protocols for the synthesis of a Tp-based COF and its characterization.

2.1. Synthesis of Tp-BD COF

This protocol describes the solvothermal synthesis of a β-ketoenamine-linked COF from 1,3,5-triformylphloroglucinol (Tp) and benzidine (BD).

Materials:

  • 1,3,5-Triformylphloroglucinol (Tp)

  • Benzidine (BD)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ethanol

Procedure:

  • In a Pyrex tube, combine 1,3,5-triformylphloroglucinol (0.15 mmol, 31.5 mg) and benzidine (0.225 mmol, 41.4 mg).

  • Add a solvent mixture of mesitylene (2.5 mL) and 1,4-dioxane (2.5 mL).

  • Add 6 M aqueous acetic acid (0.5 mL) to the mixture.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the Pyrex tube and heat it in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid product thoroughly with DMF, acetone, and ethanol.

  • Dry the purified Tp-BD COF under vacuum at 120 °C overnight.

2.2. Brunauer-Emmett-Teller (BET) Surface Area Analysis

This protocol outlines the determination of the specific surface area of a porous material using nitrogen adsorption-desorption isotherms.

Instrumentation:

  • Gas sorption analyzer

  • Degassing station

  • Sample tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 50-100 mg of the dried COF sample into a sample tube.

  • Degas the sample under high vacuum at 120 °C for at least 12 hours to remove any adsorbed moisture and solvents from the pores.

  • After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

  • Transfer the sample tube to the analysis port of the gas sorption analyzer.

  • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.

Visualizing Methodologies and Relationships

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict key workflows and concepts.

Synthesis_and_Characterization_Workflow cluster_synthesis Tp-COF Synthesis cluster_characterization Material Characterization cluster_application Performance Evaluation Monomers Tp and Amine Monomers Reaction Solvothermal Reaction (120°C, 3 days) Monomers->Reaction Solvents Solvent System (e.g., Mesitylene/Dioxane) Solvents->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Purification Washing and Solvent Exchange Reaction->Purification Activation Drying under Vacuum Purification->Activation COF Porous Tp-COF Material Activation->COF PXRD Powder X-ray Diffraction (Crystallinity) COF->PXRD FTIR FT-IR Spectroscopy (Bond Formation) COF->FTIR Sorption N₂ Sorption Analysis (Surface Area, Porosity) COF->Sorption Microscopy SEM / TEM (Morphology) COF->Microscopy Catalysis Catalytic Activity Testing COF->Catalysis Adsorption Gas/Pollutant Adsorption COF->Adsorption DrugDelivery Drug Loading & Release COF->DrugDelivery

Caption: Workflow for the synthesis, characterization, and performance evaluation of Tp-based COFs.

Performance_Comparison cluster_attributes Key Performance Attributes TpCOF Tp-based COFs Porosity Tunable Porosity TpCOF->Porosity High SurfaceArea High Surface Area TpCOF->SurfaceArea High Stability Chemical & Thermal Stability TpCOF->Stability Good Functionality Functionalizability TpCOF->Functionality High Cost Synthesis Cost TpCOF->Cost Moderate-High MOF MOFs MOF->Porosity Very High MOF->SurfaceArea Very High MOF->Stability Variable MOF->Functionality High MOF->Cost High Zeolite Zeolites Zeolite->Porosity Uniform Micropores Zeolite->SurfaceArea Moderate Zeolite->Stability Very High Zeolite->Functionality Limited Zeolite->Cost Low AC Activated Carbon AC->Porosity Hierarchical AC->SurfaceArea High AC->Stability High AC->Functionality Moderate AC->Cost Very Low

Caption: A logical comparison of key attributes across different classes of porous materials.

References

Reproducibility of synthesis methods for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

The reproducible synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the development of covalent organic frameworks (COFs) and other advanced materials, is of paramount importance for researchers in materials science and drug development.[1][2] This guide provides a comparative analysis of the prevalent synthesis methods, focusing on their reproducibility, yield, and purity, supported by experimental data from the literature.

Comparison of Synthetic Methodologies

The primary and most widely reported method for the synthesis of this compound is the formylation of phloroglucinol. While other theoretical routes exist, the Duff reaction and its variations stand out as the most practical and frequently employed methods.

Method 1: The Duff Reaction

The Duff reaction, a formylation method using hexamethylenetetramine (HMTA), is the cornerstone for synthesizing this compound from phloroglucinol.[2] This reaction is typically carried out in a strong acid, with trifluoroacetic acid (TFA) being the most common choice, followed by acidic hydrolysis to yield the final product.

General Reaction Scheme:

Phloroglucinol + Hexamethylenetetramine (HMTA) in Trifluoroacetic Acid (TFA) -> Intermediate -> Hydrolysis (HCl) -> this compound

Method 2: Microwave-Assisted Synthesis

To enhance reaction rates and potentially improve yields, microwave-assisted synthesis has been explored as an alternative to conventional heating. This method often utilizes the same reagents as the classical Duff reaction but under microwave irradiation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Duff reaction, based on data reported in the scientific literature. Direct comparative studies on the reproducibility of different methods are scarce; therefore, the data presented here is a compilation from various sources to provide a general overview.

Parameter Method 1: Duff Reaction (Conventional Heating) Method 2: Microwave-Assisted Synthesis
Starting Material PhloroglucinolPhloroglucinol
Reagents Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)
Reaction Time 2.5 - 4 hoursShorter reaction times are generally expected
Reaction Temperature 100 °CDependent on microwave power and solvent
Reported Yield 18% - Low (qualitative)Generally reported to have enhanced yields
Purity Requires purification (e.g., recrystallization, column chromatography)Requires purification

Note: The reported yields for the synthesis of this compound can vary significantly between different research groups, highlighting a potential challenge in the reproducibility of this synthesis. Factors such as reagent purity, reaction scale, and work-up procedures can influence the outcome.

Experimental Protocols

Detailed Protocol for the Duff Reaction (Conventional Heating)

This protocol is a representative example based on procedures reported in the literature.[3][4]

Materials:

  • Phloroglucinol (e.g., 3 g, 23.8 mmol)

  • Hexamethylenetetramine (HMTA) (e.g., 8.34 g, 59.5 mmol)

  • Trifluoroacetic acid (TFA) (e.g., 47 mL)

  • Hydrochloric acid (HCl), 3 M aqueous solution (e.g., 50 mL)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine phloroglucinol and hexamethylenetetramine under a nitrogen atmosphere.

  • Add trifluoroacetic acid to the flask.

  • Heat the reaction mixture to 100°C and stir for 2.5 hours.

  • After 2.5 hours, add the 3 M HCl solution to the reaction mixture.

  • Continue heating at 100°C for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (e.g., 3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization from hot ethanol to yield a white solid.

Logical Workflow for Synthesis Method Selection

The choice of synthesis method can be guided by several factors, including the desired scale, available equipment, and optimization goals. The following diagram illustrates a logical workflow for selecting a synthesis method for this compound.

SynthesisMethodSelection Workflow for Synthesis Method Selection start Define Synthesis Goals scale Desired Scale? start->scale equipment Equipment Availability? scale->equipment Large Scale scale->equipment Small/Lab Scale optimization Need for Optimization? equipment->optimization Standard Lab Equipment microwave Microwave-Assisted Synthesis equipment->microwave Microwave Reactor Available duff Duff Reaction (Conventional Heating) optimization->duff Established Protocol Sufficient optimization->microwave Seeking Higher Yield/Shorter Time end Proceed with Synthesis duff->end microwave->end

Caption: Logical workflow for selecting a synthesis method.

Conclusion

The synthesis of this compound is predominantly achieved through the Duff reaction of phloroglucinol. While this method is well-established, its reproducibility can be influenced by various experimental parameters. The reported yields in the literature show variability, suggesting that careful optimization of reaction conditions, purification techniques, and reagent quality is crucial for obtaining consistent results. Microwave-assisted synthesis presents a promising alternative for potentially improving yields and reducing reaction times, though more comparative studies are needed to fully assess its reproducibility against the conventional Duff reaction. Researchers should carefully consider the factors outlined in this guide to select and implement the most suitable synthetic strategy for their specific needs.

References

A Comparative Spectroscopic Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THBTA) and its structurally related analogues: 2,4,6-Trihydroxybenzaldehyde and 2,4-Dihydroxybenzaldehyde. The objective is to offer a clear, data-driven resource for the identification and characterization of these phenolic compounds, which are of interest in materials science and medicinal chemistry.[1] The presented data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is supported by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its selected analogues.

Spectroscopic TechniqueThis compound2,4,6-Trihydroxybenzaldehyde2,4-Dihydroxybenzaldehyde
¹H NMR (Solvent)(DMSO-d₆) δ 10.02 (s, 3H, -CHO)(DMSO-d₆) δ 9.92 (s, 1H, -CHO), 7.52 (d, J=8.8 Hz, 1H, Ar-H), 6.39 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.32 (d, J=2.4 Hz, 1H, Ar-H), 10.73 (s, 2H, -OH)(DMSO-d₆) δ 10.17 (s, 1H, -CHO), 7.23 (d, J=8.5 Hz, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 6.21 (d, J=8.5 Hz, 1H, Ar-H), 9.90 (s, 1H, -OH), 10.17 (s, 1H, C=N-OH)
¹³C NMR (Solvent)(DMSO-d₆) δ 191.5 (-CHO), 164.0 (C-OH), 109.5 (C-CHO)(DMSO-d₆) δ 191.2 (-CHO), 164.8 (C-4), 164.1 (C-2), 133.5 (C-6), 115.0 (C-1), 108.9 (C-5), 103.2 (C-3)[2](DMSO-d₆) δ 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7
FTIR (cm⁻¹)3454, 3325, 3210 (O-H), 1633 (C=O)~3200 (broad, O-H), ~3050 (C-H, aromatic), ~1640 (C=O), ~1600, 1540, 1480 (C=C, aromatic)[2]3388 (O-H), 2924 (C-H), 1627 (C=N), 1597, 1549, 1501, 1441 (aromatic)
Mass Spec. (m/z)Molecular Ion (M⁺): 210.14.Molecular Ion (M⁺): 154.12. Key Fragments: 153, 125, 97, 69.[3]Molecular Ion (M⁺): 138. Key Fragments: 137, 110, 81, 69.[2][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Solid samples were prepared as KBr pellets.

  • Instrumentation : FTIR spectra were recorded on a PerkinElmer FTIR Spectrum 100 or a similar instrument.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • Instrumentation : Electron Ionization (EI) mass spectra were obtained with an ionization energy of 70 eV.

  • Data Acquisition : The spectra were scanned over a mass-to-charge (m/z) range of approximately 40-400.

Visualized Comparisons

To further aid in the understanding of the relationships between these compounds and the analytical workflow, the following diagrams are provided.

G cluster_0 Structural Comparison THBTA This compound (C9H6O6) Analogue_1 2,4,6-Trihydroxybenzaldehyde (C7H6O4) THBTA->Analogue_1 - 2 CHO groups Analogue_2 2,4-Dihydroxybenzaldehyde (C7H6O3) Analogue_1->Analogue_2 - OH group + H atom G cluster_1 Spectroscopic Analysis Workflow Start Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

Comparative Analysis of Analytical Data for the Characterization of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of analytical data for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and its comparison with key structural analogs. This guide provides a detailed examination of spectroscopic and spectrometric data, complete experimental protocols, and visual workflows to support robust compound characterization.

This publication presents a comparative analysis of analytical data for this compound, a key building block in medicinal chemistry and materials science.[1] To ensure accurate structural elucidation and purity assessment, this guide provides a cross-validation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a comparative assessment with three structurally related alternatives—2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde, 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde, and 2,4,6-Trihydroxybenzaldehyde—is included to highlight the impact of functional group modifications on the analytical data.

Summary of Analytical Data

The following tables summarize the key quantitative data obtained from the characterization of this compound and its analogs.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound¹H NMR (DMSO-d₆) δ [ppm]¹³C NMR (DMSO-d₆) δ [ppm]
This compound 10.02 (s, 3H, -CHO)193.1, 164.2, 114.5, 108.5
2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde 4.14 (s, 9H, -OCH₃), 10.35 (s, 3H, -CHO)160.3, 123.5, 62.9
2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde 9.94 (s, 3H, -CHO), 8.98 (s, 6H, -NH₂)[2]185.93, 160.60, 95.68[2]
2,4,6-Trihydroxybenzaldehyde 10.20 (s, 1H, -CHO), 9.92 (s, 2H, -OH), 5.85 (s, 2H, Ar-H)193.0, 165.5, 165.1, 95.2

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

CompoundKey FT-IR Absorptions (cm⁻¹)
This compound 3400-3200 (O-H stretch, broad), 1645 (C=O stretch, aldehyde), 1580 (C=C stretch, aromatic)
2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde 2950 (C-H stretch, sp³), 2850 (C-H stretch, sp³), 1680 (C=O stretch, aldehyde), 1570 (C=C stretch, aromatic), 1100 (C-O stretch)
2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde 3360, 3312, 3156 (N-H stretch), 1660 (C=O stretch, aldehyde), 1600 (C=C stretch, aromatic)[2]
2,4,6-Trihydroxybenzaldehyde 3500-3300 (O-H stretch, broad), 1630 (C=O stretch, aldehyde), 1600, 1480 (C=C stretch, aromatic)

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry Peaks (m/z)
This compound C₉H₆O₆210.14[1]210 [M]⁺, 181, 153, 125
2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde C₁₂H₁₂O₆252.22[3]252 [M]⁺, 223, 195, 167
2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde C₉H₉N₃O₃207.19207 [M]⁺, 178, 150, 122
2,4,6-Trihydroxybenzaldehyde C₇H₆O₄154.12[4]154 [M]⁺, 125, 97, 69[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a 45-degree pulse width with a relaxation delay of 5 seconds.

    • Acquire a larger number of scans (typically 1024-4096) due to the low natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Utilize an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Compare the observed m/z values with the calculated exact mass of the compound.

Visualizing Analytical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process and the relationships between the different techniques.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_characterization Analytical Characterization cluster_validation Data Validation Synthesis Synthesis of 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation and Purity Assessment NMR->Structure FTIR->Structure MS->Structure

Diagram 1: Cross-validation workflow for compound characterization.

AnalyticalTechniqueRelationship Compound 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde NMR NMR (Connectivity, Proton/Carbon Environments) Compound->NMR Provides FTIR FT-IR (Functional Groups) Compound->FTIR Provides MS MS (Molecular Weight, Fragmentation) Compound->MS Provides NMR->FTIR Complements FTIR->MS Complements MS->NMR Complements

Diagram 2: Relationship between analytical techniques for characterization.

References

Performance Evaluation of Catalysts in the Synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic performance in the synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a crucial building block in the development of covalent organic frameworks (COFs) and other advanced materials. While various synthetic strategies have been explored, this document focuses on the most prominently reported and reproducible methods, offering a comprehensive overview of their efficacy based on available experimental data.

Overview of Synthetic Strategies

The synthesis of this compound (also known as phloroglucinol-1,3,5-tricarbaldehyde or THTA) is most commonly achieved through the Duff reaction. This method involves the formylation of phloroglucinol using hexamethylenetetramine (HMTA). The reaction is typically catalyzed by a strong acid, which also often serves as the solvent. Trifluoroacetic acid (TFA) has emerged as the catalyst of choice for this transformation, demonstrating reliable, albeit modest, yields.

Alternative approaches, such as microwave-assisted synthesis, have been suggested to potentially enhance reaction rates and yields. However, detailed comparative studies with specific catalyst systems and quantitative performance data for these alternative methods are not extensively documented in the current body of scientific literature. Therefore, this guide will focus on the well-documented TFA-catalyzed Duff reaction.

Performance Data of TFA-Catalyzed Synthesis

The following table summarizes the quantitative performance of the trifluoroacetic acid-catalyzed synthesis of this compound based on reported experimental data.

Catalyst/Solvent SystemReactantsReaction ConditionsYield (%)Reference
Trifluoroacetic AcidPhloroglucinol, Hexamethylenetetramine100°C, 2.5 hours followed by hydrolysis with HCl at 100°C for 1 hour18%[1]

Experimental Protocol: TFA-Catalyzed Duff Reaction

This section details the experimental methodology for the synthesis of this compound using trifluoroacetic acid as a catalyst.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Under a nitrogen atmosphere, dissolve 1,3,5-trihydroxybenzene (phloroglucinol) (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol) in trifluoroacetic acid (47 mL) in a round-bottom flask.[1]

  • Heat the solution to 100°C and stir for 2.5 hours.[1]

  • After 2.5 hours, add 50 mL of 3 M HCl to the reaction mixture.[1]

  • Continue heating the mixture at 100°C for an additional hour.[1]

  • Cool the reaction mixture to room temperature.[1]

  • Extract the product with dichloromethane (3 x 100 mL).[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Remove the solvent by rotary evaporation to obtain the crude product.[1]

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a white solid.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via the TFA-catalyzed Duff reaction.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Reactant Mixing (Phloroglucinol, HMTA, TFA) B Heating at 100°C (2.5 hours) A->B C Acid Hydrolysis (HCl, 100°C, 1 hour) B->C D Cooling to Room Temperature C->D End of Reaction E Solvent Extraction (Dichloromethane) D->E F Drying (Anhydrous Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Recrystallization (Hot Ethanol) G->H I Pure Product H->I

TFA-catalyzed synthesis workflow.

Concluding Remarks

The synthesis of this compound is effectively carried out using a TFA-catalyzed Duff reaction. While the reported yields are in the lower range, this method is well-documented and provides a reliable route to this important tripodal building block. Future research focusing on the development and optimization of alternative catalysts, potentially for use in microwave-assisted methodologies, could lead to more efficient and higher-yielding synthetic protocols. Such advancements would be of significant interest to researchers in materials science and drug discovery who rely on the availability of this versatile compound.

References

A Comparative Guide to the Computational and Theoretical Modeling of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (THTA), also known as phloroglucinol tricarbaldehyde, and its performance in computationally modeled reactions, particularly in the synthesis of Covalent Organic Frameworks (COFs). We will delve into its reactivity compared to key alternatives, supported by available experimental and theoretical data.

Introduction to this compound (THTA)

This compound is an aromatic organic compound with the molecular formula C₉H₆O₆ and a molecular weight of 210.14 g/mol .[1] Its structure is characterized by a benzene ring symmetrically substituted with three hydroxyl (-OH) groups and three formyl (-CHO) groups. This unique arrangement of electron-donating hydroxyl groups and electron-withdrawing aldehyde groups imparts distinct reactivity and makes it a valuable building block in the synthesis of porous crystalline materials like COFs.[1]

Comparison with Alternatives: Reactivity and Performance

The primary application of THTA is as a monomer in the formation of COFs, typically through condensation reactions with amines. The performance of THTA in these reactions is often compared to its non-hydroxylated and partially hydroxylated analogs.

Key Alternatives:

  • Benzene-1,3,5-tricarbaldehyde (BTA): The non-hydroxylated counterpart of THTA.

  • 2-hydroxybenzene-1,3,5-tricarbaldehyde (HTA): A mono-hydroxylated analog.

  • 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA): A di-hydroxylated analog.

  • 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde: An analog where the hydroxyl groups are replaced by methoxy groups, which reduces hydrogen-bonding capacity.

Data Presentation: Performance Comparison
FeatureThis compound (THTA)Benzene-1,3,5-tricarbaldehyde (BTA)2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (DHTA)2-hydroxybenzene-1,3,5-tricarbaldehyde (HTA)
Molecular Formula C₉H₆O₆C₉H₆O₃C₉H₆O₅C₉H₆O₄
Molecular Weight 210.14 g/mol [1]162.14 g/mol 194.14 g/mol 178.14 g/mol
Reactivity in Water Readily reacts with aniline to form monomer 2.[2]Sluggish reaction with aniline; imine bond is sensitive to water.[2]Not explicitly stated, but expected to be higher than BTA.Not explicitly stated, but expected to be higher than BTA.
Key Reaction Feature Undergoes keto-enol tautomerism, which drives the reaction forward.[2]Reversible imine bond formation is retarded by water.[2]Presence of hydroxyl groups enhances reactivity compared to BTA.Presence of a hydroxyl group enhances reactivity compared to BTA.
Resulting COF Properties Forms stable, porous, and crystalline COFs.Can form COFs, but the reaction is less favorable in aqueous conditions.Can form crystalline COFs.Can form crystalline COFs.

Theoretical Modeling Insights

Computational studies, particularly those employing Density Functional Theory (DFT), provide a deeper understanding of the factors governing the reactivity of THTA.

Keto-Enol Tautomerism

A key feature of THTA is its ability to undergo keto-enol tautomerism. The hydroxyl groups are in equilibrium with their keto forms. This tautomerization plays a crucial role in the formation of β-ketoenamine-linked COFs, as the irreversible tautomerization to the more stable keto-enamine form drives the reaction to completion.[2]

Caption: Keto-enol tautomerism pathway in THTA reactions.

Substituent Effects

The hydroxyl groups on the THTA ring are strong electron-donating groups. This has two major consequences for its reactivity in electrophilic aromatic substitution-type reactions that are relevant to polymerization:

  • Activation of the Ring: The electron-donating hydroxyl groups increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted benzene-1,3,5-tricarbaldehyde.

  • Stabilization of Intermediates: The hydroxyl groups can stabilize cationic intermediates formed during the reaction through resonance, lowering the activation energy of the reaction.

Conversely, the aldehyde groups are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, in the context of condensation reactions with amines, the reactivity is centered on the carbonyl carbon of the aldehyde. The electron-donating hydroxyl groups can indirectly influence the reactivity of the aldehyde groups.

Substituent_Effects cluster_THTA THTA cluster_BTA BTA THTA_Ring Benzene Ring CHO1 -CHO THTA_Ring->CHO1 e- withdrawing CHO2 -CHO THTA_Ring->CHO2 e- withdrawing CHO3 -CHO THTA_Ring->CHO3 e- withdrawing BTA_Ring Benzene Ring OH1 -OH OH1->THTA_Ring e- donating OH2 -OH OH2->THTA_Ring e- donating OH3 -OH OH3->THTA_Ring e- donating BTA_CHO1 -CHO BTA_Ring->BTA_CHO1 e- withdrawing BTA_CHO2 -CHO BTA_Ring->BTA_CHO2 e- withdrawing BTA_CHO3 -CHO BTA_Ring->BTA_CHO3 e- withdrawing H1 -H H2 -H H3 -H

Caption: Electronic effects of substituents in THTA vs. BTA.

Experimental Protocols

Synthesis of this compound (THTA)

This protocol is adapted from a reported procedure.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Dichloromethane

Procedure:

  • Under an argon atmosphere, dissolve 10.0 g (79.3 mmol) of phloroglucinol and 22.3 g (158.6 mmol) of hexamethylenetetramine in 60 mL of trifluoroacetic acid.

  • Heat the reaction mixture to 100 °C for 2.5 hours.

  • Add 200 mL of 3 M HCl to the mixture and continue heating at 100 °C for an additional hour.

  • After cooling to room temperature, filter the solution through Celite.

  • Extract the filtrate with dichloromethane (3 x 150 mL).

  • Dry the combined organic layers over sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to yield the product as an organic powder.

Synthesis of a Covalent Organic Framework (COF-3) using THTA

This protocol describes the synthesis of a COF from THTA and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).

Materials:

  • This compound (THTA)

  • 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT)

  • Mesitylene

  • Dioxane

  • Acetic acid, 6 M

  • Tetrahydrofuran (THF)

Procedure:

  • In a 20 mL Pyrex tube, add 31.52 mg (0.15 mmol) of THTA and 53.17 mg (0.15 mmol) of TAPT.

  • To this mixture, add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6 M acetic acid.

  • Sonicate the tube for 15 minutes to achieve a homogeneous dispersion.

  • Freeze the tube in liquid nitrogen, evacuate to vacuum, and seal it.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling, collect the precipitate by filtration and wash with THF.

  • Further purify the product by Soxhlet extraction with THF for 12-18 hours.

  • Dry the final product at 120 °C for 6 hours.

COF_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Reaction Reaction Setup cluster_Polymerization Polymerization cluster_Purification Workup and Purification THTA THTA (31.52 mg) Mixing Mix in Pyrex tube with Mesitylene, Dioxane, Acetic Acid THTA->Mixing TAPT TAPT (53.17 mg) TAPT->Mixing Sonication Sonicate for 15 min Mixing->Sonication Sealing Freeze-Pump-Thaw & Seal Sonication->Sealing Heating Heat at 120°C for 3 days Sealing->Heating Filtration Filter and wash with THF Heating->Filtration Soxhlet Soxhlet extraction with THF Filtration->Soxhlet Drying Dry at 120°C Soxhlet->Drying Product Crystalline COF-3 Powder Drying->Product

Caption: Experimental workflow for the synthesis of COF-3.

Conclusion

Computational and theoretical studies reveal that the enhanced reactivity of this compound compared to its non-hydroxylated counterparts stems from the electron-donating nature of its hydroxyl groups and its propensity for keto-enol tautomerism. These features promote the formation of stable, crystalline covalent organic frameworks. The provided experimental protocols offer a practical guide for the synthesis of THTA and its application in COF chemistry. This integrated understanding of theoretical principles and experimental procedures is crucial for the rational design of novel porous materials for various applications, including drug delivery and catalysis.

References

A Comparative Analysis of the Biological Activity of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reported biological activities of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and structurally analogous compounds, including its parent molecule, phloroglucinol, and other substituted benzene polycarbaldehydes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of compounds.

While preliminary research indicates that this compound possesses potential antioxidant, antimicrobial, and anti-inflammatory properties, a notable gap exists in the scientific literature regarding specific quantitative data (e.g., IC₅₀ or MIC values) for this compound.[1] This guide therefore focuses on providing a comparative overview based on available qualitative information for the target compound and quantitative data for its close structural relatives.

Introduction to this compound

This compound, also known as 2,4,6-triformylphloroglucinol, is a unique aromatic compound featuring a benzene ring symmetrically substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups.[1][2] This distinct molecular architecture, combining multiple reactive functional groups, suggests a potential for diverse biological activities and makes it a person of interest in pharmaceutical and material science research.[1][2]

Comparative Biological Activity

The biological activities of phenolic compounds are closely linked to their chemical structure. The presence of hydroxyl groups is crucial for antioxidant activity, while the overall substitution pattern on the benzene ring influences the compound's potency and spectrum of action.

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

In contrast, extensive quantitative data is available for its parent compound, phloroglucinol (1,3,5-Trihydroxybenzene), and other related compounds.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)

CompoundAssayIC₅₀ ValueReference
PhloroglucinolDPPH42 ± 1.00 µg/mL[3]
PhloroglucinolHydrogen Peroxide52.3 ± 1.52 µg/mL[3]
PhloroglucinolNitric Oxide Radical53.66 ± 1.52 µg/mL[3]
PhloroglucinolSuperoxide Radical102 ± 2.00 µg/mL[3]
PhloroglucinolHydroxyl Radical180 ± 3.60 µg/mL[3]

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Antimicrobial Activity

The antimicrobial potential of phenolic compounds is well-documented.[4] Preliminary studies suggest that this compound may possess activity against certain bacteria and fungi, though specific Minimum Inhibitory Concentration (MIC) values are not reported.[1]

Research on phloroglucinol and its derivatives has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria.[5]

Table 2: Comparative Antimicrobial Activity (MIC Values)

CompoundMicroorganismMIC Value (µg/mL)Reference
Flavaspidic Acid ABStaphylococcus aureus (MRSA)-[5]
Flavaspidic Acid PBStaphylococcus aureus (MRSA)-[5]
Phloroglucinol DerivativeStaphylococcus epidermidisVaries[6]
Phloroglucinol DerivativePseudomonas aeruginosaVaries[6]

Note: Lower MIC values indicate higher antimicrobial potency. Data for Flavaspidic Acids AB and PB indicated high activity against MRSA but did not provide specific MIC values in the abstract.[5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and reliable method to determine the in-vitro antioxidant activity of chemical compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark.

  • Sample Preparation: The test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared in a series of concentrations in methanol.

  • Reaction: In a 96-well plate or cuvettes, the DPPH solution is added to the various concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

G DPPH Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Test Compound & Standard Solutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

Agar Well Diffusion Method (Antimicrobial Activity)

This method is widely used to screen for the antimicrobial activity of chemical compounds. It relies on the diffusion of the test compound from a well through a solidified agar medium that has been inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

  • Media Preparation: A suitable nutrient agar is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The solidified agar plates are uniformly inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically created in the agar using a sterile cork borer.

  • Sample Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A negative control (solvent only) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.

G Agar Well Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare & Pour Nutrient Agar Plates prep_inoculum Inoculate Agar Surface with Microorganism prep_agar->prep_inoculum create_wells Create Wells in Agar prep_inoculum->create_wells add_samples Add Test Compound, Positive & Negative Controls create_wells->add_samples incubate Incubate Plates (e.g., 24h at 37°C) add_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for Agar Well Diffusion Antimicrobial Assay.

Postulated Mechanism of Action: Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is attributed to their ability to act as free radical scavengers. The hydroxyl (-OH) groups on the aromatic ring can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxyl radical, which is less likely to propagate the oxidative chain reaction. The stability of this phenoxyl radical is enhanced by resonance delocalization of the unpaired electron around the benzene ring.

G General Antioxidant Mechanism of Phenolic Compounds Phenolic Phenolic Compound (Ar-OH) FreeRadical Free Radical (R•) PhenoxylRadical Stable Phenoxyl Radical (Ar-O•) Phenolic->PhenoxylRadical H Atom Donation Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized H Atom Acceptance

Caption: General Free Radical Scavenging by a Phenolic Compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of new therapeutic agents due to its unique combination of hydroxyl and aldehyde functionalities. However, the current body of literature lacks the specific quantitative data required for a thorough evaluation of its biological potential compared to its analogs.

Future research should prioritize the systematic evaluation of this compound's antioxidant and antimicrobial activities using standardized in-vitro assays to generate quantitative metrics such as IC₅₀ and MIC values. Such data will be invaluable for establishing structure-activity relationships within this class of compounds and for guiding the rational design of novel, more potent derivatives for pharmaceutical applications.

References

Safety Operating Guide

Safe Disposal of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a phenolic organic compound used in various research and development applications, including as an intermediate for synthetic materials and in the preparation of luminescent nanoporous hybrid materials for drug delivery systems.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The compound is a combustible solid and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn.[3] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Key Disposal Principles

The primary and mandated method for disposing of this compound is through a licensed and approved hazardous waste disposal service. This ensures compliance with national and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Disposal ConsiderationProcedureRationale
Waste Identification Treat all this compound and its containers as hazardous waste.To ensure proper handling and prevent accidental environmental release.[5]
Container Management Keep the chemical in its original, clearly labeled container. If the original container is not available, use a compatible, leak-proof container with a secure cap.[6][7]Prevents misidentification, leakage, and reactions with incompatible container materials.
Waste Segregation Do not mix this compound with other waste streams. Store separately from incompatible materials such as strong oxidizing agents.[8]Avoids potentially hazardous chemical reactions.
Labeling Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".Proper labeling is a regulatory requirement and crucial for safe handling by waste disposal personnel.[4][9]
Storage Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from heat and sources of ignition.[7][8]Minimizes the risk of fire and unauthorized access.
Disposal Request Arrange for pickup by a certified hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.[5]Ensures the waste is transported and disposed of in an environmentally sound and legally compliant manner.
Empty Containers Handle uncleaned, empty containers in the same manner as the product itself. If institutional policy allows and the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[5]Residual amounts of the chemical can still pose a hazard.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2,4,6-Trihydroxybenzene- 1,3,5-tricarbaldehyde for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe segregate Is the waste in its original container and not mixed with other chemicals? ppe->segregate repackage Transfer to a compatible, properly labeled container. Do not mix wastes. segregate->repackage No label_waste Label container as 'Hazardous Waste' with full chemical name. segregate->label_waste Yes repackage->label_waste store Store in designated Satellite Accumulation Area (SAA). label_waste->store request_pickup Arrange for pickup by a certified hazardous waste disposal company. store->request_pickup end End: Waste Properly Disposed request_pickup->end

Disposal workflow for this compound.

Experimental Protocols for Aldehyde Waste Neutralization (General Guidance)

While disposal through a certified vendor is the primary recommendation, some facilities may have protocols for the neutralization of certain aldehyde wastes.[10] These procedures chemically convert the aldehyde to a less hazardous substance.[11]

Important: This is a general procedure and its applicability to this compound must be verified by a qualified chemist or environmental health and safety specialist at your institution. Do not attempt this procedure without specific approval and a detailed, validated protocol for this compound.

A general example for aldehyde deactivation involves using a commercially available neutralizing agent.[10] The process typically involves:

  • Carefully adding the neutralizing agent to the aldehyde waste in a designated container, often in a 1:16 ratio for some common aldehydes.[10]

  • Allowing the reaction to proceed for the time specified by the neutralizer manufacturer.

  • Verifying the completion of the reaction, often by checking the pH.[11]

  • Disposing of the treated, non-hazardous waste in accordance with local sewer authority regulations.[11]

Note: Untreated or unused aldehyde solutions may be classified as listed dangerous waste and are not suitable for this type of on-site treatment.[11]

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound.

Chemical Safety Data

A summary of the key safety information for this compound is provided in the table below.

PropertyValueReference
CAS Number 34374-88-4
Molecular Formula C₉H₆O₆
Appearance White to yellow solidLookChem
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Combustible SolidCrysdot LLC,
Storage Temperature 2-8°C, some sources recommend freezer storage (-20°C) under an inert atmosphere, Crysdot LLC
Incompatible Materials Strong oxidizing agents, Strong bases

Operational Plan: Safe Handling Workflow

Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step procedure outlines the recommended personal protective equipment (PPE) and handling practices.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a potential for splashing.

  • Skin Protection:

    • Wear a flame-resistant lab coat, fully buttoned.

    • Use chemically resistant gloves. Given the phenolic nature of the compound, suitable glove materials include butyl rubber, neoprene, or double-gloving with nitrile gloves.[1] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.

  • Respiratory Protection:

    • If handling the compound outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with a particulate filter is required.[2]

3. Handling Procedure:

  • Before handling, review the Safety Data Sheet (SDS) for this chemical.

  • Weigh the solid compound in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Keep the container tightly closed when not in use.

  • Avoid the formation of dust and aerosols.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Combustible Solid).

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS prep_2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Prepare Engineering Controls (Fume Hood, Eyewash Station) prep_2->prep_3 handle_1 Weigh Solid in Fume Hood prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Keep Container Closed When Not in Use handle_2->handle_3 clean_1 Segregate Waste (Solid & Liquid) handle_3->clean_1 clean_2 Label Waste Containers clean_1->clean_2 clean_3 Store Waste in Designated Area clean_2->clean_3 clean_4 Contact EHS for Disposal clean_3->clean_4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.